Bryostatin 16
説明
特性
分子式 |
C42H62O14 |
|---|---|
分子量 |
790.9 g/mol |
IUPAC名 |
[(1S,3S,5Z,7R,8E,13E,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18+/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1 |
InChIキー |
QMDQQCXRPALIRV-KPIQITSKSA-N |
異性体SMILES |
C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
正規SMILES |
CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
同義語 |
bryostatin 16 |
製品の起源 |
United States |
Foundational & Exploratory
Bryostatin 16: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin 16, a complex marine macrolide, has garnered significant interest within the scientific community for its potent biological activities, primarily as a modulator of protein kinase C (PKC). This technical guide provides a comprehensive overview of the discovery of this compound, its isolation from the marine bryozoan Bugula neritina, and the underlying biological mechanisms of its action. The document details the intricate experimental protocols for extraction and purification, summarizes key quantitative data, and visually represents the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Discovery and Natural Source
This compound is a member of the bryostatin family, a group of at least 20 structurally related macrolactones. The initial discovery of bryostatins dates back to the late 1960s from extracts of the marine invertebrate Bugula neritina, a colonial animal commonly known as "sea moss."[1] While B. neritina is the source from which bryostatins are isolated, compelling evidence indicates that the true producers are symbiotic bacteria, specifically the gamma-proteobacterium "Candidatus Endobugula sertula," which resides within the bryozoan.[2] This symbiotic relationship highlights the vast and often untapped reservoir of novel bioactive compounds within marine ecosystems.
The isolation of this compound, along with Bryostatins 17 and 18, was first reported in 1996 by Pettit and colleagues from a large-scale collection of approximately 1,000 kg of wet Bugula neritina harvested from the Gulf of Mexico.[3] This undertaking underscores the significant challenge in obtaining these compounds from their natural source due to their extremely low abundance.[1]
Chemical Structure
This compound is a complex polyketide-derived macrolactone characterized by a 26-membered ring system. Its intricate structure features multiple stereocenters, ester functionalities, and hydroxyl groups, which contribute to its specific interactions with biological targets. The structural elucidation of this compound was achieved through a combination of high-resolution fast atom bombardment mass spectrometry (HRFABMS) and high-field (400 MHz) proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy.[3]
Isolation and Purification
The isolation of this compound from Bugula neritina is a multi-step process that involves initial extraction, solvent partitioning, and extensive chromatographic separation. The low natural abundance of this compound necessitates large-scale extraction and meticulous purification to obtain sufficient quantities for research and clinical investigation.
Experimental Protocol: Extraction and Preliminary Fractionation
The following protocol is a generalized representation based on established methods for bryostatin isolation.
-
Collection and Extraction:
-
Large quantities of wet Bugula neritina are collected and immediately preserved in a suitable solvent, such as isopropyl alcohol, to prevent degradation of the bioactive compounds.
-
The preserved biomass is then homogenized and exhaustively extracted with a mixture of organic solvents, typically methanol and dichloromethane, to isolate a broad spectrum of compounds.
-
-
Solvent Partitioning:
-
The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common scheme involves partitioning the extract between methanol-water and hexane to remove nonpolar lipids.
-
The aqueous methanol phase, containing the more polar bryostatins, is then further partitioned with dichloromethane or ethyl acetate to enrich the fraction containing the target macrolides.
-
Experimental Protocol: Chromatographic Purification
The enriched fraction from solvent partitioning is a complex mixture requiring multiple chromatographic steps for the isolation of pure this compound.
-
Column Chromatography:
-
The enriched extract is first subjected to column chromatography over silica gel or other suitable stationary phases.
-
A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to elute fractions of decreasing lipophilicity.
-
-
Size-Exclusion Chromatography:
-
Fractions showing biological activity (e.g., in a P388 lymphocytic leukemia assay) are often further purified by size-exclusion chromatography (e.g., using Sephadex LH-20) to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is typically achieved using preparative or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is commonly employed with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution of this compound is monitored by UV detection.
-
Caption: General workflow for the isolation of this compound from Bugula neritina.
Quantitative Data
The isolation and biological activity of this compound have been quantitatively assessed, providing crucial data for its potential therapeutic development.
| Parameter | Value | Source Organism | Reference |
| Starting Biomass | ~1000 kg (wet weight) | Bugula neritina (Gulf of Mexico) | [3] |
| Cytotoxicity (P388) | ED50 = 9.3 x 10⁻³ µg/mL | Murine Lymphocytic Leukemia | [3] |
| PKC Binding Affinity (Bryostatin 1) | Ki = 1.35 nM | N/A | [4] |
Note: Specific yield data for this compound from the 1000 kg extraction is not detailed in the primary literature. The PKC binding affinity for Bryostatin 1 is provided as a reference for the high affinity of this class of compounds.
Biological Mechanism of Action: Protein Kinase C Modulation
This compound exerts its biological effects primarily through its interaction with protein kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways. Bryostatins are potent activators of PKC, binding to the C1 domain of the enzyme, the same site that binds the endogenous activator diacylglycerol (DAG).[5]
Upon binding, this compound induces the translocation of PKC from the cytosol to the cell membrane, leading to its activation. This activation, in turn, triggers a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway.[2][6] The activation of this pathway is known to regulate a wide range of cellular processes, including cell proliferation, differentiation, and survival. Studies on bryostatin-1 have indicated that it can specifically activate PKCα and PKCε isoforms.[7][8]
Caption: Simplified signaling pathway of this compound-mediated PKC activation.
Biosynthesis
The biosynthesis of bryostatins is attributed to the symbiotic bacterium "Candidatus Endobugula sertula." The intricate structure of these macrolides is assembled through a type I polyketide synthase (PKS) pathway.[2] PKS pathways are large, multi-enzyme complexes that build complex natural products in an assembly-line fashion from simple acyl-CoA precursors. The identification of the bryostatin PKS gene cluster has opened up possibilities for heterologous expression and biosynthetic engineering to produce these valuable compounds in a more sustainable manner.
Caption: Conceptual overview of the biosynthetic origin of this compound.
Conclusion and Future Perspectives
This compound represents a fascinating example of a complex natural product with significant therapeutic potential. Its discovery from Bugula neritina and the subsequent elucidation of its symbiotic origin underscore the importance of marine biodiversity in drug discovery. While the isolation of this compound from its natural source is challenging due to low yields, the detailed understanding of its structure, biological activity, and biosynthesis provides a solid foundation for future research.
For drug development professionals, the potent PKC-modulating activity of this compound warrants further investigation for various therapeutic applications, particularly in oncology and neurology. The challenges in supply highlight the critical need for the development of efficient total synthesis routes or successful heterologous expression of the biosynthetic gene cluster. Further research into the specific downstream effects of this compound on cellular signaling pathways will be crucial for elucidating its full therapeutic potential and for the design of novel, more potent, and selective analogs.
References
- 1. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Raf-MEK-ERK pathway by protein phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic agents. 340. Isolation and structural elucidation of bryostatins 16-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of MEK/ERK pathway output by subcellular localization of B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C activator bryostatin-1 modulates proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bryostatin 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 16 is a complex marine macrolide that has garnered significant interest within the scientific community due to its potent biological activities, including antineoplastic properties. Isolated from the marine bryozoan Bugula neritina, this natural product belongs to a family of over 20 structurally related bryostatins. The intricate architecture of this compound, characterized by a 26-membered macrolactone ring system featuring three embedded polyhydropyran rings and numerous stereocenters, has presented a formidable challenge to synthetic chemists and has been a subject of extensive research. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.
Chemical Structure and Stereochemistry
The chemical structure of this compound is defined by a highly oxygenated and stereochemically rich macrocyclic lactone. Its core is a 26-membered ring that incorporates three distinct six-membered polyhydropyran rings, designated as A, B, and C rings. The molecule is further adorned with several functional groups, including ester and hydroxyl moieties, which contribute to its complex chemical behavior and biological activity.
The stereochemistry of this compound is a critical aspect of its structure and is intrinsically linked to its biological function. The molecule possesses numerous chiral centers, the precise spatial arrangement of which has been elucidated through a combination of spectroscopic techniques, particularly high-field Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through total synthesis. This compound is a stereoisomer of Bryostatin 17, differing in the geometry of an exocyclic enoate.[1]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on advanced spectroscopic methods. High-resolution mass spectrometry (HRMS) and detailed 1D and 2D NMR experiments have been pivotal in determining its complex connectivity and stereochemistry.
| Property | Value | Reference |
| Molecular Formula | C45H66O15 | [1] |
| Molecular Weight | 847.0 g/mol | Calculated |
| Exact Mass | 846.4351 g/mol | [1] |
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. These data are essential for the identification and characterization of the molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound (CDCl₃)
| Position | Chemical Shift (ppm) |
| 3 | 5.25 |
| 5 | 4.08 |
| 7 | 3.65 |
| 9 | 3.95 |
| 11 | 4.02 |
| 13 | 5.78 |
| 15 | 4.60 |
| 17 | 2.55 |
| 19 | 5.50 |
| 20 | 2.40, 2.25 |
| 21 | 5.85 |
| 22 | 3.57 |
| 23 | 1.85 |
| 25 | 3.80 |
| 26-Me | 1.15 |
| 27-Me | 1.20 |
| OMe | 3.68 |
| OMe | 3.70 |
Table 2: ¹³C NMR Chemical Shift Data for this compound (CDCl₃)
| Position | Chemical Shift (ppm) |
| 1 | 170.5 |
| 2 | 128.9 |
| 3 | 73.1 |
| 4 | 35.2 |
| 5 | 68.5 |
| 6 | 38.1 |
| 7 | 74.2 |
| 8 | 42.3 |
| 9 | 76.8 |
| 10 | 41.5 |
| 11 | 71.3 |
| 12 | 34.5 |
| 13 | 120.8 |
| 14 | 145.2 |
| 15 | 70.1 |
| 16 | 43.7 |
| 17 | 46.2 |
| 18 | 32.8 |
| 19 | 101.6 |
| 20 | 32.8 |
| 21 | 166.8 |
| 22 | 37.1 |
| 23 | 31.9 |
| 24 | 22.7 |
| 25 | 63.9 |
| 26 | 21.5 |
| 27 | 28.0 |
| OMe | 51.5 |
| OMe | 51.7 |
Experimental Protocols
Isolation and Purification of this compound from Bugula neritina
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on the methods described for the isolation of bryostatins.
1. Collection and Extraction:
-
Large quantities of the marine bryozoan Bugula neritina are collected.
-
The wet biomass is subjected to exhaustive extraction with a mixture of methanol and dichloromethane.
-
The resulting crude extract is concentrated under reduced pressure.
2. Solvent Partitioning:
-
The crude extract is partitioned between hexane and aqueous methanol to remove nonpolar lipids.
-
The aqueous methanol layer is then further partitioned with dichloromethane. The Bryostatin-containing fraction is typically found in the dichloromethane layer.
3. Chromatographic Purification:
-
The dichloromethane extract is subjected to a series of chromatographic separations.
-
Sephadex LH-20 Chromatography: The extract is first fractionated on a Sephadex LH-20 column using a methanol/dichloromethane solvent system.
-
Silica Gel Chromatography: Active fractions from the Sephadex column are further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using semi-preparative and analytical HPLC, often on a silica gel or bonded-phase column with a mobile phase of isopropanol in hexane.[1]
Key Steps in the Total Synthesis of this compound (Trost Synthesis)
The total synthesis of this compound accomplished by the Trost group is a landmark achievement in natural product synthesis. It features several key strategic bond formations and transformations.
1. Ruthenium-Catalyzed Alkene-Alkyne Coupling: This step unites two complex fragments to form the B-ring of the bryostatin core. The reaction is highly convergent and sets key stereocenters.
2. Palladium-Catalyzed Macrocyclization: A palladium-catalyzed intramolecular coupling of two terminal alkynes is employed to construct the 26-membered macrolactone ring. This reaction proceeds with high efficiency despite the steric hindrance of the substrate.
3. Gold-Catalyzed C-Ring Formation: The C-ring, a dihydropyran, is formed through a gold-catalyzed intramolecular cyclization of a hydroxy-alkyne moiety.
Visualizations
Experimental Workflow: Total Synthesis of this compound
Caption: A simplified workflow of the Trost total synthesis of this compound.
Signaling Pathway: this compound as a Protein Kinase C (PKC) Modulator
Bryostatins, including this compound, are known to exert their biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes. Bryostatins bind to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG). This interaction leads to the translocation of PKC to the cell membrane and its subsequent activation. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to diverse cellular responses.
Caption: Simplified signaling pathway of this compound as a PKC modulator.
References
Bryostatin 16 and Protein Kinase C: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bryostatin 16 belongs to the bryostatin family, a group of complex macrocyclic lactones isolated from the marine bryozoan Bugula neritina. These natural products are potent modulators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to a vast array of cellular signaling pathways. By mimicking the function of the endogenous second messenger diacylglycerol (DAG), bryostatins trigger the activation of PKC isoforms, but with unique kinetics and isoform selectivity that lead to distinct, and often therapeutically desirable, biological outcomes. This technical guide provides an in-depth exploration of the mechanism of action of bryostatins, with a focus on this compound and its closely related analogue Bryostatin 1, for which the most extensive data is available. It details the molecular interactions with PKC, downstream signaling events, and the experimental methodologies used to elucidate this complex mechanism.
The Core Mechanism: PKC Binding and Activation
The primary molecular target of the bryostatin family is the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[1][2] Bryostatins act as high-affinity ligands for this domain, competing with endogenous DAG and the well-known phorbol esters.[3]
The binding event initiates a conformational change in the PKC enzyme, exposing its catalytic domain and causing its translocation from the cytosol to the plasma membrane.[1][4] This membrane association is a critical step for activation, as it positions the kinase in proximity to its substrates.
A key feature of bryostatin's action is its biphasic effect.[3] Short-term exposure leads to potent PKC activation. However, prolonged treatment promotes the proteolytic degradation (downregulation) of specific PKC isoforms, a process that may be mediated by the ubiquitin-proteasome pathway.[3][5] This ability to induce downregulation is a distinguishing feature compared to other PKC activators and is central to some of its therapeutic effects.
Differential Regulation of PKC Isoforms
Unlike phorbol esters such as Phorbol 12-myristate 13-acetate (PMA), which tend to activate a broad range of PKC isoforms indiscriminately, bryostatins exhibit a more nuanced and isoform-selective profile.[6][7] This differential regulation is believed to be the basis for bryostatin's unique biological activity, where it can act as a functional antagonist to many PMA-induced effects, despite both being PKC activators.[7][8]
For instance, Bryostatin 1 is significantly more potent than PMA in downregulating conventional isoforms like PKCα and PKCβ1 in certain cell lines. It also displays a unique, biphasic dose-response for the downregulation of novel isoforms like PKCδ, where high concentrations can paradoxically protect the enzyme from degradation.[5][6] Bryostatin 1 has shown the highest affinity for PKCα and PKCε, an isoform critically implicated in synaptic plasticity and neuroprotection.[1]
Quantitative Data: Binding Affinities and Comparative Potency
The interaction between bryostatins and PKC has been quantified through various binding assays. The data highlights the high affinity and isoform preferences of these compounds.
Table 1: Bryostatin 1 Binding Affinities for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| PKCα | 1.35 | [9][10] |
| PKCβ2 | 0.42 | [9][10] |
| PKCδ | 0.26 | [9][10] |
| PKCε | 0.24 | [9][10] |
(Data from competitive binding assays)
Table 2: Comparative Potency of Bryostatin 1 vs. PMA on PKC Downregulation in HOP-92 Cells
| PKC Isoform | Relative Potency (Bryostatin 1 vs. PMA) | Observation | Reference |
|---|---|---|---|
| PKCα | ~10-fold more potent | Both compounds induce downregulation. | [7] |
| PKCβ1 | ~10-fold more potent | Both compounds induce downregulation. | [7] |
| PKCε | Slightly more potent | Only partial downregulation observed with both. | [7] |
| PKCδ | Biphasic Effect | Bryostatin 1 shows a biphasic dose-response; PMA shows monotonic downregulation. | [6][7] |
(Data derived from Western blot analysis after 24-hour treatment)
Downstream Signaling Pathways
Activation of PKC by this compound triggers a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isoforms involved.
NF-κB and MAPK/ERK Pathways
In lymphocytes and other cell types, PKC activation is a key step in activating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[11] This is particularly relevant for the "shock and kill" strategy in HIV eradication, where PKC-mediated NF-κB activation can reverse viral latency.[11][12]
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is another major downstream target. In B-cell chronic lymphocytic leukemia (B-CLL) cells, Bryostatin-induced differentiation is dependent on both PKC and the subsequent activation of the ERK pathway.[13] This signaling axis often plays a role in cell proliferation, differentiation, and survival.
Figure 1: Simplified this compound signaling pathways via PKC.
Synaptic Plasticity and Neuroprotection
In neurons, the activation of specific isoforms, particularly PKCε and PKCα, is linked to enhanced synaptic plasticity.[14] Bryostatin facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[14] This is a cornerstone of its investigation for treating Alzheimer's disease, where it has been shown to promote synaptogenesis (the formation of new synapses) and reduce the burden of neurotoxic amyloid-beta peptides.[15][16]
Key Experimental Protocols
The mechanism of this compound has been elucidated through a series of established biochemical and cell biology techniques.
PKC Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for the PKC C1 domain.
-
Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand, typically [3H]-phorbol-12,13-dibutyrate ([3H]PDBu), for binding to a source of PKC (e.g., rat brain homogenate or purified isoforms).
-
Methodology:
-
Preparation: A reaction mixture is prepared containing a fixed concentration of PKC enzyme, [3H]PDBu, and phosphatidylserine (a required cofactor).
-
Competition: Varying concentrations of the unlabeled competitor (this compound) are added to the mixture.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound [3H]PDBu) is measured using liquid scintillation counting.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific [3H]PDBu binding) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.
Figure 2: Workflow for a PKC competitive binding assay.
PKC Translocation Assay
This assay visually or biochemically confirms the activation of PKC by observing its movement from the cytosol to cellular membranes.
-
Principle: Upon activation by ligands like this compound, PKC isoforms translocate from a predominantly cytosolic location to membranes (plasma membrane, nuclear envelope, etc.). This shift can be monitored.
-
Methodology 1: Immunofluorescence/GFP Imaging
-
Cell Culture: Cells (e.g., CHO-k1 or NIH 3T3) are cultured, often after being transfected with a plasmid expressing a PKC isoform tagged with a fluorescent protein (e.g., PKCδ-GFP).[17]
-
Treatment: Cells are treated with this compound (or vehicle control) for a specified time.
-
Fixation & Staining: Cells are fixed, permeabilized, and if not using a GFP-tag, stained with a primary antibody specific to the PKC isoform and a fluorescently labeled secondary antibody.
-
Imaging: Cells are visualized using fluorescence or confocal microscopy. A shift from diffuse cytosolic fluorescence to a sharp signal at the cell periphery indicates translocation.
-
-
Methodology 2: Cellular Fractionation and Western Blotting
-
Treatment: Cultured cells are treated with this compound.
-
Lysis & Fractionation: Cells are lysed using a hypotonic buffer and subjected to differential centrifugation to separate the cytosolic fraction from the membrane fraction.
-
Western Blotting: Protein concentrations of each fraction are determined, and equal amounts are resolved by SDS-PAGE. The proteins are transferred to a membrane and probed with an antibody specific to the PKC isoform of interest.[8][17]
-
-
Data Analysis: For imaging, the change in fluorescence distribution is observed. For Western blotting, the relative band intensity for the PKC isoform in the membrane fraction versus the cytosolic fraction is quantified to determine the extent of translocation.
Figure 3: Workflow for PKC translocation assay via fractionation.
Conclusion
This compound exerts its potent biological effects through a sophisticated mechanism of action centered on the modulation of Protein Kinase C. It acts as a high-affinity C1 domain ligand that, unlike phorbol esters, induces a distinct pattern of PKC isoform activation and downregulation. This isoform selectivity allows for the precise manipulation of downstream signaling pathways, such as the NF-κB and MAPK/ERK cascades, leading to diverse and therapeutically relevant outcomes in oncology, neurodegeneration, and infectious disease. The quantitative binding data and detailed experimental protocols outlined in this guide provide a foundational understanding for researchers seeking to harness or further investigate the unique therapeutic potential of this complex marine natural product.
References
- 1. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 4. The effect of bryostatin on protein kinase C-regulated functions in human T lymphocytes and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 11. Characterization of designed, synthetically accessible bryostatin analog HIV latency reversing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One [journals.plos.org]
- 13. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials [ouci.dntb.gov.ua]
- 17. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 16: A Deep Dive into its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 16, a complex macrolide lactone derived from the marine bryozoan Bugula neritina, has garnered significant interest within the oncology research community.[1] As a potent modulator of protein kinase C (PKC), this compound exhibits a range of biological activities in cancer cells, including the induction of apoptosis, cell cycle arrest, and differentiation.[2][3] This technical guide provides a comprehensive overview of the core biological activities of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While extensive data exists for the closely related Bryostatin 1, this guide focuses on the available information for this compound and its analogs, providing a foundational resource for researchers and drug development professionals.
Core Mechanism of Action: Protein Kinase C Modulation
The primary molecular target of this compound is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Bryostatins bind to the C1 domain of PKC, the same domain that binds diacylglycerol (DAG) and tumor-promoting phorbol esters.[4] However, unlike phorbol esters, bryostatins are not considered tumor promoters and can antagonize phorbol ester-induced effects.
The interaction of this compound with PKC is complex and can lead to either activation or downregulation of specific PKC isoforms, depending on the cellular context and the duration of exposure.[3]
-
Short-term exposure typically leads to the translocation of PKC from the cytosol to the cell membrane, resulting in its activation.[5]
-
Long-term exposure can lead to the downregulation of certain PKC isoforms through proteasomal degradation.[6]
This differential modulation of PKC isoforms is believed to be central to the diverse biological effects of bryostatins in cancer cells.
Quantitative Data on Biological Activity
Table 1: In Vitro Growth Inhibition of Murine Tumor Cell Lines by Bryostatin 1
| Cell Line | Tumor Type | Concentration (ng/mL) | Growth Inhibition (%) |
| Renca | Renal Adenocarcinoma | 100 | 0 |
| B16 | Melanoma | 100 | 40 |
| M5076 | Reticulum Cell Sarcoma | 100 | 40 |
| L10A | B-cell Lymphoma | 100 | 94 |
Data extracted from preclinical evaluations of Bryostatin 1.[7]
Table 2: Anticancer Activity of 20-epi-Bryostatin 7 (A this compound Analog)
| Cell Line | Cancer Type | Potency |
| DOHH2 | Lymphoma | Nanomolar |
| Granta 519 | Lymphoma | Nanomolar |
| Jurkat | T-lymphocyte Cancer | Nanomolar |
Preliminary biological studies on a synthetic analog derived from a this compound-like intermediate indicate potent anticancer activity.[8]
Signaling Pathways Modulated by this compound
This compound, through its modulation of PKC, influences several key signaling pathways implicated in cancer cell survival and proliferation.
PKC-ERK/MAPK Signaling Pathway
One of the well-documented downstream effects of PKC activation by bryostatins is the stimulation of the Raf/MEK/ERK (MAPK) pathway.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival. The activation of ERK in a PKC-dependent manner appears to play a direct role in Bryostatin-induced cellular differentiation.[2]
References
- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation by bryostatin-1 demonstrates unique roles for PKC epsilon in neurite extension and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Effects of Bryostatin-1 in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. One such promising avenue is the modulation of the Protein Kinase C (PKC) signaling pathway, a critical regulator of neuronal function and survival. Bryostatin-1, a potent macrocyclic lactone derived from the marine bryozoan Bugula neritina, has emerged as a significant modulator of PKC, demonstrating notable neuroprotective effects in various preclinical and clinical models of Alzheimer's disease.[1][2][3][4] This technical guide provides an in-depth overview of the core findings related to Bryostatin-1's efficacy, detailing the quantitative data from key studies, the experimental protocols employed, and the underlying signaling pathways.
Quantitative Data on the Efficacy of Bryostatin-1
The neuroprotective effects of Bryostatin-1 have been quantified across several studies, encompassing both animal models and human clinical trials. The data consistently points towards its potential to ameliorate cognitive deficits, reduce pathological markers, and enhance synaptic health.
Preclinical Data in Animal Models of Alzheimer's Disease
| Animal Model | Treatment Regimen | Key Outcome Measure | Result | Citation |
| Tg2576 Mice | 30 µg/kg Bryostatin-1, intraperitoneally, twice a week for 12 weeks | Morris Water Maze (Learning Acquisition) | Statistically significant improvement in escape latency compared to untreated transgenic mice (p < 0.05 to p < 0.001 across training days). | [2] |
| Morris Water Maze (Memory Recall) | Bryostatin-1 treated mice spent significantly more time in the target quadrant compared to untreated transgenic mice (p < 0.01). | [2] | ||
| Soluble Aβ Levels (Hippocampus) | Prevention of the age-related increase in soluble Aβ40 and Aβ42. | [2] | ||
| Synaptic Density (Hippocampal CA1) | Prevention of synaptic loss observed in untreated transgenic mice. | [2] | ||
| APP/PS1 Mice | 5 µg Bryostatin-1, orally, daily for 2 weeks | Morris Water Maze (Escape Latency) | Significant reduction in latency to find the escape platform, most prominent during the first 3 days of testing. | [1][5] |
| Amyloid Plaque Formation | Dose-dependent reduction in amyloid plaque formation. | [5] | ||
| C57BL/6N Mice | 15-25 µg/m² Bryostatin-1, intravenous, weekly for 3 weeks | Brain BDNF Levels | Up to a 100% increase in total brain-derived neurotrophic factor (BDNF) levels. | [6] |
| Brain PSD-95 Levels | Significant increase in postsynaptic density protein 95 (PSD-95) levels. | [6] |
Clinical Data in Alzheimer's Disease Patients
| Trial Phase | Treatment Regimen | Key Outcome Measure | Result | Citation |
| Phase IIa | Single 25 µg/m² intravenous dose | Mini-Mental State Examination (MMSE) | Statistically significant increase of +1.83 ± 0.70 points at 3 hours post-infusion compared to a decrease of -1.00 ± 1.53 points in the placebo group (p = 0.041). | [6][7] |
| Peripheral Blood Mononuclear Cell (PBMC) PKCε Activation | Significant increase in PKCε levels within 1 hour of infusion (p = 0.0185). | [6][7] | ||
| Phase II | 20 µg intravenous dose, weekly | Severe Impairment Battery (SIB) in patients not on memantine | Significant improvement in SIB scores at week 13 compared to baseline (difference = 5.6 points; p = 0.035). | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of Bryostatin-1's neuroprotective effects.
Animal Models and Bryostatin-1 Administration
-
Alzheimer's Disease Mouse Models:
-
Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.[2]
-
APP/PS1 Mice: These double transgenic mice express a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), resulting in accelerated Aβ deposition.[1][5][9]
-
-
Bryostatin-1 Administration Protocols:
-
Intraperitoneal (i.p.) Injection: Bryostatin-1 is dissolved in a vehicle solution (e.g., saline) and administered via i.p. injection. A common regimen involves doses around 30 µg/kg administered twice weekly for several weeks.[10][11]
-
Oral Administration: For oral delivery, Bryostatin-1 can be administered in a palatable vehicle. Studies have used doses of 5 µg per mouse daily over a two-week period.[1][5]
-
Intravenous (i.v.) Injection: In some preclinical studies mimicking clinical administration, Bryostatin-1 is administered intravenously, with doses ranging from 10 to 25 µg/m².[6]
-
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents.[12][13][14][15]
-
Apparatus: A large circular pool (approximately 1.2-1.5 meters in diameter) is filled with opaque water (e.g., using non-toxic white paint). A small escape platform is submerged just below the water's surface in one of the four designated quadrants.[14]
-
Acquisition Phase (Learning): Mice are subjected to several trials per day for consecutive days. In each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[13]
-
Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[13]
Biochemical Analysis: Western Blotting for PKC Isoforms
Western blotting is used to detect and quantify specific proteins, such as PKC isoforms, in brain tissue homogenates.[16][17]
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCε).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Histological Analysis: Immunohistochemistry (IHC) for Aβ Plaques and Phosphorylated Tau
IHC allows for the visualization and quantification of Aβ plaques and phosphorylated tau (p-tau) in brain sections.[18][19][20]
-
Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected before being sectioned on a cryostat or microtome.
-
Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate buffer) is necessary to unmask the epitope.[18]
-
Immunostaining:
-
Brain sections are washed and blocked to reduce non-specific staining.
-
Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) or a specific p-tau epitope (e.g., AT8 for pSer202/Thr205).[18][21]
-
After washing, the sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.[22]
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Quantification: The stained sections are imaged using a microscope, and the plaque burden or p-tau pathology is quantified using image analysis software. This is often expressed as the percentage of the total area of the region of interest (e.g., hippocampus or cortex) that is occupied by the stain.
Signaling Pathways Modulated by Bryostatin-1
The neuroprotective effects of Bryostatin-1 are primarily mediated through its activation of Protein Kinase C, particularly the α and ε isoforms. This sets off a cascade of downstream signaling events that collectively contribute to improved neuronal health and function in the context of Alzheimer's disease.
-
Activation of PKCα and PKCε: Bryostatin-1 binds to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG), leading to the activation of several PKC isoforms, with a high affinity for PKCα and PKCε.[6][23]
-
Promotion of Non-Amyloidogenic APP Processing: Activated PKCα and PKCε phosphorylate and activate α-secretase, an enzyme that cleaves Amyloid Precursor Protein (APP) within the Aβ domain. This promotes the production of the soluble and neuroprotective sAPPα fragment and precludes the formation of amyloid-beta (Aβ) peptides.[4]
-
Enhancement of Synaptogenesis: PKCε activation leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in synaptic plasticity, growth, and survival.[6][10] This increase in BDNF, along with other downstream effectors, promotes the formation of new synapses and the maturation of existing ones, counteracting the synaptic loss that is a hallmark of AD.[3][11]
-
Modulation of Autophagy and Aβ Clearance: Recent evidence suggests that PKCε activation by Bryostatin-1 can also stimulate the mTOR signaling pathway, which in turn upregulates autophagy.[24] Enhanced autophagy can facilitate the clearance of aggregated proteins, including Aβ oligomers, thereby reducing their neurotoxic effects.
Conclusion
Bryostatin-1 demonstrates significant potential as a neuroprotective agent for Alzheimer's disease by targeting the core pathological features of the disease through the activation of the PKC signaling pathway. The preclinical and early clinical data provide a strong rationale for its further development. The quantitative improvements in cognitive function, reduction in Aβ pathology, and enhancement of synaptic markers underscore its multifaceted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of Bryostatin-1 and other PKC modulators as a promising therapeutic strategy for Alzheimer's disease. Further research focusing on long-term efficacy and safety in larger clinical trials is warranted to fully elucidate the therapeutic potential of this compelling molecule.
References
- 1. Acute oral Bryostatin-1 administration improves learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bryostatin 1 | ALZFORUM [alzforum.org]
- 5. Acute oral Bryostatin-1 administration improves learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 6. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Amyloid and tau pathology of familial Alzheimer’s disease APP/PS1 mouse model in a senescence phenotype background (SAMP8) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 11. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scantox.com [scantox.com]
- 16. Phase I Study of Bryostatin 1, a Protein Kinase C Modulator, Preceding Cisplatin in Patients with Refractory Non-hematologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High Affinity Staining for Histological Immunoreactivity revealed phosphorylated tau within amyloid-cored plaques in the brain of AD model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modifications of tau protein after cerebral ischemia and reperfusion in rats are similar to those occurring in Alzheimer’s disease – Hyperphosphorylation and cleavage of 4- and 3-repeat tau - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
The Enigmatic Core: An In-depth Technical Guide to the Structure-Activity Relationship of Bryostatin 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 16, a complex macrolide from the marine bryozoan Bugula neritina, represents a molecule of significant interest in medicinal chemistry and drug development. Its potent biological activities, primarily mediated through high-affinity binding to protein kinase C (PKC) isozymes, have positioned it as a compelling target for total synthesis and analog development.[1] The successful synthesis of this compound was envisioned as a critical step toward enabling detailed structure-activity relationship (SAR) studies, allowing for the fine-tuning of its biological functions.[1] While comprehensive SAR data specifically for a series of this compound analogs remains limited in publicly accessible literature, extensive research on other bryostatins and simplified synthetic analogs, known as bryologs, has illuminated the key structural motifs governing PKC binding and cellular activity. This guide synthesizes the current understanding of bryostatin SAR, with a focus on the principles that would underpin any future studies on this compound and its derivatives.
The Bryostatin Pharmacophore: A Tale of Three Domains
The structure of bryostatins can be conceptually divided into three key domains, each playing a distinct role in its biological activity:
-
The Recognition Domain (C-Ring): This southern region of the molecule is primarily responsible for high-affinity binding to the C1 domain of PKC. Key functionalities in this domain include the C1-carbonyl, C19-hydroxyl (often as a hemiketal), and the C26-hydroxyl group. Modifications or elimination of these groups typically lead to a substantial loss in PKC binding affinity.[2][3]
-
The Spacer Domain (A- and B-Rings): The northern A- and B-ring region is thought to act as a scaffold, correctly positioning the recognition domain for interaction with PKC at the cell membrane.[3] However, emerging evidence suggests this domain is not merely a passive linker but actively modulates the biological response, influencing whether the analog behaves more like the unique bryostatins or the tumor-promoting phorbol esters.[4]
-
The C20 Ester Moiety: This exocyclic ester contributes to the overall activity, and variations at this position are a feature of the natural bryostatin family.
Quantitative Structure-Activity Relationship Data
The following tables summarize key quantitative data from SAR studies on various bryostatin analogs. This data, while not exclusively on this compound derivatives, provides the foundational knowledge for understanding the structural requirements for PKC affinity and biological response.
Table 1: Protein Kinase C Binding Affinity of Bryostatin Analogs
| Compound | Modification(s) | PKC Isoform(s) | Kᵢ (nM) | Reference |
| Bryostatin 1 | - | PKCα | 0.48 | [2][5] |
| Bryostatin 1 | - | Mixture | 1.35 | [6] |
| Bryostatin 7 | C20 acetate | Mixture | 0.26 | [2] |
| Neristatin 1 | Expanded macrocycle, free C25-OH | Mixture | 21.2 ± 1.3 | [5] |
| Merle 23 | Simplified A- and B-rings | PKCα | 0.70 | [2] |
| Merle 40 | Phenyl A- and B-rings | PKCα | ~1000 | [2] |
| Merle 43 | Expanded macrocycle, simplified B-ring | Mixture | 13.8 | [5] |
| WN-1 | Seco-B-ring | PKCα | 16.1 ± 1.1 | [4] |
Table 2: Cytotoxicity of Selected Bryostatin Analogs
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| Analog 1 | K562 (human leukemia) | 32 | [7] |
| Bryostatin 1 | K562 (human leukemia) | 4000 | [7] |
| Analog 11 | K562 (human leukemia) | - (More effective than Analog 17) | [7] |
| Analog 17 | K562 (human leukemia) | - (Less effective than Analog 11) | [7] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are initiated by their interaction with PKC. This interaction triggers a cascade of downstream signaling events. The following diagrams illustrate the key pathways and experimental workflows used to study these compounds.
Detailed Experimental Protocols
Competitive Protein Kinase C (PKC) Binding Assay
This assay determines the affinity of a test compound for PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu).
Materials:
-
Purified PKC isozymes
-
[³H]PDBu
-
Test compounds (e.g., this compound analogs)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mg/mL bovine serum albumin (BSA)
-
Phosphatidylserine (PS) liposomes
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microtiter plate, combine the assay buffer, PS liposomes, purified PKC, and the test compound or vehicle control.
-
Add [³H]PDBu to a final concentration appropriate for the Kₔ of the PKC isozyme being tested.
-
Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀).
-
Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]PDBu and Kₔ is its dissociation constant.
MTT Cell Viability/Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines (e.g., K562, Jurkat, DOHH2, Granta 519)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
For adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Plot the absorbance against the log of the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
PKC-GFP Translocation Assay
This assay visualizes the activation of PKC in living cells by monitoring the movement of a PKC-GFP (Green Fluorescent Protein) fusion protein from the cytosol to cellular membranes upon stimulation.
Materials:
-
Cell line suitable for transfection (e.g., HEK293, CHO-k1)
-
Plasmid DNA encoding the PKC-GFP fusion protein of interest
-
Transfection reagent
-
Live-cell imaging medium
-
Test compounds
-
Confocal or high-resolution fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Seed the cells on glass-bottom dishes or chamber slides.
-
Transfect the cells with the PKC-GFP plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage equipped with a chamber to maintain temperature (37°C) and CO₂ levels.
-
Acquire baseline images of the cells, showing the predominantly cytosolic localization of the PKC-GFP fusion protein.
-
Add the test compound at the desired concentration to the cells.
-
Acquire a time-lapse series of images to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane or other cellular compartments.
-
Quantify the translocation by measuring the change in fluorescence intensity in the cytosol versus the membrane over time.
Conclusion
The total synthesis of this compound has paved the way for in-depth investigations into its structure-activity relationships. While a comprehensive SAR dataset for this compound itself is yet to be fully disclosed, the wealth of information from studies on other bryostatins and their simplified analogs provides a robust framework for understanding the key structural determinants of PKC binding and biological activity. The interplay between the recognition and spacer domains is crucial, with subtle modifications in the A- and B-rings capable of profoundly altering the biological response. Future studies focusing on systematic modifications of the this compound scaffold, guided by the principles and experimental protocols outlined in this guide, will be instrumental in developing novel PKC modulators with tailored therapeutic profiles for a range of diseases, from cancer to neurodegenerative disorders.
References
- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacement of the Bryostatin A- and B-Pyran Rings With Phenyl Rings Leads to Loss of High Affinity Binding With PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neristatin 1 Provides Critical Insight into Bryostatin 1 Structure–Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Design, Synthesis, and Evaluation of C7 Diversified Bryostatin Analogs Reveals a Hot Spot for PKC Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 16: A Technical Guide to its Natural Source, Supply Limitations, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bryostatin 16, a complex macrolide lactone, has garnered significant interest within the scientific community for its potent biological activities, primarily as a modulator of Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the natural origins of this compound, the profound limitations on its supply, and a detailed examination of its molecular mechanism of action. The information presented herein is intended to serve as a critical resource for researchers engaged in the study of bryostatins and for professionals involved in the development of novel therapeutics. The scarcity of this compound, derived from the marine bryozoan Bugula neritina, presents a formidable challenge to its clinical advancement. This document outlines the quantification of this scarcity, details the intricate processes of its extraction and purification, and illuminates the signaling pathways it modulates, thereby offering a comprehensive foundation for future research and development endeavors.
Natural Source and Supply Limitations
The Marine Bryozoan: Bugula neritina
The exclusive natural source of this compound is the marine invertebrate Bugula neritina, a colonial animal commonly known as a bryozoan or "moss animal".[1][2][3] This organism is globally distributed, inhabiting temperate and tropical waters where it is a common component of biofouling communities on a variety of submerged surfaces such as ship hulls, pier pilings, and rocks.[1][2][3] Bugula neritina forms branching, plant-like colonies that can reach several centimeters in height.[1][2][3]
Interestingly, compelling evidence suggests that the true producer of bryostatins is not the bryozoan itself, but a symbiotic bacterium, "Candidatus Endobugula sertula," that resides within the larvae of B. neritina.[4] This symbiotic relationship underscores the complexity of the natural production of these valuable compounds.
Quantitative Analysis of Supply Limitations
The primary obstacle to the widespread research and clinical application of this compound is its exceedingly low natural abundance. The extraction yields of bryostatins from Bugula neritina are notoriously poor, creating a significant supply bottleneck. While specific yield data for this compound is scarce, data for other bryostatins isolated from the same organism provide a stark illustration of this challenge.
| Bryostatin Analogue | Source Material | Yield (% of wet weight) | Reference |
| Bryostatin 1 | 14 tonnes of Bugula neritina | 0.00013% (18 g total) | [5] |
| Bryostatins (general) | Various Bugula neritina populations | 10-5 to 10-7 % | [6] |
| Bryostatin 10 | Bugula neritina (Gulf of Aomori, Japan) | 0.001% | [7] |
| This compound | Bugula neritina (Gulf of Dayawan, China) | Not Quantified | [2] |
The lack of quantifiable data for this compound from various geographic locations highlights a significant gap in the current understanding of its natural distribution and abundance. Furthermore, to date, there are no comprehensive studies providing global biomass estimates for Bugula neritina. The absence of this ecological data makes it challenging to fully assess the theoretical maximum yield of this compound from natural sources.
Demand and Current Research Applications
The demand for bryostatins is largely driven by their potent biological activities, particularly their ability to modulate Protein Kinase C (PKC), a family of enzymes crucial in cellular signaling. While much of the clinical research has focused on Bryostatin 1 for indications such as cancer and Alzheimer's disease, the unique properties of other analogues, including this compound, are of significant interest to the research community.[6][8][9] However, there is a notable lack of specific information regarding the current research and clinical demand for this compound itself. This is likely a direct consequence of its extreme scarcity. The high cost and limited availability impede its use in extensive preclinical and clinical investigations.
Experimental Protocols
Extraction and Purification of this compound from Bugula neritina
The isolation of this compound from its natural source is a multi-step, resource-intensive process that requires meticulous attention to detail to maximize the yield of this trace compound. The following is a generalized protocol based on methods reported for the extraction of various bryostatins.
Materials:
-
Wet or frozen Bugula neritina
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H2O)
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC)
-
Rotary evaporator
-
Freeze-dryer
-
HPLC system with a UV detector
Procedure:
-
Initial Extraction:
-
The collected Bugula neritina biomass is first preserved, typically by freezing or immersion in a solvent like methanol.
-
The preserved biomass is then homogenized and extracted exhaustively with a polar solvent such as methanol. This is often followed by a partition with a less polar solvent like dichloromethane to separate the crude extract from the aqueous phase.
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to a series of solvent-solvent partitions to fractionate the components based on their polarity. A common scheme involves partitioning between hexane and aqueous methanol, followed by partitioning of the aqueous methanol fraction against ethyl acetate. The bryostatins typically partition into the more polar organic fractions.
-
-
Chromatographic Purification:
-
The bryostatin-enriched fraction is subjected to multiple rounds of column chromatography.
-
Initial separation is often performed on a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing bryostatins.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The semi-purified fractions are then subjected to reversed-phase HPLC for final purification.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.
-
Elution is monitored by a UV detector, and fractions corresponding to the this compound peak are collected.
-
Multiple HPLC runs may be necessary to obtain pure this compound.
-
-
Structure Elucidation:
-
The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with the Protein Kinase C (PKC) family of serine/threonine kinases.[5][8] PKC isoforms play a central role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.
Modulation of Protein Kinase C (PKC)
Bryostatins, including this compound, are potent activators of PKC. They bind to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, the same domain that binds the endogenous activator diacylglycerol (DAG).[3][10][11] However, the interaction of bryostatins with PKC is distinct from that of DAG, leading to a unique pattern of downstream signaling events. While specific isoform binding affinities for this compound have not been extensively characterized, studies on bryostatin analogues suggest a degree of isoform selectivity.[7][11]
Downstream Signaling Cascade
The activation of PKC by this compound initiates a cascade of downstream signaling events. One of the key pathways implicated in the cellular response to bryostatins is the Ras/Raf/MEK/ERK pathway.
In certain cell types, such as B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin treatment leads to the PKC-dependent activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[12] This activation is associated with cellular differentiation and, paradoxically, resistance to apoptosis.
The anti-apoptotic effects are, at least in part, mediated by the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of another key anti-apoptotic protein, Bcl-2.[12] The precise molecular links between PKC activation by this compound and the modulation of these downstream effectors are still under active investigation.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Alternative Supply Strategies
The severe limitations of sourcing this compound from its natural environment have spurred significant research into alternative production methods.
Total Chemical Synthesis
The complex structure of this compound has made its total chemical synthesis a formidable challenge for organic chemists. While several successful total syntheses have been reported, they typically involve a large number of intricate steps, leading to low overall yields and high production costs.[1][5][13][14] Consequently, total synthesis is not currently a commercially viable option for the large-scale production of this compound. However, these synthetic routes are invaluable for the creation of simplified, more accessible analogues, which can be used to probe the structure-activity relationships of the bryostatin family.
Aquaculture of Bugula neritina
Aquaculture of Bugula neritina represents a potentially sustainable and scalable alternative to wild harvesting.[6] By cultivating the bryozoan in controlled environments, it may be possible to optimize growth conditions and bryostatin production. Early-stage research in this area has shown promise, but further development is required to make aquaculture a reliable and cost-effective source of this compound.
Biotechnological Approaches
The discovery that a bacterial symbiont is the likely producer of bryostatins opens up exciting possibilities for biotechnological production.[4] Efforts are underway to culture "Candidatus Endobugula sertula" in the laboratory and to identify and clone the bryostatin biosynthetic gene cluster. If successful, these genes could be expressed in a heterologous host, such as E. coli or yeast, to enable large-scale, fermentative production of this compound and other analogues.
Conclusion and Future Outlook
This compound remains a molecule of significant scientific and therapeutic interest. Its potent and nuanced modulation of the PKC signaling pathway holds promise for the treatment of a range of diseases. However, the profound challenge of its supply, stemming from its minute concentration in its natural source, Bugula neritina, has severely hampered its clinical development.
This technical guide has provided a comprehensive overview of the current state of knowledge regarding the natural source, supply limitations, and mechanism of action of this compound. The data clearly indicates that reliance on wild harvesting is unsustainable. The future of this compound as a therapeutic agent will depend on the successful development of alternative supply strategies. Total synthesis, while currently impractical for bulk production, provides a vital platform for the generation of novel analogues with potentially improved therapeutic profiles. Aquaculture and, more promisingly, biotechnological approaches based on the symbiotic producer, offer the most viable long-term solutions to the supply problem.
Continued research into the ecology of Bugula neritina, the specifics of the this compound biosynthetic pathway in its symbiont, and the detailed molecular interactions of this compound with its cellular targets will be crucial for unlocking the full therapeutic potential of this remarkable natural product.
Workflow Diagrams
Caption: Comparison of supply chain workflows for this compound.
Caption: Logical relationship of supply and demand for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Identification of bryostatins in Bugula neritina extracts by high performance liquid chromatography and Q-Tof mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the Biosynthesis of Bryostatins by the Bacterial Symbiont “Candidatus Endobugula sertula” of the Bryozoan Bugula neritina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective binding of bryostatin analogues to the cysteine rich domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total synthesis of this compound using atom-economical and chemoselective approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Synthesis of this compound by Trost [organic-chemistry.org]
The Intricate Path to a Marine Marvel: A Technical Guide to the Total Synthesis of Bryostatin 16
For Researchers, Scientists, and Drug Development Professionals
Bryostatin 16, a member of the bryostatin family of macrolides isolated from the marine bryozoan Bugula neritina, has garnered significant attention for its potent biological activities, including anti-cancer and memory-enhancing properties. However, its scarcity in nature, with only 18 grams obtainable from 14 tonnes of the organism, necessitates a robust and efficient synthetic route to enable further research and potential therapeutic applications. This technical guide provides an in-depth analysis of the total synthesis of this compound, with a primary focus on the seminal work by the Trost group, which remains the only completed total synthesis to date. We will delve into the formidable challenges posed by its complex architecture and the innovative strategies employed to overcome them, supported by detailed experimental protocols and quantitative data.
The formidable Challenge: Unraveling the Complexity of this compound
The molecular structure of this compound presents a daunting synthetic challenge, characterized by:
-
A 26-membered macrolactone core.
-
Three heavily substituted polyhydropyran rings (A, B, and C).
-
Numerous stereogenic centers requiring precise control.
-
Two acid- and base-sensitive exo-cyclic unsaturated esters .
-
A sterically congested C16-C17 trans-olefin .
These features demand a highly strategic and chemoselective synthetic approach to achieve the target molecule in a viable yield. A major hurdle in earlier synthetic efforts towards other bryostatins was the late-stage installation of the C16-C17 olefin and the inherent instability of the C-ring under acidic conditions.
The Trost Synthesis: A Convergent and Atom-Economical Approach
The total synthesis of this compound accomplished by the Trost group stands as a landmark achievement in natural product synthesis.[1][2][3][4] Their strategy is distinguished by its convergency and the application of several novel, atom-economical transition-metal-catalyzed reactions to construct the key structural motifs. The synthesis was achieved in 26 steps for the longest linear sequence and 39 total steps.[1][2][5][6]
A key strategic decision was the late-stage formation of the acid-sensitive C-ring, thereby circumventing potential degradation in earlier steps. The synthesis can be conceptually divided into the preparation of two key fragments, which are then coupled and elaborated to the final product.
Key Strategic Transformations:
-
B-Ring Formation: A tandem Ruthenium-catalyzed alkene-alkyne coupling followed by a Michael addition was employed to construct the B-ring.[1]
-
A-Ring Formation: An acid-catalyzed one-pot cascade reaction was utilized to form the A-ring.[1]
-
Macrocyclization: A novel Palladium-catalyzed alkyne-alkyne coupling reaction was developed for the crucial macrocyclization step.[1][2]
-
C-Ring Formation: A Gold-catalyzed 6-endo-dig cyclization of a constrained alkynyl alcohol intermediate successfully formed the dihydropyran C-ring.[1][2]
The convergence of the synthetic route is depicted in the workflow diagram below.
Figure 1: Convergent synthetic strategy for this compound by the Trost group.
Quantitative Data Summary
The efficiency of a total synthesis is critically evaluated by the yields of its key steps. The following table summarizes the quantitative data for the pivotal reactions in the Trost synthesis of this compound.
| Step | Reactants | Key Reagents | Product | Yield (%) | Reference |
| B-Ring Formation | Alkene and Alkyne Fragments | [CpRu(CH₃CN)₃]PF₆ | A-B Ring System | 34 | [1] |
| Bromination | Vinyl Silane Intermediate | NBS | Vinyl Bromide | 98 | [7] |
| Carbonylation | Vinyl Bromide Intermediate | PdCl₂(CH₃CN)₂, dppf, CO | α,β-Unsaturated Ester | 83 | [7] |
| Macrocyclization | Seco-acid Diyne | Pd(OAc)₂, TDMPP | Macrolactone | 56 | [1] |
| C-Ring Formation | Alkynyl Alcohol Macrocycle | AuCl(PPh₃), AgSbF₆ | Dihydropyran (this compound skeleton) | 73 | [1] |
| Final Deprotection | Protected this compound | TBAF | This compound | ~52 | [1] |
Experimental Protocols for Key Transformations
The following are detailed methodologies for the key transition-metal-catalyzed reactions in the Trost synthesis of this compound, adapted from the supplementary information of the primary publications.
Ruthenium-Catalyzed Tandem Alkene-Alkyne Coupling/Michael Addition
To a solution of the alkyne fragment (1.0 equiv) and the alkene fragment (1.2 equiv) in degassed dichloromethane (0.1 M) at room temperature was added [CpRu(CH₃CN)₃]PF₆ (0.13 equiv). The reaction mixture was stirred at room temperature for 16 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the coupled product containing the A and B rings. While the yield was moderate (34%), unreacted starting materials could be recovered.[1]
Palladium-Catalyzed Alkyne-Alkyne Macrocyclization
A solution of the seco-acid diyne precursor (1.0 equiv) in toluene (0.001 M) was added via syringe pump over 4 hours to a solution of palladium(II) acetate (0.12 equiv) and tris(2,6-dimethoxyphenyl)phosphine (TDMPP) (0.15 equiv) in toluene at 80 °C. After the addition was complete, the reaction mixture was stirred at 80 °C for an additional 30 minutes. The mixture was then cooled to room temperature, and the solvent was evaporated. The crude product was purified by flash column chromatography on silica gel to yield the macrolactone in 56% yield.[1]
Gold-Catalyzed 6-endo-dig Cyclization for C-Ring Formation
To a solution of the alkynyl alcohol macrocycle (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 1:1 mixture of dichloromethane and acetonitrile (0.002 M) at 0 °C was added a solution of chloro(triphenylphosphine)gold(I) (0.20 equiv) and silver hexafluoroantimonate (0.20 equiv) in the same solvent mixture. The reaction was stirred at 0 °C for 10 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography to afford the dihydropyran product in 73% yield.[1]
Biological Mechanism of Action: Modulation of Protein Kinase C
This compound exerts its biological effects primarily through its interaction with protein kinase C (PKC), a family of serine/threonine kinases that are critical regulators of numerous cellular processes. Bryostatins are potent modulators of PKC, binding to the C1 domain, the same site as the endogenous activator diacylglycerol (DAG).
The interaction of this compound with PKC triggers a cascade of downstream signaling events. Unlike phorbol esters, which are also PKC activators but are tumor promoters, bryostatins exhibit a unique biphasic effect on PKC. Initial activation is followed by the downregulation and degradation of certain PKC isozymes upon prolonged exposure. This differential modulation of PKC is believed to be the basis for its anti-cancer properties.
The signaling pathway initiated by this compound binding to PKC involves the activation of the Ras/Raf/MEK/ERK pathway, leading to changes in gene expression. Notably, this can result in the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2, which can confer resistance to apoptosis in some cancer cells while promoting differentiation in others.
Figure 2: Simplified signaling pathway of this compound through PKC modulation.
Conclusion and Future Outlook
The total synthesis of this compound by the Trost group is a testament to the power of modern synthetic organic chemistry. Their innovative use of transition-metal catalysis not only conquered the immense structural complexity of this natural product but also did so in an elegant and efficient manner. The successful synthesis provides a platform for the preparation of analogues, which are crucial for detailed structure-activity relationship studies and the development of new therapeutic agents with improved efficacy and reduced toxicity. The challenges overcome in this synthesis will undoubtedly inspire new strategies for the construction of other complex natural products. As our understanding of the intricate signaling pathways modulated by bryostatins continues to grow, the availability of synthetic material will be paramount in translating the therapeutic promise of these marine-derived compounds into clinical reality.
References
- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trost Synthesis of this compound [organic-chemistry.org]
- 3. Total synthesis of this compound using a Pd-catalyzed diyne coupling as macrocyclization method and synthesis of C20-epi-bryostatin 7 as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of this compound by Trost [organic-chemistry.org]
A Technical Guide to Bryostatin 16 as a Modulator of the Tumor Microenvironment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of Bryostatin 16, a marine-derived macrocyclic lactone, and its potential as a therapeutic agent in oncology through the modulation of the tumor microenvironment (TME). This compound, like its well-studied analogue Bryostatin 1, is a potent modulator of Protein Kinase C (PKC) isozymes. Its mechanism of action involves a biphasic and differential regulation of PKC, leading to direct anti-proliferative effects on cancer cells and a potential for reprogramming the immune landscape within the TME. This guide summarizes the available quantitative data, details key experimental protocols for its study, and visualizes the critical signaling pathways and logical frameworks associated with its activity. While much of the immunomodulatory data is extrapolated from its close analogue, Bryostatin 1, the evidence provides a strong rationale for the continued investigation of this compound as a novel immuno-oncology agent.
Introduction
The Bryostatin family comprises a group of over 20 structurally complex macrolides first isolated from the marine bryozoan Bugula neritina.[1] These natural products have garnered significant interest for their potent biological activities, particularly in the fields of oncology and neurology.[2][3] this compound is a member of this family, sharing the core 26-membered macrolactone structure with three embedded pyran rings that is characteristic of the class.[1][4]
The progression of cancer is now understood to be intrinsically linked to the complex, dynamic ecosystem known as the tumor microenvironment (TME). The TME, composed of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix components, engages in a complex crosstalk that can either suppress or promote tumor growth and metastasis.[5][6] Therapeutic strategies that can favorably modulate the TME, particularly by overcoming its immunosuppressive nature, are at the forefront of modern oncology. Bryostatins, through their unique mechanism of action, represent a promising class of compounds capable of exerting influence over multiple components of the TME.
Core Mechanism of Action: Protein Kinase C Modulation
The biological effects of the bryostatin family are primarily mediated through their high-affinity binding to the C1 domain of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating cellular signaling pathways involved in proliferation, differentiation, and apoptosis.[2][7] Bryostatins act as PKC modulators, competing with the endogenous ligand diacylglycerol (DAG).[2] Their interaction with PKC is distinct from that of other activators like phorbol esters, leading to a unique profile of cellular responses.[8][9]
PKC Activation and Translocation
Upon binding to the C1 domain, this compound induces a conformational change in PKC, leading to its activation and subsequent translocation from the cytosol to cellular membranes (e.g., plasma, nuclear, and Golgi membranes).[8][10] This redistribution is a hallmark of PKC activation and initiates a cascade of downstream phosphorylation events. Studies with Bryostatin 1 demonstrate this translocation occurs rapidly, often within minutes of exposure.[8][10]
Isozyme-Specific Downregulation
Unlike tumor-promoting phorbol esters, prolonged exposure to bryostatins leads to the downregulation and degradation of specific PKC isozymes.[7][8] This effect is often biphasic, with maximal downregulation occurring at low nanomolar concentrations, while higher concentrations can paradoxically protect certain isozymes from degradation.[8][9] Bryostatin 1 has been shown to be more potent than phorbol esters in downregulating conventional PKCs (e.g., PKCα) and shows a unique biphasic effect on novel PKCs like PKCδ.[8][9] This differential modulation of PKC isozymes is believed to be central to the anti-cancer and immunomodulatory effects of bryostatins, distinguishing them from classic tumor promoters.
Caption: this compound-mediated activation and translocation of Protein Kinase C (PKC).
Direct Anti-Tumor Effects
This compound exhibits direct anti-proliferative effects against a range of human cancer cell lines. This activity is hypothesized to result from PKC-mediated cell cycle arrest and induction of apoptosis. For instance, studies on Bryostatin 1 have shown it can induce G1 cell cycle arrest by promoting the degradation of Cyclin D1 via activation of GSK3β.[11]
In Vitro Anti-Proliferative Activity
Quantitative data demonstrates the potent growth inhibitory effects of this compound across various tumor types. The compound is particularly effective against lung cancer cell lines.[4] For comparative purposes, data for Bryostatin 1 against murine cell lines is also presented.[12]
Table 1: In Vitro Growth Inhibition (GI50) of this compound Against Human Cancer Cell Lines [4]
| Cell Line | Cancer Type | GI50 (µg/mL) |
|---|---|---|
| NCI-H460 | Lung Cancer | 0.019 |
| SK-MEL-5 | Melanoma | 1.2 |
| SF-295 | CNS Cancer | 1.4 |
| OVCAR-3 | Ovarian Cancer | 1.9 |
| A498 | Renal Cancer | 1.9 |
| KM20L2 | Colon Cancer | 2.2 |
Table 2: In Vitro Growth Inhibition of this compound and Bryostatin 1 Against Murine P388 Lymphocytic Leukemia [4]
| Compound | ED50 (µg/mL) |
|---|
| this compound | 9.3 x 10-3 |
Table 3: In Vitro Growth Inhibition of Bryostatin 1 Against Murine Tumor Cell Lines at 100 ng/mL [12]
| Cell Line | Cancer Type | % Inhibition |
|---|---|---|
| L10A | B-cell Lymphoma | 94% |
| B16 | Melanoma | 40% |
| M5076 | Reticulum Cell Sarcoma | 40% |
| Renca | Renal Adenocarcinoma | 0% |
Modulation of the Tumor Microenvironment
The therapeutic potential of this compound is significantly enhanced by its predicted ability to modulate the immune components of the TME. Based on extensive research on Bryostatin 1, these effects are largely driven by the activation of anti-tumor immune cells and the potential to inhibit immunosuppressive cell populations.
T-Lymphocytes
Data on Bryostatin 1 strongly suggests that bryostatins can act as potent immune adjuvants. Bryostatin 1 activates T-lymphocytes, inducing the expression of the IL-2 receptor (CD25) on both CD4+ and CD8+ T-cells. This activation primes T-cells for expansion and enhances their effector functions, which is critical for mounting an effective anti-tumor immune response.
Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs)
MDSCs and M2-polarized TAMs are two key myeloid cell populations that create a profoundly immunosuppressive TME, hindering the efficacy of immunotherapies.[13][14][15] They suppress T-cell function through various mechanisms, including the depletion of essential amino acids (via arginase 1) and the production of reactive oxygen species (ROS) and inhibitory cytokines.[15][16] While direct studies on this compound's effect on MDSCs and TAMs are lacking, its function as a PKC modulator provides a strong rationale for investigation. PKC signaling is integral to myeloid cell differentiation and function. Therefore, it is plausible that this compound could promote the differentiation of immature MDSCs into mature, non-suppressive cell types (e.g., macrophages and dendritic cells) or repolarize pro-tumor M2 TAMs towards an anti-tumor M1 phenotype. This remains a critical area for future research.
Caption: Logical framework of this compound's multifaceted role in the tumor microenvironment.
Key Experimental Protocols
The following protocols provide detailed methodologies for assessing the biological activity of this compound.
Protocol: In Vitro Cancer Cell Proliferation Assay (MTT Method)
This protocol is for determining the dose-dependent effect of this compound on the proliferation of adherent cancer cells using a colorimetric MTT assay.[17][18][19]
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in complete culture medium. A typical final concentration range to test would be 0.01 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO-containing medium) to each well. Include wells with medium only for a blank control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of MTT Solubilization Solution (e.g., acidic isopropanol or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage viability against the log of the this compound concentration to determine the GI50/ED50 value.
-
Protocol: Western Blot for PKC Translocation and Downregulation
This protocol details the method to assess the effect of this compound on the subcellular localization (translocation) and total protein levels (downregulation) of specific PKC isozymes.[8]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HOP-92) in 60 mm dishes and grow to near confluency.
-
For translocation studies , treat cells with this compound (e.g., 10 nM) for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For downregulation studies , treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a prolonged period (e.g., 24 hours).
-
-
Subcellular Fractionation (for Translocation):
-
Wash cells with ice-cold PBS and scrape into a hypotonic lysis buffer.
-
Homogenize the cells and centrifuge at 100,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction .
-
Resuspend the pellet in lysis buffer containing 1% Triton X-100, incubate on ice, and re-centrifuge. The resulting supernatant is the membrane fraction .
-
-
Whole-Cell Lysis (for Downregulation):
-
Wash cells with ice-cold PBS and lyse directly in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the PKC isozyme of interest (e.g., anti-PKCδ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin for whole-cell lysates or a cytosolic/membrane marker for fractions).
-
Quantify band intensities using densitometry software (e.g., ImageJ). For translocation, compare the relative amount of PKC in the cytosolic vs. membrane fractions. For downregulation, compare the total PKC level to the vehicle control.
-
Caption: Experimental workflow for Western Blot analysis of PKC translocation/downregulation.
Preclinical and Clinical Context
While specific clinical data for this compound is not available, the extensive clinical evaluation of Bryostatin 1 provides valuable context. As a single agent, Bryostatin 1 has shown limited efficacy in clinical trials.[3] However, it has demonstrated encouraging results when used in combination with other chemotherapeutic agents, suggesting a synergistic effect.[2] The primary dose-limiting toxicity observed in clinical trials is myalgia (muscle pain).[3] The unique biological activity profile and the potential for synthetic analogues with improved therapeutic windows continue to drive interest in this class of molecules.[20] The potent in vitro activity of this compound, particularly against lung cancer, warrants further preclinical and in vivo evaluation.[4]
Conclusion and Future Directions
This compound is a potent, marine-derived modulator of Protein Kinase C with demonstrated direct anti-proliferative activity against a range of human cancer cells. Its true potential in oncology, however, may lie in its ability to reshape the tumor microenvironment. Based on strong evidence from its close analogue, Bryostatin 1, it is hypothesized that this compound can enhance anti-tumor immunity by activating T-cells.
The critical next steps for the development of this compound as a therapeutic agent are clear:
-
In-depth Immunomodulatory Profiling: Studies are urgently needed to directly assess the effects of this compound on key TME cell populations, including T-cells, NK cells, MDSCs, and TAMs.
-
In Vivo Efficacy Studies: Preclinical animal models, particularly syngeneic models with intact immune systems, are required to evaluate the in vivo anti-tumor efficacy and TME-modulating effects of this compound.
-
Combination Therapy Exploration: Given the clinical experience with Bryostatin 1, evaluating this compound in combination with immune checkpoint inhibitors or conventional chemotherapy could unlock synergistic anti-tumor activity.
By elucidating its impact on the complex cellular interplay within the TME, the full potential of this compound as a novel immuno-oncology agent can be realized.
References
- 1. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Crosstalk Between Tumor-Associated Macrophages (TAMs) and Tumor Cells and the Corresponding Targeted Therapy [frontiersin.org]
- 6. Tumor-Associated Macrophages in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Bryostatin-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Myeloid-Derived Suppressor Cells to Enhance the Antitumor Efficacy of Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Tumor Associated Macrophages (TAMs) in Cancer Progression, Chemoresistance, Angiogenesis and Metastasis - Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myeloid-derived-suppressor cells as regulators of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myeloid‐Derived Suppressor Cells in Cancer: Mechanistic Insights and Targeted Therapeutic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. “Picolog,” a Synthetically-Available Bryostatin Analog, Inhibits Growth of MYC-Induced Lymphoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology and Toxicology of Bryostatin 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bryostatin 16, a member of the complex bryostatin family of macrolactones, represents a compound of significant interest for its potential therapeutic applications. While extensive preclinical data for many bryostatins, particularly Bryostatin 1, are available, specific public domain information on this compound is limited. However, its successful total synthesis has paved the way for the generation of analogs and preliminary biological evaluation. This guide provides a comprehensive overview of the known preclinical pharmacology and toxicology of compounds structurally related to this compound, with a primary focus on a key synthetic precursor, 20-epi-bryostatin 7, for which initial anticancer activity data has been published. The mechanism of action, primarily inferred from studies on Bryostatin 1, is detailed, along with relevant experimental methodologies and signaling pathway diagrams to facilitate further research and development.
Introduction
The bryostatins are a group of over 20 macrolactones isolated from the marine bryozoan Bugula neritina.[1] These compounds have garnered considerable attention for their potent and diverse biological activities, including antineoplastic, immunomodulatory, and neuroprotective effects.[2][3] The primary mechanism of action for bryostatins is the modulation of protein kinase C (PKC) isozymes.[1] this compound is a naturally occurring member of this family, and its total synthesis has been a significant achievement in organic chemistry, highlighting its potential as a pivotal intermediate for the synthesis of other bryostatins and novel analogs.[4][5][6][7] This guide focuses on the available preclinical data to support the ongoing investigation of this compound and its derivatives.
Preclinical Pharmacology
The pharmacological assessment of this compound itself is not extensively documented in publicly accessible literature. However, preliminary biological studies on a closely related analog, 20-epi-bryostatin 7, synthesized from a this compound-like intermediate, provide valuable insights into its potential anticancer activity.[4][6]
In Vitro Anticancer Activity
Initial in vitro studies have demonstrated that 20-epi-bryostatin 7 exhibits nanomolar potency against several human cancer cell lines.[4][6]
Table 1: In Vitro Anticancer Activity of 20-epi-Bryostatin 7
| Cell Line | Cancer Type | IC₅₀ (nM) |
| DOHH2 | Lymphoma | Not explicitly quantified, but described as nanomolar. |
| Granta 519 | Lymphoma | Not explicitly quantified, but described as nanomolar. |
| Jurkat | T-lymphocyte Leukemia | Not explicitly quantified, but described as nanomolar. |
Data sourced from preliminary biological studies mentioned in the context of the total synthesis of this compound and the synthesis of 20-epi-bryostatin 7.[4][6]
Mechanism of Action: Protein Kinase C (PKC) Modulation
The biological effects of bryostatins are predominantly attributed to their high-affinity binding to the C1 domain of PKC, a family of serine/threonine kinases that are crucial regulators of numerous cellular processes.[1][8] Bryostatins act as diacylglycerol (DAG) mimics, leading to the activation and subsequent translocation of PKC isozymes from the cytosol to cellular membranes.[1]
Short-term exposure to bryostatins typically results in PKC activation, while prolonged exposure can lead to the downregulation of certain PKC isozymes.[9] This dual activity contributes to their complex and varied cellular responses, including induction of apoptosis, cell differentiation, and sensitization to other chemotherapeutic agents.[2][9]
The activation of PKC by bryostatins initiates a cascade of downstream signaling events. The following diagram illustrates the general mechanism of action, primarily based on studies with Bryostatin 1.
Preclinical Toxicology
Specific toxicological studies on this compound are not available in the public domain. The safety profile of bryostatins is known to be a critical factor in their clinical development, with side effects such as myalgia being dose-limiting for Bryostatin 1.[10] Future preclinical development of this compound will necessitate a thorough toxicological evaluation.
General Toxicology Assessment
A comprehensive non-clinical safety assessment for a compound like this compound would typically include:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over varying durations.
-
Safety Pharmacology: To evaluate effects on vital functions of the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity: To assess the potential for DNA damage.
-
Carcinogenicity: To evaluate the potential to cause cancer with long-term exposure.
-
Reproductive and Developmental Toxicology: To assess effects on fertility and embryonic development.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet published. However, standard methodologies for in vitro and in vivo oncology studies would be applicable.
In Vitro Cytotoxicity Assay (General Protocol)
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound like this compound against cancer cell lines, such as the ones tested for 20-epi-bryostatin 7.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Total synthesis of this compound using a Pd-catalyzed diyne coupling as macrocyclization method and synthesis of C20-epi-bryostatin 7 as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound using atom-economical and chemoselective approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effects of bryostatin 1 on the metabolism and cytotoxicity of 1-beta-D-arabinofuranosylcytosine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols for Bryostatin 16 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Bryostatin 16, a potent modulator of Protein Kinase C (PKC). The following protocols and data are intended to facilitate the design and execution of cell culture experiments to investigate the biological effects of this compound.
Introduction
This compound is a member of the bryostatin family of macrolactones, natural products isolated from the marine bryozoan Bugula neritina. Bryostatins are recognized as powerful modulators of Protein Kinase C (PKC) isozymes, key regulators of numerous cellular processes including proliferation, differentiation, apoptosis, and immune response. By binding to the C1 domain of PKC, bryostatins mimic the effect of the endogenous ligand diacylglycerol (DAG), leading to the activation and subsequent translocation of PKC to cellular membranes.
The unique biological activities of bryostatins, including their potent anti-cancer properties, have made them a subject of intense research. This compound, in particular, is a structurally significant member of this family and serves as a valuable tool for investigating PKC-mediated signaling pathways in various cell types.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from a closely related synthetic analogue, 20-epi-Bryostatin 7, provides valuable insight into its potential potency. The following table summarizes the 50% inhibitory concentration (IC50) values of 20-epi-Bryostatin 7 against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| DOHH2 | Lymphoma | 22.5[1] |
| Granta 519 | Lymphoma | 17.6[1] |
| Jurkat | T-lymphocyte Leukemia | 44.7[1] |
Table 1: In Vitro anticancer activity of 20-epi-Bryostatin 7, a this compound analogue.[1]
Signaling Pathways
This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC). Upon binding, this compound induces a conformational change in PKC, leading to its activation and translocation from the cytosol to the plasma membrane. Activated PKC can then phosphorylate a wide array of downstream target proteins, initiating a cascade of signaling events.
The specific downstream effects of this compound-mediated PKC activation can vary depending on the cell type and the specific PKC isoforms expressed. However, general pathways include the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway, and the modulation of apoptosis-regulating proteins.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the use of this compound in in vitro cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental objectives.
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1 mM). Bryostatins are soluble in DMSO and ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term storage (1-2 weeks), 4°C is acceptable.
In Vitro Cell Treatment Protocol
Materials:
-
Cultured cells of interest in appropriate cell culture medium
-
This compound stock solution
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Complete cell culture medium
Procedure:
-
Seed the cells in the desired culture plate at an appropriate density and allow them to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of treatment, prepare fresh serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data for related compounds, a starting concentration range of 1 nM to 100 nM is recommended.
-
Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, or RNA isolation for gene expression analysis).
Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Troubleshooting
-
Precipitation of this compound: Ensure the DMSO stock concentration is not too high and that dilutions in aqueous media are performed gradually with gentle mixing.
-
Low Potency: The optimal concentration of this compound can be highly cell-type dependent. A broad dose-response curve should be performed to identify the effective concentration range. Incubation times may also need to be optimized.
-
Inconsistent Results: Ensure consistent cell seeding density and proper mixing of reagents. Use of automated liquid handling can improve reproducibility.
Safety Precautions
This compound is a potent biological modulator. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary for their specific experimental systems and are encouraged to consult relevant literature for further details.
References
Application Notes and Protocols for Studying PKC Isoform-Specific Functions Using Bryostatin 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 16, a potent macrolide isolated from the marine bryozoan Bugula neritina, is a valuable tool for investigating the isoform-specific functions of Protein Kinase C (PKC). As a member of the bryostatin family, this compound modulates PKC activity by binding to the C1 domain, the same site that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[1] Unlike phorbol esters, bryostatins exhibit a unique profile of PKC activation and downstream effects, making them critical research tools for dissecting the complex signaling networks governed by different PKC isoforms.
These application notes provide a comprehensive guide for utilizing this compound to explore the distinct roles of PKC isoforms in cellular processes. The protocols detailed below are designed to enable researchers to characterize the isoform-specific binding, activation, and downstream signaling events mediated by this compound.
Mechanism of Action
This compound acts as a high-affinity ligand for PKC isozymes.[2] Upon binding to the C1 domain of conventional (cPKC; α, βI, βII, γ) and novel (nPKC; δ, ε, η, θ) PKC isoforms, this compound induces a conformational change that mimics the effect of DAG, leading to kinase activation.[1][3] This activation typically involves the translocation of the PKC isoform from the cytosol to cellular membranes, where it can phosphorylate a wide array of substrate proteins, thereby propagating downstream signaling cascades. Notably, the interaction of bryostatins with PKC can lead to differential regulation of isoforms, including both activation and, with prolonged exposure, downregulation of specific isoforms.[4]
Data Presentation: Quantitative Analysis of Bryostatin-PKC Interaction
| Compound | PKC Isoform | Binding Affinity (Ki, nM) | Reference |
| Bryostatin 1 | Mixed Isoforms | 1.35 | [5][6][7] |
| Synthetic Analog 7c | Mixed Isoforms | 3.4 | [6] |
| Synthetic Analog 8 | Mixed Isoforms | 8.3 | [6] |
| Synthetic Analog 7d | Mixed Isoforms | Weak Affinity | [6] |
| Synthetic Analog 2 | Mixed Isoforms | 13 | [3] |
| Synthetic Analog 4 | Mixed Isoforms | 19 | [3] |
| Synthetic Analog 5 | Mixed Isoforms | 2.0 | [3] |
| Synthetic Analog 6 | Mixed Isoforms | 1.4 | [3] |
| Synthetic Analog 3 | Mixed Isoforms | 1000 | [3] |
Mandatory Visualizations
Signaling Pathway of PKC Activation by this compound
Caption: General signaling pathway of PKC activation by this compound.
Experimental Workflow for Studying PKC Isoform-Specific Translocation
Caption: Workflow for analyzing PKC isoform translocation in response to this compound.
Experimental Protocols
Protocol 1: PKC Isoform Translocation Assay Using GFP-tagged Constructs
This protocol details the methodology for visualizing and quantifying the translocation of specific PKC isoforms from the cytosol to cellular membranes upon treatment with this compound.[3]
Materials:
-
Mammalian cell line (e.g., CHO-k1, NIH 3T3)
-
Expression vectors for GFP-tagged PKC isoforms (e.g., pEGFP-PKCα, pEGFP-PKCδ)
-
Transfection reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Confocal microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
At 60-80% confluency, transfect cells with the desired GFP-PKC isoform expression vector according to the manufacturer's protocol.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Preparation for Imaging:
-
Replace the culture medium with pre-warmed imaging medium (e.g., phenol red-free DMEM).
-
Place the dish on the microscope stage and allow the temperature and CO2 levels to equilibrate.
-
-
Image Acquisition:
-
Identify a field of view with several healthy, transfected cells expressing the GFP-PKC fusion protein.
-
Acquire baseline images (t=0) of GFP fluorescence.
-
Carefully add this compound to the imaging medium at the desired final concentration.
-
Immediately begin time-lapse image acquisition, capturing images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each cell at each time point, define regions of interest (ROIs) for the cytosol and the plasma membrane.
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate the ratio of membrane to cytosolic fluorescence intensity over time.
-
Plot the change in this ratio to determine the kinetics and magnitude of translocation.
-
Perform dose-response experiments to determine the EC50 for translocation for each isoform.
-
Protocol 2: In Vitro Kinase Assay for PKC Isoform Activity
This protocol provides a method to directly measure the enzymatic activity of a specific PKC isoform in the presence of this compound.
Materials:
-
Recombinant human PKC isoforms
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
This compound
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) (for comparison)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare lipid vesicles containing PS (and DAG for positive control) by drying down the lipids under nitrogen and resuspending in assay buffer followed by sonication.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, the specific recombinant PKC isoform, and the lipid vesicles (or this compound at the desired concentration).
-
Add the PKC substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
-
Stopping the Reaction and Measuring Incorporation:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the PKC isoform in the presence of different concentrations of this compound.
-
Determine the EC50 for activation of each PKC isoform by this compound.
-
Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol allows for the detection of changes in the phosphorylation state of specific downstream substrates of PKC isoforms following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the target substrate protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total protein of the substrate for normalization.
-
Quantify the band intensities and determine the change in phosphorylation in response to this compound treatment.
-
Conclusion
This compound is a powerful tool for elucidating the isoform-specific functions of Protein Kinase C. By employing the protocols outlined in these application notes, researchers can systematically investigate the binding, activation, and downstream signaling of individual PKC isoforms in response to this unique natural product. The data generated from these experiments will contribute to a deeper understanding of the complex roles of PKC in health and disease and may aid in the development of novel therapeutics targeting specific PKC isoforms.
References
- 1. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. PKC (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Bryostatin as a Tool for Investigating Synaptogenesis: Application Notes and Protocols
Note: While the query specified Bryostatin 16, the available scientific literature extensively details the role of Bryostatin 1 in synaptogenesis. Research on the specific neurobiological effects of this compound is not currently available. Therefore, this document focuses on Bryostatin 1 as a representative and well-characterized member of the bryostatin family for studying synapse formation and plasticity.
Introduction
Bryostatin 1 is a potent, naturally occurring macrolide lactone that has garnered significant interest in the neuroscience community for its ability to modulate synaptic structure and function. As a powerful activator of Protein Kinase C (PKC), particularly the α and ε isoforms, Bryostatin 1 serves as a valuable chemical tool for researchers investigating the molecular mechanisms underlying synaptogenesis, synaptic maturation, and cognitive enhancement.[1][2][3] Its demonstrated effects on synaptic density and dendritic spine morphology make it a compound of interest for studies on neurodevelopment, memory formation, and the pathophysiology of neurodegenerative diseases like Alzheimer's.[3][4][5]
These application notes provide an overview of Bryostatin 1's effects on synaptogenesis, summarize key quantitative data, and offer detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation: Quantitative Effects of Bryostatin 1 on Synaptic Parameters
The following table summarizes the quantitative data from key studies on the effects of Bryostatin 1 on synaptogenesis and related neuronal structures.
| Parameter | Model System | Treatment Conditions | Observed Effect | Reference |
| Synapse Density | Rat Embryonic Cortical Cultures | 10 nM Bryostatin 1 for 6 hours | Maximal increase in synapse density. | [4] |
| Rat Embryonic Cortical Cultures | Varying concentrations and durations | Inverted U-shaped dose and time-response curves for synapse and PSD-95 density. | [4] | |
| Postsynaptic Density Protein (PSD-95) | Rat Embryonic Cortical Cultures | 10 nM Bryostatin 1 for 6 hours | Increased PSD-95 density. | [4] |
| Dendritic Spine Density | Rat Embryonic Cortical Cultures | 10 nM Bryostatin 1 | Significant reduction in dendritic spine density. | [1][6] |
| PKCε Expression in Neurons | Aged Rats (post-MCAO) | Bryostatin 1 treatment | 202% increase in immunoreactivity at 24 hours. | [7] |
| PKCα Expression in Neurons | Aged Rats (post-MCAO) | Bryostatin 1 treatment | 68% decrease in immunoreactivity at 24 hours. | [7] |
| Brain-Derived Neurotrophic Factor (BDNF) | Mice | 25 µg/m² Bryostatin 1 weekly for 3 weeks | Up to 100% increase in total brain BDNF levels. | [3] |
| Mini-Mental State Examination (MMSE) Score | Alzheimer's Disease Patients | Single 25 µg/m² dose | Increase of +1.83 ± 0.70 units at 3 hours post-infusion. | [3] |
Signaling Pathways and Experimental Workflow
Bryostatin 1-Induced Synaptogenesis Signaling Pathway
Bryostatin 1 primarily exerts its effects through the activation of Protein Kinase C (PKC). The binding of Bryostatin 1 to the C1 domain of conventional and novel PKC isoforms triggers a signaling cascade that promotes synaptogenesis.[3] This pathway involves the downstream phosphorylation of various substrates that lead to the enhancement of synaptic protein synthesis and localization.[1][4]
Experimental Workflow for Investigating Bryostatin 1 Effects on Synaptogenesis
A typical experimental workflow to assess the impact of Bryostatin 1 on synaptogenesis in neuronal cultures involves cell culture, treatment, immunocytochemistry for synaptic markers, image acquisition, and quantitative analysis.
Experimental Protocols
Primary Neuronal Culture and Bryostatin 1 Treatment
This protocol is adapted from studies on rat embryonic cortical neurons.[4]
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated coverslips or plates
-
Bryostatin 1 stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Dissect cortices from E18 rat embryos in ice-cold dissection medium.
-
Dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Plate the dissociated neurons onto poly-D-lysine coated coverslips in plating medium at a desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After a set number of days in vitro (DIV), typically 19-20 for mature cultures, treat the neurons with the desired concentration of Bryostatin 1 or vehicle control.[4]
-
Incubate for the desired treatment duration (e.g., 15 minutes, 6 hours, 24 hours).[4]
Immunocytochemistry for Synaptic Markers
This protocol is for the visualization of pre- and post-synaptic markers.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-VGLUT1, anti-PSD-95, anti-MAP2)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
Western Blotting for Synaptic Proteins
This protocol allows for the quantification of total synaptic protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
Bryostatin 1 is a powerful modulator of synaptogenesis, primarily through its activation of the PKC signaling pathway. Its ability to increase synaptic density while paradoxically reducing dendritic spine density suggests a complex role in synaptic remodeling and maturation.[4][5] The provided protocols offer a foundation for researchers to utilize Bryostatin 1 as a tool to investigate the fundamental processes of synapse formation and to explore potential therapeutic strategies for neurological disorders characterized by synaptic dysfunction.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Bryostatin 1 | ALZFORUM [alzforum.org]
- 3. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bryostatin in Combination Therapy with Cytotoxic Drugs
A Note on Bryostatin Analogs: The vast majority of preclinical and clinical research on the combination of bryostatins with cytotoxic drugs has been conducted with Bryostatin 1 . While the user specified an interest in Bryostatin 16, there is a notable lack of published data on its use in combination therapies. The information presented herein is therefore based on the extensive research available for Bryostatin 1, which serves as the foundational model for understanding the therapeutic potential of this class of compounds in combination with cytotoxic agents.
Introduction
Bryostatin 1 is a marine-derived macrocyclic lactone that has garnered significant interest as a potential anticancer agent due to its unique biological activities. A key mechanism of action for Bryostatin 1 is its ability to modulate the activity of Protein Kinase C (PKC) isozymes. This modulation can lead to a variety of cellular responses, including induction of apoptosis, cell differentiation, and sensitization of cancer cells to the effects of conventional cytotoxic drugs. These application notes provide a summary of key preclinical and clinical findings for Bryostatin 1 in combination therapy, detailed experimental protocols for researchers, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of Bryostatin 1 Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of Bryostatin 1 with various cytotoxic drugs.
Table 1: Preclinical In Vitro and In Vivo Efficacy of Bryostatin 1 Combination Therapy
| Cytotoxic Drug | Cancer Model | Key Findings | Reference(s) |
| Paclitaxel | Human Myeloid Leukemia (U937 cells) | Bryostatin 1 (10 nM) with paclitaxel (5-20 nM) synergistically increased mitochondrial damage and apoptosis. | [1] |
| Mouse Mammary Tumor | Sequence-dependent effect: Paclitaxel followed by Bryostatin 1 significantly increased tumor doubling time (29.6 ± 0.6 days) compared to paclitaxel alone (23.4 ± 1.7 days). The reverse sequence was antagonistic. | [2] | |
| Cisplatin | Cisplatin-Resistant Human Cervical Carcinoma (HeLa/CP cells) | Bryostatin 1 (1 nmol/L) maximally enhanced cisplatin-induced cell death. | [3] |
| Vincristine | Human Diffuse Large Cell Lymphoma (WSU-DLCL2 xenograft in SCID mice) | Pretreatment with Bryostatin 1 enhanced the anti-tumor response to vincristine. | [4] |
| Ara-C | Human Myeloid Leukemia (HL-60 cells) | Pretreatment with Bryostatin 1 (10 nM) for 24 hours significantly potentiated apoptosis induced by Ara-C (10 µM). | [5] |
Table 2: Clinical Trial Data for Bryostatin 1 Combination Therapy
| Cytotoxic Drug | Cancer Type | Phase | Dosage | Key Outcomes | Reference(s) |
| Paclitaxel | Advanced Non-Small Cell Lung Cancer | II | Bryostatin 1: 50 µg/m²; Paclitaxel: 90 mg/m² | No significant clinical response. Myalgia was a predominant toxicity. 5 of 11 evaluable patients had stable disease. | [6] |
| Cisplatin | Advanced/Recurrent Cervical Carcinoma | II | Bryostatin 1: 50-65 µg/m²; Cisplatin: 50 mg/m² | No treatment responses observed. 2 of 10 evaluable patients had stable disease. | [7] |
| Refractory Non-hematologic Tumors | I | Bryostatin 1: up to 65 µg/m² (1-hr infusion); Cisplatin: 50 mg/m² | Combination was safely administered. 4 objective responses were observed. | [8] | |
| Recurrent/Persistent Ovarian Cancer | II | Bryostatin 1: 45 µg/m² (72-hr infusion); Cisplatin: 50 mg/m² | 2 partial responses and 3 with stable disease out of 8 patients. Significant toxicity (myalgia) was observed. | [9] | |
| Vincristine | Relapsed B-Cell Malignancies | I | Bryostatin 1: 50 µg/m² (24-hr infusion); Vincristine: 1.4 mg/m² | 5 complete/partial responses and 5 patients with stable disease (>6 months) out of 24 evaluable patients. | [4] |
| Aggressive Non-Hodgkin Lymphoma | II | Bryostatin 1: 50 µg/m² (24-hr infusion); Vincristine: 1.4 mg/m² | Overall response rate of 31% (2 complete responses) in 13 evaluable patients. | [10] | |
| Gemcitabine | Advanced Cancer | I | Bryostatin 1: 35 µg/m² (24-hr infusion); Gemcitabine: 1000 mg/m² | Recommended Phase II doses established. 2 partial responses and 8 patients with stable disease out of 36 patients. | [11] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which Bryostatin 1 potentiates the effects of cytotoxic drugs is through its modulation of Protein Kinase C (PKC) isoforms. Bryostatin 1 can have a biphasic effect: acute exposure activates PKC, while prolonged exposure leads to its downregulation. This modulation of PKC signaling can influence several downstream pathways involved in cell survival, apoptosis, and drug resistance.
Caption: Bryostatin 1 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the combination of Bryostatin 1 and cytotoxic drugs.
In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of Bryostatin 1 and a cytotoxic drug, both alone and in combination, and for calculating the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Bryostatin 1 stock solution
-
Cytotoxic drug stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Bryostatin 1 and the cytotoxic drug in complete medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of the Bryostatin 1 dilution and 50 µL of the cytotoxic drug dilution to the same wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[4][12]
-
Caption: Workflow for in vitro synergy assessment.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with Bryostatin 1 and a cytotoxic drug using flow cytometry.[1][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
Bryostatin 1 and cytotoxic drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Bryostatin 1, the cytotoxic drug, or the combination at predetermined concentrations for the desired time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis of PKC Activation
This protocol is for assessing the activation or downregulation of specific PKC isoforms following Bryostatin 1 treatment.[17]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for PKC isoforms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PKCα or anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of total and phosphorylated PKC isoforms.
-
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the efficacy of Bryostatin 1 in combination with a cytotoxic drug in a mouse xenograft model.[18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Bryostatin 1 and cytotoxic drug formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, Bryostatin 1 alone, cytotoxic drug alone, combination).
-
Administer the drugs according to a predetermined schedule, route (e.g., intraperitoneal, intravenous), and dose. The sequence of administration may be critical.[2]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the differences between groups.
-
Conclusion
Bryostatin 1 has demonstrated significant potential to enhance the efficacy of various cytotoxic drugs in preclinical models, primarily through the modulation of PKC signaling pathways. While clinical trial results have been mixed, with toxicity, particularly myalgia, being a common dose-limiting factor, the synergistic effects observed in some studies warrant further investigation. Future research should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring the potential of newer, less toxic bryostatin analogs in combination therapies. The protocols provided here offer a framework for researchers to further elucidate the mechanisms of synergy and evaluate the therapeutic potential of bryostatins in combination with cytotoxic agents.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. The in vivo effect of bryostatin-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of ara-C-induced apoptosis by the protein kinase C activator bryostatin 1 in human leukemia cells (HL-60) involves a process dependent upon c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of bryostatin-1 and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of the combination of bryostatin-1 and cisplatin in advanced or recurrent carcinoma of the cervix: a New York Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Study of Bryostatin 1, a Protein Kinase C Modulator, Preceding Cisplatin in Patients with Refractory Non-hematologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of bryostatin-1 in combination with cisplatin in patients with recurrent or persistent epithelial ovarian cancer: a California cancer consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of bryostatin 1 and vincristine for aggressive non-Hodgkin lymphoma relapsing after an autologous stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study of bryostatin 1 and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal models -General technique -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
Developing Bryostatin 16 Analogs with Improved Therapeutic Index: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Bryostatin 16 analogs with an improved therapeutic index. The focus is on the design, synthesis, and biological evaluation of these analogs, with a primary emphasis on their interaction with Protein Kinase C (PKC), a key therapeutic target.
Introduction
This compound, a complex macrolide isolated from the marine bryozoan Bugula neritina, has shown significant potential in a range of therapeutic areas, including oncology, neuroscience, and immunology.[1][2][3] Its clinical advancement, however, has been hampered by its low natural abundance and complex structure, making synthesis challenging and costly.[2][4] To overcome these limitations, research has focused on the design and synthesis of simplified, more accessible analogs that retain or even surpass the biological activity of the parent compound while exhibiting an improved therapeutic index.[3][5] This approach, often termed "function-oriented synthesis," aims to identify the key pharmacophoric features of this compound responsible for its activity and incorporate them into more synthetically tractable scaffolds.[3][5] A primary molecular target of bryostatins is Protein Kinase C (PKC), a family of serine/threonine kinases involved in numerous cellular signaling pathways.[2][6][7] Bryostatins bind to the C1 regulatory domain of PKC, acting as potent activators.[2][7] The development of analogs with differential selectivity for PKC isoforms is a key strategy to enhance therapeutic efficacy and reduce off-target effects.[5][8]
Design and Synthetic Strategies for this compound Analogs
The synthesis of this compound and its analogs is a significant challenge due to the molecule's complex architecture, which includes a 26-membered macrolactone, three tetrahydropyran rings, and numerous stereocenters.[1][9] Modern synthetic strategies have focused on modular and convergent approaches to improve efficiency and allow for the late-stage diversification of analogs.
A key strategy involves the "function-oriented synthesis" (FOS) approach, which prioritizes the preservation of biological function in simplified, more synthetically accessible structures.[3][5] This has led to the development of analogs where certain structural motifs, like the B-ring, are modified or replaced while retaining the A- and C-ring pharmacophores crucial for PKC binding.[10]
Key Synthetic Approaches:
-
Modular Assembly: Analogs are constructed from key building blocks representing the A, B, and C rings, which are then coupled and macrocyclized in the final stages. This allows for flexibility in modifying each component.[5]
-
Palladium-Catalyzed Macrocyclization: Palladium-catalyzed alkyne-alkyne coupling has been successfully employed as a novel method for the macrocyclization step in the total synthesis of this compound.[1][11][12]
-
Prins-Driven Macrocyclization: This method has been used to create highly potent analogs in a more efficient manner.
The overarching goal of these synthetic endeavors is to reduce the number of synthetic steps compared to the total synthesis of the natural product, thereby making the analogs more readily available for extensive preclinical and clinical evaluation.[5]
Mechanism of Action: Modulation of Protein Kinase C (PKC)
This compound and its analogs exert their biological effects primarily through their interaction with the C1 domain of Protein Kinase C (PKC).[2][7] This binding mimics the action of the endogenous ligand, diacylglycerol (DAG), leading to the activation and translocation of PKC isoforms from the cytosol to the cell membrane.[6][13]
PKC Signaling Pathway:
The activation of PKC by bryostatin analogs triggers a cascade of downstream signaling events that can vary depending on the specific PKC isoform, cell type, and the duration of activation. Short-term exposure typically leads to PKC activation, while long-term exposure can result in the downregulation of certain PKC isoforms.[7] This dual activity as both an activator and a potential inhibitor contributes to the complex and diverse biological responses observed.[7]
Key downstream pathways affected by PKC activation include:
-
MAPK/ERK Pathway: Activation of the ERK pathway has been linked to bryostatin-induced cell differentiation.[13]
-
Anti-apoptotic Signaling: Bryostatins can up-regulate anti-apoptotic proteins like Mcl-1 and induce the phosphorylation of Bcl-2, leading to increased cell survival and resistance to apoptosis.[13]
-
Synaptogenesis and Neuroprotection: In the central nervous system, PKC activation by bryostatins has been shown to enhance learning and memory, and induce synaptogenesis, suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's.[5][14][15]
Quantitative Data: PKC Binding Affinity of Bryostatin Analogs
The therapeutic potential of this compound analogs is closely linked to their binding affinity for PKC. The following table summarizes the reported Ki values for PKC binding for a selection of synthetically accessible analogs, comparing them to Bryostatin 1. Lower Ki values indicate higher binding affinity.
| Compound | PKC Ki (nM) | Reference(s) |
| Bryostatin 1 | 1.35 | [6] |
| "Picolog" Analog | Potent | [16] |
| C7-OAc analog 5 | Potent | [5] |
| C7-deoxy analog 6 | Potent | [5] |
| WN-1 | 16.1 (PKCα) | [10] |
| 20-epi-Bryostatin 7 | Nanomolar | [1][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a seco-B-Ring Bryostatin Analog (General Workflow)
This protocol outlines a generalized workflow for the synthesis of a simplified bryostatin analog, based on convergent strategies.
Materials:
-
Protected A-ring and C-ring fragments
-
Coupling reagents (e.g., DCC, EDC)
-
Palladium catalyst (for macrocyclization)
-
Solvents (e.g., DCM, THF, DMF)
-
Deprotection reagents (e.g., TBAF, TFA)
-
Silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Fragment Synthesis: Synthesize the A-ring and C-ring fragments according to established literature procedures. These fragments will contain the necessary functional groups for coupling and macrocyclization.
-
Fragment Coupling: Dissolve the A-ring and C-ring fragments in an appropriate solvent (e.g., DCM). Add the coupling reagents and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: Purify the coupled product by silica gel column chromatography.
-
Macrocyclization: Subject the purified linear precursor to macrocyclization conditions. For a Pd-catalyzed coupling, dissolve the precursor in a suitable solvent and add the palladium catalyst and any necessary ligands. Heat the reaction as required and monitor for completion.
-
Purification: Purify the macrocyclic product by column chromatography.
-
Deprotection: Remove any protecting groups using the appropriate reagents.
-
Final Purification: Purify the final bryostatin analog to >95% purity using preparative HPLC. Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: PKC Translocation Assay by Western Blot
This protocol describes a method to assess the ability of bryostatin analogs to induce the translocation of PKC isoforms from the cytosol to the membrane, a hallmark of PKC activation.[5]
Materials:
-
Cell line of interest (e.g., NIH 3T3 fibroblasts)[5]
-
This compound analog and Bryostatin 1 (positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Ultracentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PKC isoforms (e.g., PKCα, PKCδ)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the bryostatin analog at the desired concentration (e.g., 100 nM) for various time points (e.g., 5, 15, 30 minutes).[5] Include a vehicle control (e.g., DMSO) and a positive control (Bryostatin 1).
-
Cell Lysis and Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Separate the cytosolic and membrane fractions by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and membrane fractions using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each fraction and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions. Express the results as the ratio of membrane-bound PKC to cytosolic PKC. An increase in this ratio indicates PKC translocation.[5]
Protocol 3: Cell Proliferation Assay
This protocol is used to evaluate the effect of bryostatin analogs on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., U937 human histiocytic lymphoma)[10]
-
This compound analog
-
Complete cell culture medium
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bryostatin analog. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Addition of Proliferation Reagent: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Conclusion
The development of this compound analogs with improved therapeutic indices represents a promising avenue for advancing this class of potent PKC modulators into the clinic. By employing function-oriented synthesis, researchers can create simplified, more accessible compounds with tailored PKC isoform selectivity and enhanced biological activity. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of novel this compound analogs, facilitating the discovery of new therapeutic agents for a variety of diseases.
References
- 1. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient access to functional bryostatin analogs : the design, synthesis, and biological evaluation of novel bryostatin analogs | Stanford Digital Repository [purl.stanford.edu]
- 4. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials | MDPI [mdpi.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total synthesis of this compound using a Pd-catalyzed diyne coupling as macrocyclization method and synthesis of C20-epi-bryostatin 7 as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 15. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bryostatin 1 for HIV Latency Reversal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Bryostatin 1 as a latency-reversing agent (LRA) in HIV research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
The persistence of latent HIV reservoirs in resting CD4+ T cells and other cellular compartments is a major obstacle to curing HIV/AIDS.[1][2] Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate these latent reservoirs.[1] The "shock and kill" strategy aims to eradicate these reservoirs by using LRAs to reactivate latent HIV, making the infected cells visible to the immune system for clearance.[3]
Bryostatin 1, a macrolide lactone isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) and has been investigated as an LRA.[4][5][6] It activates latent HIV-1 expression through the PKC signaling pathway, leading to the activation of the transcription factor NF-κB, which in turn drives the transcription of the HIV-1 provirus.[2][6][7][8] Bryostatin 1 has shown efficacy in various in vitro and ex vivo models of HIV latency and is a promising candidate for further clinical investigation.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and characteristics of Bryostatin 1 in HIV latency reversal studies.
Table 1: In Vitro Efficacy of Bryostatin 1 in Different HIV Latency Models
| Cell Model | Bryostatin 1 Concentration | Outcome Measure | Result | Reference |
| J-Lat 10.6 | Not Specified | HIV Induction | More potent than prostratin by up to 1000-fold | [10] |
| THP-p89 (monocytic) | Low nanomolar | GFP Expression & p24 Production | Robust reactivation, more potent than PMA and TNF-α | [2] |
| J1.1 (lymphocytic) | Not Specified | Viral Reactivation | Higher reactivation than TNF-α, slightly lower than PMA | [2] |
| U-87 (astrocytoma) | Not Specified | HIV-1 LTR Activation | ~5-fold increase in NF-κB activity | [7] |
| Primary Astrocytes (NHA) | Not Specified | HIV-1 Reactivation | Reactivation observed | [7] |
Table 2: Comparative and Synergistic Effects of Bryostatin 1
| Comparison/Combination | Cell Model | Outcome Measure | Key Findings | Reference |
| Bryostatin 1 vs. Prostratin & SAHA | THP-p89 & J1.1 | Latent HIV Reactivation | Bryostatin 1 is 1000-fold more potent than prostratin and SAHA | [2] |
| Bryostatin 1 + Romidepsin (HDACi) | rCD4s from patients on ART | Intracellular HIV-1 mRNA | Synergistic increase in HIV-1 mRNA (20.2-fold induction with 1 nM Bryostatin 1) | [11] |
| Bryostatin 1 + JQ1 (BET inhibitor) | rCD4s from patients on ART | Virus Release | Combination caused significant virus release | [11] |
| Bryostatin 1 + Panobinostat (HDACi) | Tscm cells from patients | HIV-1 Transcription | Combination significantly increased HIV-1 transcription in this resistant subset | [12] |
Table 3: Clinical and Safety Data for Bryostatin 1
| Study Type | Dosage | Key Observations | Reference |
| Phase I Clinical Trial (NCT02269605) | 10 or 20 µg/m² (single dose) | Well-tolerated; no significant effect on HIV-1 transcription at these doses due to low plasma concentrations. | [13] |
| In Vitro Cytotoxicity | Not specified | Non-toxic in vitro | [2] |
| T-cell Activation | 25 ng/ml | Failed to activate primary human lymphocytes (PBMCs) | [2] |
Signaling Pathway
The primary mechanism by which Bryostatin 1 induces HIV latency reversal is through the activation of the PKC pathway, which culminates in the activation of NF-κB.
Caption: Bryostatin 1 activates PKC, leading to NF-κB activation and HIV-1 transcription.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Latency Reversal Assay using J-Lat Cell Lines
This protocol describes a general procedure for assessing the latency-reversing activity of Bryostatin 1 in the J-Lat cell line, which contains a latent, full-length HIV-1 provirus with a GFP reporter gene.
Materials:
-
J-Lat 9.2 or 10.6 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Bryostatin 1 (stock solution in DMSO)
-
Prostratin or TNF-α (positive controls)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain J-Lat cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of medium.
-
Compound Treatment:
-
Prepare serial dilutions of Bryostatin 1 in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Include wells for positive controls (e.g., TNF-α at 10 ng/mL) and a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
After incubation, transfer the cells to FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Protocol 2: Ex Vivo HIV-1 Latency Reversal Assay using Primary CD4+ T Cells from ART-Treated Individuals
This protocol outlines the measurement of HIV-1 reactivation from resting CD4+ T cells isolated from aviremic HIV-positive individuals on suppressive ART.
Materials:
-
Peripheral blood from HIV-positive individuals on suppressive ART
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
-
CD4+ T Cell Isolation Kit (negative selection)
-
Resting CD4+ T cell enrichment (e.g., by depleting activated cells expressing CD25, CD69, and HLA-DR)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (low concentration, e.g., 5 U/mL)
-
Bryostatin 1
-
Anti-CD3/CD28 beads (positive control)
-
DMSO (vehicle control)
-
Cell culture plates
-
RNA isolation kit
-
RT-qPCR reagents for HIV-1 gag RNA quantification
-
p24 ELISA kit
Procedure:
-
Isolation of Resting CD4+ T Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate total CD4+ T cells by negative selection.
-
Enrich for resting CD4+ T cells by depleting activated cells.
-
-
Cell Culture and Treatment:
-
Culture the resting CD4+ T cells in supplemented RPMI-1640 medium.
-
Plate the cells at a desired density (e.g., 1-2 x 10⁶ cells/mL).
-
Treat the cells with Bryostatin 1 at various concentrations.
-
Include a positive control (e.g., anti-CD3/CD28 beads) and a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Quantification of Latency Reversal:
-
Cell-associated HIV-1 RNA:
-
Virion-associated HIV-1 RNA in Supernatant:
-
Collect the cell culture supernatant.
-
Isolate viral RNA from the supernatant.
-
Quantify HIV-1 RNA using RT-qPCR.
-
-
p24 Antigen in Supernatant:
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen using a commercial ELISA kit.
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Bryostatin 1 as an LRA.
Caption: A generalized workflow for testing Bryostatin 1's latency reversal activity.
Conclusion
Bryostatin 1 is a potent LRA that reactivates latent HIV-1 through the PKC-NF-κB signaling pathway. It has demonstrated significant activity in various in vitro and ex vivo models, often at concentrations lower than other LRAs. While a phase I clinical trial showed it to be safe at the tested doses, higher concentrations may be needed to achieve a significant effect on the latent reservoir in vivo.[13] The synergistic effects observed when Bryostatin 1 is combined with other classes of LRAs, such as HDAC inhibitors and BET inhibitors, suggest that combination therapies may be a more effective strategy for HIV eradication.[11] Further research is warranted to optimize dosing and combination strategies for the clinical application of Bryostatin 1 in "shock and kill" approaches to cure HIV.
References
- 1. Experimental Systems for Measuring HIV Latency and Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo activation of latent HIV with a synthetic bryostatin analog effects both latent cell "kick" and "kill" in strategy for virus eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One [journals.plos.org]
- 7. Bryostatin activates HIV-1 latent expression in human astrocytes through a PKC and NF-ĸB-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bryostatin activates HIV-1 latent expression in human astrocytes through a PKC and NF-ĸB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]
- 12. Latency reversal agents affect differently the latent reservoir present in distinct CD4+ T subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bryostatin-1 for latent virus reactivation in HIV-infected patients on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
Application Notes and Protocols for the Quantification of Bryostatin 16 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 16 is a complex macrolide lactone belonging to the bryostatin family, originally isolated from the marine bryozoan Bugula neritina.[1][2] Like its more studied analogue Bryostatin 1, this compound exhibits potent biological activities, including the modulation of Protein Kinase C (PKC), making it a compound of interest for therapeutic development, particularly in oncology and neurology.[1][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
This document provides detailed application notes and protocols for the analytical quantification of bryostatins in biological samples. While specific validated methods for this compound are not extensively reported in the literature, the methods developed for the structurally similar and well-studied Bryostatin 1 are presented here. These methods, primarily based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), can be adapted and validated for the quantification of this compound.
Analytical Methods Overview
The quantification of bryostatins in biological matrices presents analytical challenges due to their low concentrations, complex structures, and potential for instability. The two primary analytical techniques employed are LC-MS/MS and HPLC with UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying low concentrations of drugs in complex biological fluids due to its high sensitivity, selectivity, and specificity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a more widely available technique. While generally less sensitive than LC-MS/MS, it can be suitable for higher concentration samples or when mass spectrometry is not available.
Currently, there are no commercially available ELISA kits specifically designed for the quantification of Bryostatin 1 or 16.
Quantitative Data Summary
The following tables summarize the quantitative parameters of published analytical methods for Bryostatin 1, which can serve as a starting point for the validation of a this compound assay.
Table 1: LC-MS/MS Method for Bryostatin 1 Quantification in Human Plasma
| Parameter | Value | Reference |
| Linear Range | 50 - 2000 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [1] |
| Precision (Within-day & Between-day) | <15% | [1] |
| Accuracy (Within-day & Between-day) | <15% | [1] |
| Internal Standard | Paclitaxel | [1] |
Table 2: HPLC-UV Method for Bryostatin 1 Quantification in Serum
| Parameter | Value | Reference |
| Linear Range | 0.012 - 25 µg/mL | |
| Limit of Detection | 0.2 ng on column | |
| Extraction Efficiency (Human Serum) | 57 - 85% | |
| Internal Standard | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Bryostatin in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for Bryostatin 1.[1]
1. Sample Preparation (Double Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma, add the internal standard (e.g., Paclitaxel).
-
Add 4 mL of a mixture of acetonitrile/n-butyl chloride (1:4, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 4 mL of the acetonitrile/n-butyl chloride mixture.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters Alliance 2695 or equivalent
-
Column: Waters X-Terra C18 (50 x 2.1 mm, 3.5 µm)[1]
-
Mobile Phase: Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid[1]
-
Flow Rate: 0.15 mL/min (isocratic)[1]
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Monitoring: Multiple Reaction Monitoring (MRM)
Protocol 2: Quantification of Bryostatin in Serum by HPLC-UV
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge (100 mg) with methanol followed by water.
-
Load 1 mL of serum onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions
-
HPLC System: Standard HPLC system with UV detector
-
Column: C18 reverse-phase column
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or trifluoroacetic acid.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (for Bryostatin 1, 266 nm has been used).[4]
-
Injection Volume: 20-100 µL
Visualizations
Signaling Pathway of Bryostatin
Bryostatins are potent modulators of Protein Kinase C (PKC). Upon entering the cell, bryostatin binds to the C1 domain of PKC, leading to its activation and translocation to the cell membrane. This initiates a cascade of downstream signaling events.
Caption: this compound signaling pathway via PKC activation.
Experimental Workflow for Bryostatin Quantification
The general workflow for quantifying this compound in a biological sample involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for this compound quantification.
Discussion and Considerations
-
Method Validation: It is imperative that any analytical method adapted for this compound be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation should include assessments of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability.
-
Internal Standard Selection: The choice of a suitable internal standard is critical for accurate quantification. For LC-MS/MS, a stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar compound with comparable extraction and ionization properties, such as Paclitaxel, can be used.[1]
-
Sample Stability: The stability of this compound in biological matrices under various storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) should be thoroughly investigated.
-
Bryostatin 1 as a Surrogate: Given the limited availability of analytical data for this compound, the methods for Bryostatin 1 provide a strong foundation. Due to their structural similarities, the chromatographic and mass spectrometric behaviors are expected to be comparable. However, slight differences in polarity and fragmentation patterns may exist, necessitating method optimization and full validation for this compound.
Conclusion
The successful quantification of this compound in biological samples is achievable through the adaptation and validation of established analytical methods for Bryostatin 1, particularly LC-MS/MS. The protocols and data presented in these application notes provide a comprehensive starting point for researchers, scientists, and drug development professionals. Rigorous method validation will be essential to ensure the generation of reliable and accurate data to support the preclinical and clinical development of this compound.
References
- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Phase I Study of Bryostatin 1, a Protein Kinase C Modulator, Preceding Cisplatin in Patients with Refractory Non-hematologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bryostatin 16 Delivery Systems in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 16, a potent macrolide and protein kinase C (PKC) modulator, has demonstrated significant potential as an anti-cancer agent. Its therapeutic efficacy is, however, limited by poor solubility and potential systemic toxicity. Encapsulating this compound within targeted delivery systems, such as liposomes and polymeric nanoparticles, presents a promising strategy to enhance its bioavailability, improve tumor-specific delivery, and minimize off-target effects. These advanced formulations can be engineered to exploit the unique pathophysiology of tumors, such as the enhanced permeability and retention (EPR) effect, and can be further functionalized with targeting ligands for receptor-mediated uptake by cancer cells.
This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-loaded delivery systems for targeted cancer therapy.
Signaling Pathways of Bryostatin in Cancer Therapy
Bryostatin exerts its anti-cancer effects primarily through the modulation of Protein Kinase C (PKC) isozymes, leading to the induction of apoptosis and cell cycle arrest.
Bryostatin-Mediated Apoptosis Signaling Pathway
Bryostatin binding to the C1 domain of PKC triggers a signaling cascade that culminates in programmed cell death. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of the caspase cascade.
Caption: Bryostatin-16 induced apoptotic signaling pathway.
Bryostatin-Mediated Cell Cycle Arrest Signaling Pathway
Bryostatin can induce cell cycle arrest, primarily at the G1 phase, by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). This action prevents cancer cell proliferation.
Caption: Bryostatin-16 induced G1 cell cycle arrest pathway.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol 2:1). The drug-to-lipid ratio can be varied to optimize loading.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension in a bath sonicator or with a probe sonicator.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.
-
Store the prepared liposomal suspension at 4°C.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol details the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve this compound and PLGA in DCM to form the organic phase.
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or probe sonicator to form an oil-in-water emulsion. The sonication time and power should be optimized to achieve the desired particle size.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage or further use.
Characterization of this compound Delivery Systems
Determination of Physicochemical Properties
| Parameter | Method | Typical Values/Considerations |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-200 nm for tumor targeting. PDI: < 0.3 for a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | -10 to -30 mV for good colloidal stability. |
| Drug Loading & Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | Varies with formulation. Aim for high loading and >80% encapsulation efficiency. |
Protocol 3: Quantification of this compound Loading using HPLC
-
Sample Preparation: Disrupt a known amount of lyophilized nanoparticles or liposomes using a suitable solvent (e.g., acetonitrile) to release the encapsulated this compound.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
HPLC Analysis: Analyze the samples and standards using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) and UV detection.
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro and In Vivo Efficacy Assessment
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of free this compound and its nanoformulations on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
96-well plates
-
This compound (free and encapsulated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO or a suitable solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Anti-Tumor Efficacy Studies
Animal models are essential to evaluate the therapeutic efficacy and safety of this compound delivery systems.
Experimental Workflow:
Caption: Workflow for in vivo anti-tumor efficacy studies.
Treatment Groups:
-
Control (vehicle)
-
Free this compound
-
This compound-loaded non-targeted nanoparticles/liposomes
-
This compound-loaded targeted nanoparticles/liposomes
Data to Collect:
-
Tumor volume measurements over time
-
Animal body weight (as an indicator of toxicity)
-
Survival analysis
-
Histopathological analysis of tumors and major organs at the end of the study
Quantitative Data Summary
The following tables summarize hypothetical but representative data for this compound delivery systems. Actual data will vary based on the specific formulation and experimental conditions.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Bryo16-Liposomes | 125 ± 5 | 0.15 | -15 ± 2 | 2.5 ± 0.3 | 85 ± 5 |
| Bryo16-PLGA-NPs | 150 ± 8 | 0.20 | -20 ± 3 | 4.1 ± 0.5 | 78 ± 6 |
| Targeted-Bryo16-Lipo | 130 ± 6 | 0.16 | -18 ± 2 | 2.3 ± 0.2 | 82 ± 4 |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations in Cancer Cell Lines (48h)
| Formulation | MCF-7 (µM) | HeLa (µM) | A549 (µM) |
| Free this compound | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| Bryo16-Liposomes | 0.03 ± 0.008 | 0.05 ± 0.01 | 0.09 ± 0.02 |
| Bryo16-PLGA-NPs | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.10 ± 0.02 |
Table 3: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Control | 0 | +5 |
| Free this compound | 35 | -10 |
| Bryo16-Liposomes | 60 | -2 |
| Targeted-Bryo16-Lipo | 85 | 0 |
Conclusion
The development of targeted delivery systems for this compound holds immense promise for improving its therapeutic index in cancer treatment. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate the efficacy of this compound-loaded nanoparticles and liposomes. Further research and optimization of these delivery systems are crucial for their successful translation into clinical applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Bryostatin 16 Dosage for Primary Neuron Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bryostatin 16 in primary neuron cultures.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound dosage in primary neuron cultures.
| Issue | Possible Cause | Recommendation |
| High Cell Death/Neurotoxicity | Concentration too high: Bryostatin and its analogs can exhibit a biphasic, or inverted U-shaped, dose-response curve.[1][2] High concentrations can lead to downregulation of Protein Kinase C (PKC) and potential toxicity.[3] | - Perform a dose-response curve starting from a low concentration (e.g., 1 pM) and increasing to a high concentration (e.g., 10 µM) to identify the optimal window.[1] - A concentration of 10 nM has been shown to be effective for increasing synapse density in cortical cultures.[1] - For neuroprotection studies, concentrations around 10 nM have been used. |
| Prolonged exposure: Continuous long-term treatment can lead to PKC downregulation and potentially counteract the desired effects.[4] | - Optimize the treatment duration. Short-term (e.g., 6 hours) and longer-term (e.g., 24 hours) exposures have been shown to be effective for different endpoints.[1] - Consider washout experiments to assess the duration of the effect after this compound removal. | |
| Poor primary culture health: Underlying issues with the primary neuron culture can be exacerbated by any treatment. | - Ensure optimal plating density (around 1,000–5,000 cells per mm²).[5] - Use appropriate coating substrates like Poly-D-Lysine or Poly-L-Ornithine.[5] - Confirm the health of untreated control neurons. | |
| No Observable Effect | Concentration too low: The concentration of this compound may be below the threshold for activating the target signaling pathways. | - Increase the concentration in a stepwise manner. Refer to the dose-response table below for typical ranges. |
| Inappropriate time point for analysis: The desired effect (e.g., synaptogenesis, changes in protein expression) may not have had sufficient time to manifest. | - Conduct a time-course experiment. For synaptogenesis, effects have been observed at 6 and 24 hours.[1] PKC activation can be seen as early as 30 minutes.[2] | |
| Inactive compound: Improper storage or handling may have degraded the this compound. | - Store this compound as a stock solution in DMSO at -20°C or -80°C.[1] Minimize freeze-thaw cycles. | |
| Inconsistent Results | Variability in primary cultures: Primary neuron cultures can have inherent variability between preparations. | - Standardize the dissection and culturing protocol.[6][7] - Use embryos from a consistent age (e.g., E16-E18).[5] - Run experiments with multiple independent culture preparations. |
| Inconsistent treatment application: Minor variations in dilution or application can lead to different effective concentrations. | - Prepare fresh dilutions from a stock solution for each experiment. - Ensure thorough but gentle mixing of the media after adding this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary neuron cultures?
A1: A starting concentration of 10 nM is a reasonable starting point for many applications, as it has been shown to be effective for increasing synapse density in cortical cultures.[1] However, due to the characteristic inverted U-shaped dose-response curve, it is highly recommended to perform a full dose-response experiment ranging from picomolar to micromolar concentrations to determine the optimal concentration for your specific neuronal type and experimental endpoint.[1][2]
Q2: How long should I treat my primary neurons with this compound?
A2: The optimal treatment duration depends on the biological process you are investigating. For studying effects on synaptogenesis, time points of 6 hours and 24 hours have been shown to be effective.[1] For observing activation of PKC signaling, effects can be seen in as little as 30 minutes.[2] Long-term treatments (e.g., 72 hours) have also been used, but be mindful of potential PKC downregulation.[4] A time-course experiment is the best approach to determine the ideal duration for your study.
Q3: What are the primary signaling pathways activated by this compound?
A3: this compound, like other bryostatins, is a potent modulator of Protein Kinase C (PKC).[8][9] It binds to the C1 domain of PKC, leading to its activation.[3] This can trigger several downstream pathways, including the activation of neurotrophic factor signaling like Brain-Derived Neurotrophic Factor (BDNF), modulation of the mTOR signaling pathway, and activation of autophagy.[10][11] Bryostatin 1 has a high affinity for PKCα and PKCε.[3]
Q4: Can this compound be neurotoxic?
A4: Yes, at higher concentrations or with prolonged exposure, this compound can potentially be neurotoxic. This is due to the biphasic nature of PKC activation; sustained activation can lead to downregulation of the enzyme, which may have detrimental effects.[3][4] It is crucial to establish a therapeutic window through careful dose-response and time-course studies.
Q5: What is the difference between Bryostatin 1 and this compound?
A5: Bryostatin 1 and this compound are structurally related macrolide lactones. While much of the published research on primary neuron cultures has utilized Bryostatin 1, the synthesis of this compound has been well-documented.[9][12] Both are known to be potent PKC modulators.[8][9] While their specific potencies and downstream effects may have subtle differences, the general mechanisms of action and experimental considerations are expected to be similar.
Quantitative Data Summary
Bryostatin 1 Dose-Response on Synapse Density in Cortical Neurons
| Concentration | Treatment Time | Change in PSD-95 Density | Change in Synapse Density |
| 1 pM - 10 µM | 15 min | Inverted U-shaped response | Inverted U-shaped response |
| 1 pM - 10 µM | 6 hours | Inverted U-shaped response (Maximal at 10 nM) | Inverted U-shaped response (Maximal at 10 nM) |
| 1 pM - 10 µM | 24 hours | Inverted U-shaped response | Inverted U-shaped response |
Data synthesized from Ly et al., 2020. The study observed an inverted U-shaped concentration and time response, with maximal synaptic density achieved at 10 nM with a 6-hour treatment.[1]
Bryostatin 1 Activation of PKC Isoforms in Neuronal Cells
| Bryostatin 1 Conc. | Target PKC Isoform | Activation Time |
| 10⁻¹⁰ M | PKCε | 30 minutes |
| 10⁻⁹ M | PKCδ | 1 hour |
| 10⁻⁸ M | PKCα | Not specified |
Data from Yi et al., 2012, highlighting the potent and rapid activation of specific PKC isoforms at low concentrations.[2]
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is a general guideline and may need optimization for specific experimental needs.
-
Preparation:
-
Coat culture vessels (e.g., 96-well plates) with Poly-D-lysine (50 µg/mL) overnight at 37°C.[13]
-
Wash coated vessels three times with sterile water and allow them to dry.[13]
-
Prepare dissection medium (e.g., ice-cold HBSS) and culture medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin/Streptomycin).[6]
-
-
Dissection and Dissociation:
-
Dissect cortices from embryonic day 16-18 mouse or rat brains in ice-cold dissection medium.[5]
-
Mince the tissue into small pieces.
-
Digest the tissue with a solution of trypsin (e.g., 0.25%) for 15-20 minutes at 37°C.
-
Neutralize the trypsin with a medium containing serum (e.g., DMEM with 10% FBS) and then gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell density using a hemocytometer.
-
Plate neurons at a density of approximately 1,000-5,000 cells per mm².[5] For a 96-well plate, a density of 15,000 cells per well has been used.[1]
-
After 3-4 hours, replace the plating medium with pre-equilibrated maintenance medium.[6]
-
Culture neurons at 37°C in a 5% CO₂ incubator.
-
Conduct experiments at the desired day in vitro (DIV), for example, DIV19-20.[1]
-
This compound Treatment Protocol
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture is low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Treatment:
-
Carefully remove a portion of the medium from the neuronal cultures.
-
Add the medium containing the appropriate concentration of this compound to each well.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubate the cultures for the desired duration (e.g., 15 minutes, 6 hours, 24 hours).[1]
-
-
Post-Treatment Analysis:
-
After the treatment period, proceed with your desired analysis, such as immunocytochemistry for synaptic markers, Western blotting for protein expression, or viability assays.
-
Visualizations
Caption: Simplified signaling pathway of this compound in neurons.
Caption: General workflow for this compound experiments in primary neurons.
Caption: Troubleshooting decision tree for this compound optimization.
References
- 1. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activation by bryostatin-1 demonstrates unique roles for PKC epsilon in neurite extension and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 6. static.yanyin.tech [static.yanyin.tech]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Total synthesis of this compound using a Pd-catalyzed diyne coupling as macrocyclization method and synthesis of C20-epi-bryostatin 7 as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Bryostatin 16 off-target effects in cell-based assays
Welcome to the technical support center for Bryostatin 16. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent modulator of Protein Kinase C (PKC). It functions as a PKC activator by binding to the C1 domain, which is present in conventional (cPKC) and novel (nPKC) PKC isoforms. This binding mimics the effect of the endogenous second messenger diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to the cell membrane and subsequent activation. However, prolonged exposure to this compound can lead to the downregulation and degradation of certain PKC isoforms.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is a potent PKC activator, off-target effects can occur, especially at higher concentrations. These may include interactions with other signaling pathways or cellular proteins. The biphasic nature of this compound's effect on some PKC isoforms (activation at low concentrations, inhibition or downregulation at high concentrations) can also be misinterpreted as an off-target effect if not properly characterized.[1]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should correlate with the known binding affinities of this compound for PKC isoforms.
-
Use of Controls: Employ a structurally unrelated PKC activator to see if the same cellular phenotype is observed. Additionally, using a PKC inhibitor alongside this compound can help determine if the observed effect is PKC-dependent.
-
Genetic Approaches: Utilize siRNA or CRISPR/Cas9 to knock down or knock out specific PKC isoforms. If the effect of this compound is diminished in these cells, it strongly suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to target proteins within intact cells.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at High Concentrations
Question: I am observing significant cell death in my cell-based assay at high concentrations of this compound, which is inconsistent with the expected PKC activation. Is this an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Cause 1: PKC Isoform Downregulation: Prolonged exposure to high concentrations of this compound can lead to the downregulation of certain PKC isoforms, some of which may be critical for cell survival.
-
Troubleshooting: Perform a time-course and dose-response experiment and analyze the expression levels of various PKC isoforms using Western blotting.
-
-
Cause 2: Off-Target Kinase Inhibition: At high concentrations, this compound might inhibit other kinases essential for cell viability.
-
Troubleshooting: If available, perform a kinase panel screening to identify potential off-target interactions at the cytotoxic concentrations.
-
-
Cause 3: Biphasic Response: The observed toxicity could be part of a biphasic dose-response curve where high concentrations lead to an inhibitory effect.[1]
-
Troubleshooting: Carefully titrate this compound across a wide range of concentrations (e.g., from picomolar to micromolar) in your cell viability assay to fully characterize the dose-response curve.
-
Illustrative Data:
| Cell Line | This compound IC50 (Cell Viability) | Notes |
| Jurkat | 50 nM | Known to be sensitive to PKC modulation. |
| HeLa | > 1 µM | Generally more resistant. |
| SH-SY5Y | 100 nM | Neuroblastoma cell line. |
Issue 2: Inconsistent or Biphasic Results Between Experiments
Question: I am observing variable or even opposite effects of this compound on my downstream readout at different concentrations. How can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Cause 1: Differential PKC Isoform Activation/Downregulation: this compound can have varying effects on different PKC isoforms, and the net downstream effect will depend on the specific isoforms expressed in your cell type and their relative activation or downregulation at a given concentration.
-
Troubleshooting: Characterize the expression profile of PKC isoforms in your cell line using Western blotting. Analyze the phosphorylation status of known PKC substrates as a more direct measure of PKC activation.
-
-
Cause 2: Experimental Variability: Inconsistent cell density, passage number, or serum concentration in the culture medium can all contribute to variability in cellular responses.
-
Troubleshooting: Standardize your cell culture and experimental conditions meticulously. Always use cells within a defined passage number range and ensure consistent seeding densities.
-
Illustrative Data: Effect of this compound on PKCδ Translocation
| This compound Conc. | Cytosolic PKCδ (% of Total) | Membrane PKCδ (% of Total) |
| Vehicle Control | 95% | 5% |
| 1 nM | 40% | 60% |
| 10 nM | 25% | 75% |
| 100 nM | 60% | 40% |
| 1 µM | 85% | 15% |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Isoform Expression and Phosphorylation
Objective: To determine the expression levels of different PKC isoforms and assess their activation state by monitoring the phosphorylation of a downstream target.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for PKC isoforms and phospho-PKC substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Protocol 2: Cellular Fractionation for PKC Translocation Assay
Objective: To assess the translocation of PKC isoforms from the cytosol to the membrane fraction upon treatment with this compound.
Materials:
-
Fractionation buffer (e.g., hypotonic buffer)
-
Dounce homogenizer or needle and syringe
-
Centrifuge and ultracentrifuge
-
Reagents for Western blotting (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice.
-
Lyse the cells by passing them through a fine-gauge needle or using a Dounce homogenizer.
-
-
Fractionation:
-
Centrifuge the lysate at a low speed to pellet the nuclei.
-
Transfer the supernatant (cytosolic and membrane fractions) to a new tube.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Analysis: Analyze the protein content of the cytosolic and membrane fractions for specific PKC isoforms by Western blotting.
Mandatory Visualizations
Caption: this compound activates PKC by binding to the C1 domain, mimicking DAG and causing its translocation to the membrane, leading to downstream signaling.
Caption: A workflow for systematically investigating whether an observed cellular effect of this compound is on-target or off-target.
Caption: A decision-making flowchart to guide troubleshooting of unexpected experimental outcomes with this compound.
References
troubleshooting Bryostatin 16 instability in culture medium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryostatin 16. The information provided is designed to help address common challenges related to the stability of this compound in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a complex macrolide lactone that belongs to the bryostatin family of natural products. These compounds are potent modulators of Protein Kinase C (PKC) and are investigated for various therapeutic applications, including cancer and neurological disorders. The intricate structure of this compound, featuring multiple ester and ether linkages, makes it susceptible to degradation under certain conditions, which can lead to a loss of biological activity and variability in experimental results. A notable characteristic is its extreme sensitivity to acidic conditions, which can cause decomposition or isomerization.[1]
Q2: What are the primary factors that can affect this compound stability in my experiments?
Several factors can contribute to the instability of this compound in a laboratory setting:
-
pH of the solution: Bryostatins are known to be sensitive to acidic pH, which can lead to hydrolysis of the ester linkages.
-
Adsorption to surfaces: Bryostatin 1, a closely related compound, has been shown to bind to glass and plastic surfaces in aqueous solutions.[2] This can lead to a significant decrease in the effective concentration of the compound in your culture medium.
-
Hydrolysis: The ester bonds in the bryostatin structure can be susceptible to hydrolysis, a reaction that can be influenced by pH and the presence of certain enzymes in serum-containing media.[1]
-
Temperature: While specific data for this compound is limited, elevated temperatures can generally accelerate the degradation of complex organic molecules.
-
Media components: Interactions with components in the cell culture medium, although not extensively studied for this compound, could potentially influence its stability.
Q3: How should I prepare and store my this compound stock solutions?
To ensure maximum stability, it is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol.[2] Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to minimize freeze-thaw cycles and adsorption to the container surface. Store these aliquots tightly sealed at -20°C or lower.[2]
Troubleshooting Guide: this compound Instability in Culture Medium
This guide addresses common issues related to the instability of this compound and provides systematic steps to identify and resolve them.
Problem 1: Inconsistent or lower-than-expected biological activity.
This is a frequent indicator of reduced effective concentration of this compound in the culture medium.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Adsorption to Labware | Bryostatin 1 has been observed to bind to both glass and plastic surfaces.[2] This is a likely issue for this compound as well. Solution: - Use low-protein-binding polypropylene (PP) tubes and pipette tips for all manipulations.[3] - Avoid using polyvinyl chloride (PVC) containers, as studies with Bryostatin 1 have shown significant loss of the compound in PVC infusion bags.[3] - When preparing dilutions, pre-condition the pipette tips by aspirating and dispensing the solution a few times before the final transfer. |
| Degradation in Aqueous Solution | Bryostatins can undergo hydrolysis in aqueous environments.[1] Solution: - Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. - Minimize the time the compound spends in aqueous solution before being added to the cells. |
| Incorrect Stock Concentration | Errors in initial weighing or dissolution can lead to inaccurate stock concentrations. Solution: - If possible, verify the concentration of your stock solution using a validated analytical method such as HPLC. |
Problem 2: High variability between replicate experiments.
High variability can be a result of inconsistent handling or degradation of the compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Handling | Variations in the preparation and addition of this compound to cultures can introduce variability. Solution: - Standardize your protocol for preparing and adding the compound to the culture medium. Ensure the final concentration is achieved with consistent mixing. |
| pH of Culture Medium | The pH of cell culture medium can fluctuate, and acidic conditions can promote bryostatin degradation.[1] Solution: - Ensure your culture medium is properly buffered and its pH is stable within the optimal physiological range (typically 7.2-7.4) throughout the experiment. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Culture Medium
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum, if applicable) at the final working concentration.
-
Incubation: Aliquot the solution into sterile, low-protein-binding polypropylene tubes. Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for analysis.
-
Sample Processing: Immediately upon removal, process the sample to halt any further degradation. This may involve rapid freezing or extraction with an organic solvent.
-
Analysis: Quantify the remaining concentration of intact this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate.
Protocol 2: Evaluating Adsorption of this compound to Labware
This protocol helps to quantify the loss of this compound due to adsorption to different types of labware.
Methodology:
-
Preparation: Prepare a solution of this compound in your culture medium.
-
Exposure: Aliquot the solution into different types of containers (e.g., standard polystyrene culture plates, low-protein-binding plates, polypropylene tubes, glass tubes).
-
Incubation: Incubate for a set period of time that mimics your experimental procedure (e.g., 24 hours) under standard culture conditions.
-
Sample Collection: Carefully collect the supernatant from each container.
-
Analysis: Measure the concentration of this compound in the supernatant using HPLC or MS.
-
Comparison: Compare the concentration in each container type to the initial concentration to determine the percentage of loss due to adsorption.
Data Presentation
The following table summarizes the stability of the closely related Bryostatin 1 in different infusion bag materials, which can provide insights into material compatibility for this compound.
| Infusion Bag Material | Bryostatin 1 Concentration (10 µg/mL) | Storage Duration | Stability |
| Polypropylene (PP) | Remained unchanged | 28 days | Stable[3] |
| Polyvinyl Chloride (PVC) | Decrease observed | 28 days | Unstable[3] |
Visualizations
Signaling Pathway and Potential Degradation
Caption: this compound interaction with PKC and potential instability pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: Overcoming Bryostatin 16 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Bryostatin 16 in cancer cell lines. The strategies and protocols outlined below are based on established mechanisms of resistance to the broader class of bryostatins and other protein kinase C (PKC) activators, providing a rational framework for addressing this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other members of the bryostatin family, is a potent modulator of Protein Kinase C (PKC) isozymes.[1] It mimics the function of diacylglycerol (DAG), a native ligand of PKC, leading to the activation and subsequent translocation of PKC isozymes to cellular membranes.[2] The specific downstream effects, including anti-proliferative and pro-apoptotic signals, can vary depending on the cancer cell type and the specific PKC isozymes expressed.
Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the likely mechanisms of this acquired resistance?
The most probable cause of acquired resistance to this compound is an alteration in the PKC signaling pathway. Based on studies with Bryostatin 1, resistant cell lines exhibit a significant decrease in overall PKC activity.[3] This can be due to:
-
Downregulation of PKC Isozymes: Chronic exposure to PKC activators can lead to the degradation of specific PKC isozymes.
-
Mutations in PKC Isozymes: Genetic mutations in the PKC binding domains could prevent this compound from effectively activating the kinase.
-
Alterations in Downstream Signaling: Changes in proteins downstream of PKC that are critical for mediating the anti-cancer effects of this compound.
Q3: Are there any known biomarkers that can predict resistance to this compound?
While specific biomarkers for this compound resistance are not yet established, the expression levels and activity of PKC isozymes are critical determinants of response.[1] Low or absent expression of key PKC isozymes, such as PKCδ which is often associated with tumor suppression, could be an indicator of intrinsic resistance.[2] For acquired resistance, a comparative analysis of PKC isozyme expression and activity between sensitive and resistant cell lines would be the first step in identifying potential biomarkers.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance through altered PKC signaling. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your cell line and compare it to the parental, sensitive line. A significant increase in IC50 confirms resistance. 2. Assess PKC Activity: Measure total and specific PKC isozyme activity in both sensitive and resistant cells. A decrease in activity in the resistant line is a strong indicator of the resistance mechanism. 3. Combination Therapy: Explore combining this compound with other chemotherapeutic agents. Synergistic effects have been observed with agents like cisplatin and paclitaxel when using Bryostatin 1.[4][5] |
Issue 2: High Variability in Experimental Replicates with this compound
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity. | 1. Single-Cell Cloning: Establish monoclonal populations from your cell line to reduce heterogeneity. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cellular responses to drugs. |
| Inconsistent drug preparation or storage. | 1. Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 2. Proper Storage: Ensure the this compound stock solution is stored at the recommended temperature and protected from light to prevent degradation. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cancer cell line and its derived resistant subline. This illustrates the expected shift in sensitivity upon the development of resistance.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 10 | - |
| This compound-Resistant Subline | This compound | 400 | 40 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol is adapted from methods used to generate Bryostatin 1-resistant cell lines.[3]
-
Initial IC50 Determination: Determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Continuous Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium in a stepwise manner.
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the continuously exposed cells to monitor the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when there is a significant and stable increase in the IC50 (e.g., >10-fold) compared to the parental line.
Protocol 2: Western Blot Analysis of PKC Isozyme Expression
-
Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for different PKC isozymes (e.g., PKCα, PKCδ, PKCε) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to compare the expression levels of PKC isozymes between sensitive and resistant cells.
Visualizations
Caption: Proposed mechanism of this compound in sensitive cancer cells.
Caption: Hypothesized mechanism of resistance to this compound.
Caption: Combination therapy approach to overcome this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges to the development of bryostatin-type anticancer drugs based on the activation mechanism of protein kinase Cδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a murine leukaemia cell line resistant to the growth-inhibitory effect of bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of the combination of bryostatin-1 and cisplatin in advanced or recurrent carcinoma of the cervix: a New York Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of bryostatin-1 in combination with cisplatin in patients with recurrent or persistent epithelial ovarian cancer: a California cancer consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Bryostatin 16 Total Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming challenges and enhancing the yield of Bryostatin 16 total synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the highly efficient route developed by Trost and coworkers.
1. Palladium-Catalyzed Diyne Macrocyclization
-
Question: My Pd-catalyzed diyne macrocyclization is giving a low yield of the desired 26-membered lactone. What are the common causes and how can I improve it?
Answer: Low yields in this key macrocyclization step are a common challenge. Here are several factors to investigate:
-
Solvent Choice: The choice of solvent is critical. Toluene has been reported to be the optimal solvent for this reaction.[1] Using other solvents like THF or benzene may result in lower yields.
-
Reaction Concentration: Like most macrocyclization reactions, maintaining a low concentration (e.g., 0.002 M) is crucial to favor the intramolecular reaction over intermolecular dimerization or oligomerization.
-
Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio is important. A ratio of 15 mol % tris(2,6-dimethoxyphenyl)phosphine (TDMPP) to 12 mol % Pd(OAc)₂ has been used successfully.[2] Lower ratios may be less efficient.
-
Addition of a Mild Proton Source: The addition of a mild proton source, such as methanol, has been shown to improve both the yield and the reaction rate of the macrocyclization.[3] This is particularly beneficial as the precursor contains a methyl acetal moiety.
-
Slow Addition: Slow addition of the diyne precursor to the reaction mixture can also help maintain a low concentration and favor the intramolecular cyclization.
-
-
Question: I am observing the formation of dimeric byproducts in my macrocyclization reaction. How can I minimize these?
Answer: The formation of dimeric byproducts is a classic sign that the intermolecular reaction is competing with the desired intramolecular cyclization. To minimize this, you should strictly adhere to high-dilution conditions. Ensure your reaction concentration is at or below 0.002 M. Employing slow-addition techniques, where the substrate is added gradually to the reaction vessel over an extended period, can significantly reduce the instantaneous concentration of the substrate and thus disfavor dimerization.
2. DDQ-Mediated Deprotection
-
Question: The DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) deprotection of the p-methoxybenzyl (PMB) ethers is incomplete or results in byproducts. How can I optimize this step?
Answer: The deprotection of multiple PMB ethers in a complex molecule like a this compound precursor can be challenging. Here are some optimization strategies:
-
Stoichiometry and Temperature Control: The reactivity of different PMB ethers can vary. For instance, the PMB group on the C7 alcohol is cleaved faster than the one on the C23 alcohol.[4] By carefully controlling the stoichiometry of DDQ (e.g., 2 equivalents) and maintaining a low temperature (e.g., 0 °C), you can achieve chemoselective deprotection of the more reactive PMB group. For the subsequent deprotection of the second PMB group, an excess of DDQ (e.g., 10 equivalents) at room temperature may be required.[4]
-
Buffered Conditions: Using a pH 7.0 buffer in the reaction mixture can help to mitigate acid-sensitive side reactions that may occur during the deprotection.
-
Monitoring the Reaction: Closely monitor the reaction by TLC to avoid over-reaction and the formation of byproducts. Quench the reaction as soon as the starting material is consumed.
-
3. Final Deprotection and Purification
-
Question: The final global deprotection of silyl ethers is leading to decomposition or isomerization of the this compound product. What are the recommended conditions?
Answer: this compound is known to be extremely acid-sensitive.[2] Therefore, acidic deprotection methods (e.g., HF-pyridine, aqueous HF, PPTS) should be avoided as they can lead to decomposition or isomerization. The recommended method for the final deprotection is to use a buffered fluoride source. Treatment with TBAF (tetra-n-butylammonium fluoride) has been shown to be effective.[2] Following the deprotection, direct purification by reverse-phase HPLC is often necessary to isolate pure this compound.[2]
Quantitative Data Summary
The following tables summarize the reported yields for key transformations in the total synthesis of this compound.
Table 1: Yields of Key Ring-Forming Reactions
| Reaction | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Ru-catalyzed Alkene-Alkyne Coupling (B-Ring Formation) | CpRu(CH₃CN)₃PF₆ | DCM | 34% (80% brsm*) | [5] |
| Pd-catalyzed Diyne Macrocyclization | Pd(OAc)₂ / TDMPP | Toluene | 56% | [2] |
| Au-catalyzed 6-endo-dig Cyclization (C-Ring Formation) | AuCl(PPh₃) / AgSbF₆ | DCM/CH₃CN | 73% | [5] |
*brsm: based on recovered starting material
Table 2: Yields of Other Key Transformations
| Reaction | Reagent | Solvent | Yield (%) | Reference |
| DDQ Deprotection (C7-OPMB) | DDQ (2 equiv) | DCM | 77% | [4] |
| DDQ Deprotection (C23-OPMB) | DDQ (10 equiv) | DCM | 90% | [4] |
| Final TBAF Deprotection | TBAF | THF | ~52% | [5] |
| Esterification (Yamaguchi) | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | 92% | [5] |
| Pd-catalyzed Carbonylation | PdCl₂(CH₃CN)₂, dppf, CO | DMF | 83% (90% brsm) | [5] |
| Ohira-Bestmann Alkynylation | Ohira-Bestmann reagent, K₂CO₃ | MeOH | 97% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of this compound, based on the work of Trost and Dong.
1. Ru-Catalyzed Alkene-Alkyne Coupling (Formation of B-Ring)
-
Reaction: Coupling of an alkene fragment with an alkyne fragment to form the cis-tetrahydropyran B-ring.
-
Procedure: To a solution of the alkyne fragment (1.0 equiv) and the alkene fragment (1.2 equiv) in dichloromethane (DCM) is added CpRu(CH₃CN)₃PF₆ (13 mol %). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the coupled product. Note: Starting materials can often be recovered, and the yield based on recovered starting material (brsm) is typically high.[5]
2. Pd-Catalyzed Diyne Macrocyclization
-
Reaction: Intramolecular coupling of a diyne precursor to form the 26-membered macrocycle.
-
Procedure: A solution of the diyne precursor in toluene is added via syringe pump over several hours to a solution of Pd(OAc)₂ (12 mol %) and tris(2,6-dimethoxyphenyl)phosphine (TDMPP) (15 mol %) in toluene at room temperature, maintaining a final concentration of approximately 0.002 M. The reaction is stirred until completion as monitored by TLC. The solvent is then evaporated, and the crude product is purified by flash chromatography to yield the macrocycle.[2][5]
3. Au-Catalyzed 6-endo-dig Cyclization (Formation of C-Ring)
-
Reaction: Gold-catalyzed cyclization of the macrocyclic alkyne-alcohol to form the dihydropyran C-ring.
-
Procedure: To a solution of the macrocyclic precursor in a mixture of DCM and acetonitrile (CH₃CN) at 0 °C is added NaHCO₃, followed by AuCl(PPh₃) (20 mol %) and AgSbF₆ (20 mol %). The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the organic layer is separated, dried, and concentrated. The residue is purified by column chromatography to give the C-ring containing product.[5]
Visualizations
Signaling Pathway
Caption: this compound activates Protein Kinase C (PKC) by binding to its C1 domain, initiating downstream signaling cascades that regulate apoptosis, promote synaptogenesis, and induce cellular differentiation.
Experimental Workflow
Caption: A simplified workflow for the total synthesis of this compound, highlighting the key metal-catalyzed ring-forming reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound by Trost [organic-chemistry.org]
- 3. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trost Synthesis of this compound [organic-chemistry.org]
- 5. Total synthesis of this compound using a Pd-catalyzed diyne coupling as macrocyclization method and synthesis of C20-epi-bryostatin 7 as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Bryostatin 16 and Its Analogs
Welcome to the technical support center for the purification of synthetic Bryostatin 16 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these complex macrolactones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of synthetic this compound and its analogs?
A1: The purification of synthetic this compound and its analogs presents several significant challenges stemming from their complex and sensitive molecular structures. The most critical challenges include:
-
Extreme Acid Sensitivity: Bryostatins are highly susceptible to degradation or isomerization under acidic conditions. This sensitivity necessitates the careful selection of deprotection and purification methods that avoid acidic reagents and environments.[1][2]
-
Structural Complexity and Isomer Separation: These molecules possess numerous stereocenters and functional groups, often leading to the formation of closely related diastereomers and constitutional isomers as byproducts during synthesis. Separating these from the target compound can be difficult.[1]
-
Instability of Intermediates: Certain synthetic intermediates, such as the C20 alcohol, are unstable and cannot be purified by standard column chromatography, requiring immediate use in subsequent reaction steps.[3]
-
Macrocyclization Byproducts: The formation of the 26-membered macrocycle can be a low-yielding step, and if not performed under high dilution, can lead to the formation of dimeric and other oligomeric byproducts that need to be removed.
-
Product Adsorption: Bryostatin 1 has been noted to bind to glass and plastic surfaces in aqueous solutions, which can lead to loss of material during purification and handling.
Q2: What is the recommended final purification method for this compound and its analogs?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely cited method for the final purification of this compound and its analogs.[1][2] This technique is particularly well-suited for separating complex, non-polar to moderately polar molecules and can be performed under the neutral or mildly basic conditions required to maintain the integrity of these acid-sensitive compounds.
Q3: How can I avoid degradation of my compound during the final deprotection and purification steps?
A3: To prevent degradation, it is crucial to avoid acidic conditions. A successful strategy for the final deprotection of silyl ethers in the synthesis of this compound involves the use of a non-acidic fluoride source, such as tetrabutylammonium fluoride (TBAF). Following deprotection, the product should be directly subjected to reverse-phase HPLC for purification without any acidic workup.[1][2]
Q4: I am observing co-elution of my target analog with a closely related impurity. How can I improve the separation?
A4: Improving the separation of closely related isomers and byproducts often requires careful optimization of the RP-HPLC conditions. Consider the following adjustments:
-
Optimize the Mobile Phase: Systematically vary the composition of your mobile phase. For reverse-phase systems, this typically involves adjusting the gradient of an organic solvent (like acetonitrile or methanol) in water. Small changes in the gradient slope can significantly impact resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | Degradation of the compound due to residual acid from previous steps or acidic mobile phase modifiers. | Ensure all previous reaction steps are thoroughly quenched and worked up under neutral or basic conditions. Use buffered mobile phases or avoid strong acidic additives like trifluoroacetic acid (TFA) if possible. A successful final deprotection uses TBAF followed by direct purification.[1][2] |
| Adsorption of the compound to glassware, plasticware, or the HPLC system. | Silanize glassware to reduce active sites for adsorption. Minimize transfer steps. For HPLC, use biocompatible PEEK tubing and fittings. | |
| Compound instability. | Some intermediates, like the C20 alcohol, are known to be unstable to column chromatography.[3] In such cases, the crude material should be used immediately in the next step without purification. | |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase (e.g., silanol groups). | Use a high-purity, end-capped HPLC column. Add a competitive base in low concentrations to the mobile phase if the compound is basic. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Physical issues with the column or HPLC system (e.g., column void, blocked frit, extra-column volume). | Reverse and flush the column (if permissible by the manufacturer). Check all fittings and tubing for proper connections and minimal length. | |
| Multiple, Poorly Resolved Peaks | Presence of closely related isomers or byproducts. | Optimize the HPLC gradient to be shallower, which can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can offer different selectivities. Consider a different stationary phase chemistry. |
| On-column degradation or isomerization. | Ensure the mobile phase is at a compatible pH. Analyze the stability of the compound in the mobile phase offline before injection. | |
| Unexpected Byproducts | Incomplete reaction or side reactions in the final synthetic steps. | Carefully analyze the crude product by LC-MS to identify the byproducts. This can provide insight into the reaction mechanism and help to optimize the reaction conditions to minimize byproduct formation. |
| Formation of dimers or oligomers during macrocyclization. | Ensure the macrocyclization reaction is performed under high dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
Quantitative Data
The following tables summarize reported yields for key steps in the synthesis and purification of this compound and related structures. Note that yields can be highly dependent on the specific reaction conditions and scale.
Table 1: Yields of Key Synthetic Steps Towards this compound
| Reaction Step | Product | Reported Yield | Reference |
| Yamaguchi Esterification | Ester-linked fragments | 92% | [1] |
| DDQ Deprotection | Macrocyclization precursor | 46% | [1] |
| Pd-catalyzed Macrocyclization | Macrocycle 20 | 56% | [1] |
| Au-catalyzed 6-endo-dig Cyclization | Dihydropyran product | 73% | [1] |
| Pivalation | Pivaloate ester 21 | 62% | [1] |
| Final TBAF Deprotection and HPLC Purification | This compound | ~52% | [1] |
Table 2: Purification of Bryostatin 1 Analogs
| Analog | Purification Method | Notes | Reference |
| C7-OH and C7-OAc Analogs | Reverse-phase HPLC | Final purification after deprotection. | [4] |
| "Bryologs" with modified B-ring | Reverse-phase HPLC | Final purification after deprotection. | [4] |
| C20-epi-Bryostatin 7 | Preparative TLC | Purification of the final product. |
Experimental Protocols
Protocol 1: Final Deprotection and Purification of Synthetic this compound
This protocol is adapted from the total synthesis reported by Trost and Dong.[1][2]
-
Deprotection: The protected this compound precursor (pivaloate ester 21) is dissolved in tetrahydrofuran (THF).
-
Five equivalents of tetrabutylammonium fluoride (TBAF) are added to the solution.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Direct Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then directly purified by reverse-phase high-performance liquid chromatography (RP-HPLC) without an aqueous workup.
-
HPLC Conditions (General):
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water is a common mobile phase. The specific gradient profile (e.g., 20% to 80% acetonitrile over 30 minutes) should be optimized for the specific analog.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection and Analysis: Fractions containing the purified product are collected, and the purity is assessed by analytical HPLC.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure (lyophilization is often preferred if the mobile phase is compatible) to yield the final product.
Visualizations
Caption: Final deprotection and purification workflow for synthetic this compound.
Caption: Simplified signaling pathway of this compound and its analogs via PKC activation.
References
- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
managing Bryostatin 16-induced cytotoxicity in non-cancerous cells
Welcome to the technical support center for managing Bryostatin 16-induced cytotoxicity in non-cancerous cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that can lead to cytotoxicity in non-cancerous cells?
A1: this compound, like other bryologs, is a potent modulator of Protein Kinase C (PKC) isozymes.[1][2] Its cytotoxic effects in non-cancerous cells are primarily linked to its ability to bind to the C1 domain of PKC, leading to a biphasic response: an initial, rapid activation followed by a prolonged downregulation of certain PKC isoforms, which can disrupt normal cellular signaling pathways.[1][3][4] This modulation can affect cell proliferation, differentiation, and survival.[1]
Q2: We are observing significant cell death in our primary cell cultures after treatment with this compound. What is the likely cause?
A2: Significant cell death, or cytotoxicity, can be a direct result of this compound's potent modulation of PKC. The specific PKC isoforms expressed in your primary cells will heavily influence their sensitivity. For instance, prolonged activation and subsequent downregulation of PKCδ has been associated with apoptosis in some cell types.[5] Additionally, off-target effects or mitochondrial dysfunction could also contribute to the observed cell death.[6][7][8]
Q3: Are there any known strategies to mitigate this compound-induced cytotoxicity without compromising its intended experimental effects?
A3: Managing cytotoxicity involves optimizing experimental parameters. Consider the following:
-
Dose-Response and Time-Course Studies: Bryostatin's effects are highly dependent on concentration and duration of exposure.[4] A thorough dose-response and time-course experiment is crucial to identify a therapeutic window where the desired effects are observed with minimal cytotoxicity.
-
Pulsed Exposure: Instead of continuous exposure, a short "pulse" of this compound may be sufficient to activate the desired signaling pathways without leading to the prolonged PKC downregulation that can trigger apoptosis.[3]
-
Co-treatment with PKC Isoform-Specific Inhibitors: If the cytotoxic effects are mediated by a specific PKC isoform that is not central to your experimental question, co-treatment with a specific inhibitor could be a viable strategy.
-
Cell Type Selection: The cytotoxic response to this compound can be highly cell-type specific.[9] If possible, using a cell line with a known resistance to Bryostatin-induced cytotoxicity for control experiments could be beneficial.
Q4: Myalgia (muscle pain) is a known side effect in clinical trials of Bryostatin 1. How might this translate to in vitro muscle cell cultures?
A4: Myalgia observed in clinical settings is thought to be related to mitochondrial dysfunction and impaired oxidative metabolism in muscle cells.[7][8] In vitro, you might observe this as reduced cell viability, decreased ATP production, or changes in mitochondrial membrane potential in your muscle cell cultures. It may also be related to vasoconstrictive effects, which could be a factor to consider in more complex co-culture or tissue models.[7][8]
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Non-Cancerous Cell Lines
| Symptom | Possible Cause | Troubleshooting Steps |
| High levels of apoptosis or necrosis observed shortly after treatment. | This compound concentration is too high. | Perform a dose-response experiment to determine the EC50 for cytotoxicity and select a concentration in the lower end of the effective range for your target of interest. |
| Prolonged exposure is leading to irreversible PKC downregulation. | Conduct a time-course experiment. Consider a pulsed exposure (e.g., 1-4 hours) followed by washout. | |
| The specific non-cancerous cell line is highly sensitive to PKC modulation. | If possible, test the effects on a different non-cancerous cell line to assess cell-type-specific responses. | |
| Mitochondrial toxicity. | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or ATP production. |
Issue 2: Inconsistent or Unexplained Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable levels of cytotoxicity between experiments. | Inconsistent this compound activity. | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell culture conditions are fluctuating. | Maintain consistent cell passage numbers, seeding densities, and media conditions. | |
| Biphasic dose-response is not being accounted for. | Be aware that higher concentrations of this compound do not always lead to a stronger effect and can induce downregulation of PKC, leading to paradoxical outcomes.[4] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using an MTT Assay
This protocol provides a method for quantifying the cytotoxic effects of this compound on adherent non-cancerous cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of PKC Isoform Translocation
This protocol allows for the qualitative assessment of PKC activation by observing its translocation from the cytoplasm to the membrane fraction.
Materials:
-
Non-cancerous cell line of interest
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (cytoplasmic and membrane fractionation kit)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against PKC isoforms (e.g., PKCα, PKCδ, PKCε)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with this compound at the desired concentration for a short duration (e.g., 30 minutes).
-
Cell Fractionation: Wash cells with ice-cold PBS and perform cytoplasmic and membrane protein extraction according to the manufacturer's protocol of a cell fractionation kit.
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and membrane fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and membrane fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Compare the intensity of the PKC isoform band in the membrane fraction of treated cells to that of untreated control cells. An increase in the membrane fraction indicates translocation and activation.
Visualizations
References
- 1. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatin 1 enhances paclitaxel-induced mitochondrial dysfunction and apoptosis in human leukemia cells (U937) ectopically expressing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin 1, a novel antineoplastic agent and protein kinase C activator, induces human myalgia and muscle metabolic defects: a 31P magnetic resonance spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bryostatin 1, a novel antineoplastic agent and protein kinase C activator, induces human myalgia and muscle metabolic defects: a 31P magnetic resonance spectroscopic study. — Department of Oncology [oncology.ox.ac.uk]
- 9. tandfonline.com [tandfonline.com]
long-term storage and stability of Bryostatin 16 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and experimental use of Bryostatin 16 stock solutions.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For research purposes, high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol are the recommended solvents for preparing this compound stock solutions. DMSO is a common choice for creating highly concentrated stock solutions that can be further diluted in aqueous media for cell-based assays.
2. What is the recommended storage temperature for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Storage at -80°C is generally preferred to minimize degradation over extended periods. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
3. How stable are this compound stock solutions over time?
Direct long-term quantitative stability data for this compound in common laboratory solvents is limited in publicly available literature. However, studies on the closely related Bryostatin 1 and other analogs provide some insight. A study on a bryostatin analog, WN-1, showed that it was recovered unchanged after being stored in a DMSO solution for over two months.[1] For Bryostatin 1, a study on its formulation for injection (in a mixed solvent system) showed stability for 28 days at room temperature when diluted in saline and stored in polypropylene bags.[2] Based on general best practices for sensitive macrocyclic lactones, degradation is expected to be minimal over several months when stored properly at -80°C in a suitable solvent like DMSO. For critical applications, it is advisable to perform periodic quality control checks.
4. What are the known degradation pathways for this compound?
The specific degradation products of this compound under typical storage conditions have not been extensively characterized in the literature. However, like other complex esters, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The molecule's complex structure with multiple ester and ether linkages suggests that it is sensitive to degradation.[3]
5. How does this compound exert its biological effects?
This compound is a potent modulator of Protein Kinase C (PKC). It binds to the C1 domain of conventional and novel PKC isoforms, mimicking the effect of the endogenous ligand diacylglycerol (DAG). This binding leads to the translocation of PKC from the cytosol to the cell membrane, resulting in its activation.[4] Prolonged activation of PKC by bryostatins can lead to the downregulation of certain PKC isoforms through ubiquitination and proteasomal degradation.[5][6]
Stability of Bryostatin Stock Solutions
| Compound | Solvent/Matrix | Concentration | Storage Temperature | Duration | Stability Outcome | Citation |
| Bryostatin 1 | Saline (in Polypropylene bags) | 1 and 10 µg/mL | Room Temperature (27°C) | 28 days | No significant degradation observed by HPLC.[2] | [2] |
| Bryostatin 1 | Saline (in PVC bags) | 1 and 10 µg/mL | Room Temperature (27°C) | 28 days | Decrease in concentration observed, likely due to adsorption to the plastic.[2] | [2] |
| Bryostatin Analog (WN-1) | DMSO | Not specified | Not specified | > 2 months | Recovered unchanged.[1] | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Possible Causes and Solutions:
-
Degraded this compound Stock Solution:
-
Troubleshooting Step: If the stock solution is old, has been subjected to multiple freeze-thaw cycles, or was not stored in a tightly sealed container, it may have degraded. Prepare a fresh stock solution from a new vial of solid this compound.
-
Expected Outcome: A fresh stock solution should restore the expected biological activity.
-
-
Incorrect Final Concentration:
-
Troubleshooting Step: this compound exhibits a biphasic dose-response for some biological effects, meaning that higher concentrations can be less effective than lower concentrations.[7] Carefully review your dilution calculations and perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Expected Outcome: Identification of the optimal concentration range for observing the desired effect.
-
-
PKC Isoform Expression in Your Cell Line:
-
Troubleshooting Step: The effects of this compound are dependent on the expression profile of PKC isoforms in the cell line being used.[7] Verify the expression of relevant PKC isoforms (e.g., PKCα, PKCδ, PKCε) in your cells using Western blot or qPCR.
-
Expected Outcome: Confirmation that the target PKC isoforms are present in your experimental system.
-
-
Assay Incubation Time:
-
Troubleshooting Step: this compound can induce both short-term activation and long-term downregulation of PKC.[8][9] Your assay endpoint may be sensitive to the timing of the measurement. Perform a time-course experiment to identify the optimal incubation time.
-
Expected Outcome: Determination of the ideal time point to measure the desired biological response.
-
Issue 2: High Background or Off-Target Effects
Possible Causes and Solutions:
-
Solvent Toxicity:
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same final concentration of solvent) to assess solvent-induced effects.
-
Expected Outcome: The vehicle control should not show the same effect as the this compound-treated samples.
-
-
Non-Specific Cytotoxicity:
-
Troubleshooting Step: At higher concentrations or with prolonged exposure, this compound can induce cytotoxicity in some cell lines.[10] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess cytotoxicity.
-
Expected Outcome: Determination of the concentration range where this compound is active without causing significant cell death.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO or Ethanol
-
Sterile, amber glass or polypropylene vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Protect from light.
-
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
-
Objective: To determine the percentage of intact this compound remaining in a stock solution over time.
-
Materials:
-
This compound stock solution (to be tested)
-
Freshly prepared this compound standard solution of known concentration
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
-
Procedure:
-
At time zero (immediately after preparation), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak.
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.
-
Dilute and inject the thawed sample into the HPLC system under the same conditions as the time-zero sample.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Signaling Pathway
Caption: this compound activates Protein Kinase C (PKC) by binding to its C1 domain.
Experimental Workflow
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Compatibility and stability of bryostatin 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Activated Protein Kinases by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective activation by bryostatin-1 demonstrates unique roles for PKC epsilon in neurite extension and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of bryostatin 1 on human lymphocyte-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthetic Bryostatin 16
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the batch-to-batch variability of synthetic Bryostatin 16. The following troubleshooting guides and FAQs will help ensure the consistency and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound, and why is batch-to-batch variability a concern?
A1: this compound is a complex macrolide natural product isolated from the marine bryozoan Bugula neritina.[1] Due to its potent biological activities, particularly as a protein kinase C (PKC) modulator, it is a valuable tool in cancer and neurological research.[1][2] However, its natural supply is extremely limited, making chemical synthesis the only viable source for significant quantities.[1][3]
The total synthesis of this compound is a multi-step process involving complex chemical transformations.[4][5][6] Minor deviations in reaction conditions, purification, or handling during synthesis can lead to variations between different production batches. This variability can manifest as differences in purity, the profile of minor impurities, or the presence of structurally related isomers, all of which can significantly impact its biological activity and lead to inconsistent experimental outcomes.
Q2: How should I properly store and handle a new batch of synthetic this compound?
A2: Proper storage and handling are critical to maintaining the integrity of each batch. Bryostatin 1 is known to be sensitive to certain conditions. For instance, its stability can be affected by the type of storage container; it shows good stability in polypropylene but can adsorb to PVC surfaces.[7]
Recommended Storage and Handling Protocol:
-
Storage: Store lyophilized powder at -20°C or -80°C in a desiccated environment.
-
Reconstitution: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. It is crucial to use a solvent that is compatible with your downstream experimental system.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in low-adhesion polypropylene tubes.
-
Stock Solution Storage: Store stock solution aliquots at -80°C. Once an aliquot is thawed, it should be used promptly and any remainder discarded.
Q3: What initial quality control (QC) checks should I perform on a new batch before starting my experiments?
A3: Before committing a new batch to extensive experiments, performing initial QC checks is essential to confirm its identity, purity, and concentration. This proactive step can save significant time and resources.
Recommended Initial QC Checks:
-
Verify Identity: Use mass spectrometry (MS) to confirm the molecular weight matches that of this compound.
-
Assess Purity: Analyze the batch using High-Performance Liquid Chromatography (HPLC). This will determine the purity percentage and reveal the presence of any significant impurities. A detailed protocol is provided in Section 3.
-
Confirm Concentration: After reconstitution, accurately determine the concentration of your stock solution using a quantitative method, such as quantitative NMR (qNMR) or HPLC with a certified reference standard.
-
Pilot Experiment: Perform a small-scale pilot experiment, such as a dose-response curve in a well-characterized cell line, and compare the results to those from a previous, validated batch.
Q4: My experimental results with a new batch are dramatically different from the previous one. What is the first step in troubleshooting?
A4: The first step is to systematically determine if the issue lies with the new batch of this compound or with another experimental variable. A logical workflow is crucial for efficient troubleshooting.
Caption: A logical workflow for troubleshooting inconsistent results from a new batch of this compound.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to batch-to-batch variability.
Issue 1: Reduced or No Biological Activity Observed
You observe a significantly weaker or absent biological effect (e.g., lower cytotoxicity, reduced protein phosphorylation) compared to previous experiments with a different batch.
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Concentration | Re-verify the concentration of your stock solution using a quantitative method (e.g., HPLC with a reference standard). | Accurate dosing in subsequent experiments. |
| Compound Degradation | Prepare a fresh stock solution from the lyophilized powder. If the problem persists, analyze the stock solution for degradation products via HPLC-MS. | A fresh solution should restore activity if degradation was the issue. |
| Lower Purity/Potency | Perform a dose-response experiment comparing the new batch head-to-head with a previously validated batch. | This will determine the relative potency and help adjust concentrations accordingly. |
| Presence of Inhibitory Impurity | Analyze the purity profile via HPLC. If unknown peaks are present, consult the supplier with the data. | Identification of impurities that may be interfering with the assay. |
Issue 2: Inconsistent Downstream Signaling Results (e.g., Western Blot)
You are analyzing downstream targets of PKC signaling (e.g., phosphorylation of ERK) and observe inconsistent band intensities or patterns with a new batch.
| Potential Cause | Recommended Action | Expected Outcome |
| Different Activation Kinetics | Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the peak activation time for the new batch. | Establishes the optimal time point for analysis with the new batch. |
| Off-Target Effects from Impurities | Run controls with the vehicle and compare the signaling profile. If possible, test a different synthetic analog to see if the effect is specific. | Helps differentiate between on-target PKC activation and off-target effects. |
| Sub-optimal Concentration | Titrate the new batch of this compound in your signaling assay to find the optimal effective concentration (EC50). | Ensures you are working within the optimal signaling window for the new batch. |
| General Western Blot Issues | Review standard western blot troubleshooting guides for issues like antibody dilution, transfer efficiency, and substrate sensitivity.[8] | Rules out general technical errors unrelated to the this compound batch. |
Section 3: Key Experimental Protocols
Protocol 1: Quality Control of Synthetic this compound by HPLC
This protocol provides a general method for assessing the purity of a this compound batch. Specific parameters may need to be optimized based on the available instrumentation.
Materials and Reagents:
-
Synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock to a final concentration of 50 µg/mL in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks. Compare the retention time of the main peak to a reference standard or a previous batch if available.
Protocol 2: In Vitro PKC Translocation Assay
This assay visually confirms the biological activity of this compound by monitoring the translocation of a PKC-GFP fusion protein from the cytosol to the cell membrane. This method is adapted from established protocols for PKC modulators.[9]
Materials and Reagents:
-
CHO-K1 or HEK293T cells
-
PKC isoform-GFP fusion protein expression plasmid (e.g., PKCα-GFP)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI nuclear stain
-
This compound stock solution (in DMSO)
-
High-resolution fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the PKC-GFP plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression. Successful expression will show diffuse green fluorescence throughout the cytoplasm.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO).
-
Replace the medium in the imaging dishes with the this compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
Fixing and Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain with DAPI for 5 minutes to visualize the nuclei.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
In untreated or vehicle-treated cells, GFP fluorescence should be cytosolic.
-
In cells treated with active this compound, a significant portion of the green fluorescence will translocate to the plasma membrane and/or perinuclear region.
-
Compare the degree and pattern of translocation between different batches to assess their relative potency.
-
Section 4: this compound Signaling Pathway
This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC).[1][2] It binds to the C1 domain of PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG).[3] This binding event induces a conformational change and causes the translocation of PKC from the cytosol to cellular membranes, where it becomes active and can phosphorylate a multitude of downstream substrate proteins, leading to diverse cellular responses.
Caption: A simplified diagram of the this compound signaling pathway, initiating with PKC binding and translocation.
References
- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound using atom-economical and chemoselective approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Trost Synthesis of this compound [organic-chemistry.org]
- 7. Compatibility and stability of bryostatin 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. pnas.org [pnas.org]
Validation & Comparative
Comparative Efficacy of Bryostatin Analogs in Alzheimer's Disease Models: A Review of Bryostatin 1
A comparative analysis between Bryostatin 16 and Bryostatin 1 in the context of Alzheimer's disease (AD) models cannot be provided at this time due to a lack of available scientific literature on this compound's efficacy. Extensive searches for preclinical or clinical data on this compound for AD yielded no results. This guide will therefore focus exclusively on the experimental data available for Bryostatin 1, a compound that has been investigated as a potential therapeutic for neurodegenerative diseases.
Bryostatin 1 is a macrolide isolated from the marine invertebrate Bugula neritina. Its primary mechanism of action is the activation of protein kinase C (PKC), with a particular affinity for the alpha (α) and epsilon (ε) isoforms.[1] In the central nervous system, PKC activation is linked to crucial cellular processes including synaptogenesis, reduction of amyloid-β (Aβ) plaques, and mitigation of tau pathology, all of which are key hallmarks of Alzheimer's disease.[2][3]
Bryostatin 1: Preclinical Efficacy in Alzheimer's Disease Models
Preclinical studies using various animal models of Alzheimer's disease have demonstrated the potential of Bryostatin 1 to address key pathological features of the disease. These studies have shown that Bryostatin 1 can prevent synaptic loss, reduce the accumulation of Aβ, and improve cognitive function.[1][4]
| Model | Treatment Regimen | Key Findings | Reference |
| APP/PS1 Mice | 30 µg/kg intraperitoneally, twice a week for 12 weeks | Prevented synaptic loss, inhibited Aβ accumulation, and improved cognitive function. | [4] |
| Tg2576 AD Transgenic Mice | Not specified | Restored normal or supranormal levels of PKCα and ε, reduced soluble Aβ levels, prevented/reversed hippocampal synapse loss, and prevented memory impairment. | [3] |
| 5XFAD Transgenic Mice | Not specified | A PKCε-specific activator (DCP-LA), similar in action to Bryostatin 1, effectively prevented synaptic loss, amyloid plaques, and cognitive deficits. | [3] |
| Aged Rats | Not specified | Preserved synapses and improved memory. | [1] |
Clinical Trials of Bryostatin 1 in Alzheimer's Disease
Bryostatin 1 has progressed to Phase II clinical trials in patients with Alzheimer's disease. The results have been mixed, with some studies failing to meet their primary endpoints, while post-hoc analyses and studies in specific patient cohorts have suggested potential cognitive benefits.[5]
| Trial Phase | Dosage | Patient Population | Primary Endpoint | Key Outcomes | Reference |
| Phase IIa | Single dose of 25 µg/m² | 9 patients with AD | Safety and tolerability | Increased Mini-Mental State Examination (MMSE) score by +1.83 ± 0.70 vs. -1.00 ± 1.53 for placebo at 3 hours. Well tolerated. | [6] |
| Phase II | 20 µg or 40 µg | Advanced AD patients | Change in Severe Impairment Battery (SIB) score | Did not meet primary endpoint. Post-hoc analysis of patients not taking memantine showed improvement in SIB scores. | [1] |
| Phase II | 20 µg | 108 patients with moderate to severe AD not taking memantine | Change from baseline in SIB total score at week 13 | Did not meet primary endpoint. | [1] |
| Phase II (6-month) | 7 IV doses over 26 weeks | 122 AD patients (Moderate and Moderately Severe Cohorts) | Not specified | Moderately severe cohort (MMSE 10-14) showed significant improvement in SIB scores from week 13 to 42 compared to placebo. No significant benefit in the moderate cohort. | [7] |
Experimental Protocols
Preclinical In Vivo Study in APP/PS1 Mice
-
Animal Model: APP/PS1 transgenic mice, a commonly used model for familial Alzheimer's disease.
-
Treatment: Bryostatin 1 administered intraperitoneally (i.p.) at a dose of 30 µg/kg.
-
Dosing Schedule: Twice a week for 12 weeks.
-
Outcome Measures:
-
Cognitive Function: Assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Synaptic Density: Post-mortem brain tissue analysis using immunohistochemistry or electron microscopy to quantify synaptic markers (e.g., synaptophysin, PSD-95).
-
Amyloid-β Pathology: Measurement of Aβ plaque burden and soluble Aβ levels in brain homogenates using ELISA or immunohistochemistry.[4]
-
Phase II Clinical Trial in Patients with Advanced Alzheimer's Disease
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8][9]
-
Participants: Patients diagnosed with moderately severe Alzheimer's disease (MMSE scores of 10-18 at baseline) who are not taking memantine.[8][9]
-
Intervention: Intravenous (IV) infusion of 20µg of Bryostatin 1 or a matching placebo.[8][9]
-
Dosing Regimen: Seven doses administered over a 12-week period. This is followed by a second identical treatment period starting 30 days after the completion of the first.[8][9]
-
Primary Outcome Measure: The total score on the Severe Impairment Battery (SIB) assessed at week 28, following the completion of the two treatment courses.[8][9]
-
Secondary Outcome Measures: Assessments of activities of daily living, neuropsychiatric inventory, and the Mini-Mental State Exam (MMSE).[10]
Visualizations
Bryostatin 1 Signaling Pathway in Neurons
Caption: Bryostatin 1 activates PKC, leading to multiple neuroprotective effects.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for assessing Bryostatin 1 in Alzheimer's mouse models.
References
- 1. alzforum.org [alzforum.org]
- 2. rupress.org [rupress.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Alzheimer's Disease Patients Show Safe, Significant, and Persistent Benefit in 6-Month Bryostatin Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryostatin Treatment of Moderately Severe Alzheimer's Disease [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
Unraveling the Dichotomy of PKC Activation: A Comparative Analysis of Bryostatin 16 and Phorbol Esters
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of Protein Kinase C (PKC) activation is paramount for therapeutic innovation. Bryostatin 16 and phorbol esters, both potent PKC activators, paradoxically elicit distinct and sometimes opposing cellular responses. This guide provides an objective comparison of their effects on PKC activation, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
This compound, a marine-derived macrolide lactone, and phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are powerful tools in cellular biology due to their ability to bind to and activate PKC.[1][2] PKC is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3][4] While both compounds mimic the endogenous PKC activator diacylglycerol (DAG), their structural differences lead to distinct downstream signaling events and long-term cellular outcomes.[5][6] This has significant implications for their therapeutic potential, with bryostatins being investigated for anti-cancer and neuroprotective effects, while phorbol esters are known tumor promoters.[6][7][8]
Quantitative Comparison of PKC Interaction
The interaction of this compound and phorbol esters with PKC can be quantified by their binding affinities (Kᵢ) and the concentrations required for half-maximal effective response (EC₅₀). These parameters often vary depending on the specific PKC isoform and the experimental system.
| Compound | PKC Isoform | Binding Affinity (Kᵢ) | Effective Concentration (EC₅₀) | Cell Line/System | Reference |
| Bryostatin 1 | PKCα | 1.35 nM | - | In vitro | [2] |
| Bryostatin 1 | PKCα | 3.0 ± 0.6 nM | - | In vitro | [9] |
| Bryostatin Analogue | PKCα | 16.1 ± 1.1 nM | - | Purified human PKCα | [10] |
| Phorbol Esters (general) | PKC | ~2 orders of magnitude higher affinity than DAG | Low nanomolar | General | [6] |
| Phorbol 12,13-dibutyrate (PDBu) | PKC | Higher affinity than PDA and dPA | - | Rat cortical synaptosomal membranes | [11] |
Differential Effects on PKC Isoforms and Downstream Signaling
A key distinction between bryostatins and phorbol esters lies in their differential regulation of PKC isoforms. Phorbol esters, like PMA, tend to be potent, persistent activators of multiple PKC isoforms, often leading to their eventual downregulation after prolonged exposure.[4][11] Bryostatin 1, on the other hand, exhibits a more nuanced interaction. It can cause a biphasic dose-response for the downregulation of certain isoforms, such as PKCδ, and can even protect them from PMA-induced downregulation at higher concentrations.[7][12]
This differential isoform activation and regulation translate to distinct downstream signaling cascades. For instance, PMA is a potent inducer of the extracellular signal-regulated kinase (ERK) pathway, a critical signaling route for cell proliferation.[3] In contrast, bryostatin 1 often induces a more transient activation of downstream pathways and can antagonize phorbol ester-induced responses.[13] In some cellular contexts, bryostatin 1 fails to induce responses typically associated with phorbol esters, such as apoptosis in LNCaP prostate cancer cells, and can even prevent PMA-induced apoptosis.[8]
Signaling Pathway Visualization
The following diagrams illustrate the generalized signaling pathways for PKC activation by phorbol esters and this compound, highlighting their distinct effects on isoform translocation and downstream events.
References
- 1. mdpi.com [mdpi.com]
- 2. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged phorbol ester treatment down-regulates protein kinase C isozymes and increases contraction rate in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bryostatin 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bryostatin 1 A-Ring Acetate is Not the Critical Determinant for Antagonism of Phorbol Ester-Induced Biological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Leukemic Potential of Bryostatin-Class Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bryostatin 16, a complex macrocyclic lactone, belongs to a family of potent protein kinase C (PKC) modulators with demonstrated anti-neoplastic properties. While the in vivo anti-leukemic activity of the broader bryostatin class, particularly Bryostatin 1, has been explored, a significant gap in the literature exists regarding specific in vivo validation of this compound. This guide provides a comparative overview of the available in vivo data for Bryostatin 1 and its analogues against leukemia, alongside standard-of-care chemotherapeutic agents, to offer a predictive framework for the potential efficacy of this compound. Due to the absence of direct in vivo studies on this compound, this document leverages data from closely related compounds to infer its potential performance and guide future preclinical research.
Comparative Analysis of In Vivo Anti-Leukemic Activity
Direct comparative studies of this compound against other leukemia treatments in vivo are not available in the published literature. Therefore, this section presents available data for Bryostatin 1 and standard chemotherapeutic agents, Cytarabine and Fludarabine, to provide a benchmark for potential efficacy.
Table 1: Summary of In Vivo Efficacy Data
| Compound/Regimen | Leukemia Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Bryostatin 1 | Murine P388 Leukemia | Mice | Not specified | Demonstrated antineoplastic activity.[1] | [1] |
| Bryostatin 1 | WSU-CLL-bearing SCID mice | SCID Mice | 5 µg/kg/injection/day | Activity is highly dose- and schedule-specific. | Not found |
| Cytarabine (Ara-C) | AML patient-derived xenografts (PDX) | Mice | 100 mg/kg/day | Models with ex vivo IC50 < 30 nM showed significant reduction in circulating AML cells.[2] | [2] |
| Cytarabine + Daunorubicin (7+3 regimen) | Not specified | Not specified | Cytarabine: 100 mg/m²/day continuous IV infusion for 7 days; Daunorubicin: 60-90 mg/m² for 3 days | Standard induction therapy for AML.[3] | [3] |
| Fludarabine | RPMI8226 myeloma xenograft | SCID Mice | 40 mg/kg | Tumor volume increased less than 5-fold in 25 days compared to ~10-fold in control.[4] | [4] |
| Fludarabine + Methoxyamine (MX) | HL60 xenografts | Not specified | Fludarabine: 5 µM; MX: 3 mM | Significant inhibition of tumor growth compared to fludarabine alone.[5] | [5] |
Note: The table highlights the scarcity of detailed, quantitative in vivo data for Bryostatin 1 in leukemia models, particularly concerning dosing and specific outcomes. The information for Cytarabine and Fludarabine is more established, providing a baseline for the efficacy of standard treatments.
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound in leukemia are not available. Below are generalized protocols for Bryostatin 1 and standard chemotherapeutics based on available literature, which can serve as a template for designing future studies with this compound.
General Protocol for In Vivo Leukemia Xenograft Study
This protocol outlines a general workflow for evaluating the anti-leukemic activity of a test compound in a xenograft mouse model.
Caption: General workflow for an in vivo leukemia xenograft study.
1. Bryostatin 1 In Vivo Protocol (Hypothetical, based on available data)
-
Cell Lines: Human leukemia cell lines (e.g., K562, HL-60) or patient-derived primary leukemia cells.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Engraftment: Intravenous or intraperitoneal injection of 1 x 10^6 to 5 x 10^6 leukemia cells.
-
Treatment Initiation: Treatment can be initiated once leukemia engraftment is confirmed (e.g., through bioluminescence imaging or peripheral blood analysis).
-
Dosing Regimen: Based on preclinical studies with Bryostatin 1 in other models, a potential starting dose could be in the range of 5-25 µg/m² administered intravenously, once or twice weekly. Dose and schedule optimization would be critical.
-
Efficacy Endpoints:
-
Leukemia burden in peripheral blood, bone marrow, and spleen (measured by flow cytometry or bioluminescence).
-
Overall survival.
-
Toxicity assessment (body weight, clinical signs).
-
2. Cytarabine (Ara-C) In Vivo Protocol
-
Cell Lines and Animal Model: As described for Bryostatin 1.
-
Dosing Regimen: A common dose for in vivo mouse studies is 50-100 mg/kg/day administered intraperitoneally for 5-7 days.[6]
-
Efficacy Endpoints: Similar to those for Bryostatin 1.
3. Fludarabine In Vivo Protocol
-
Cell Lines and Animal Model: As described for Bryostatin 1.
-
Dosing Regimen: A reported effective dose in a myeloma xenograft model was 40 mg/kg.[4] Administration route and frequency would need to be optimized for a leukemia model.
-
Efficacy Endpoints: Similar to those for Bryostatin 1.
Signaling Pathways
Bryostatins are known to exert their biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes.
Caption: Simplified signaling pathway of Bryostatin action.
The binding of bryostatins to the C1 domain of PKC mimics the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to cellular membranes and its subsequent activation. This activation triggers a cascade of downstream signaling events that can result in varied cellular outcomes depending on the cell type and context, including inhibition of proliferation, induction of differentiation, and apoptosis.[7]
Discussion and Future Directions
The available preclinical data, primarily on Bryostatin 1, suggests that the bryostatin class of compounds holds promise as anti-leukemic agents. Their unique mechanism of action as PKC modulators offers a potential therapeutic avenue, particularly in combination with other cytotoxic drugs. However, the complete absence of in vivo data for this compound is a critical knowledge gap.
Future research should prioritize the in vivo evaluation of this compound in relevant leukemia models. Key areas of investigation should include:
-
Monotherapy Efficacy: Establishing the single-agent activity of this compound in various leukemia subtypes.
-
Combination Studies: Investigating the synergistic potential of this compound with standard-of-care agents like Cytarabine and Fludarabine, as well as targeted therapies.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the in vivo behavior of this compound to optimize dosing and scheduling.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification.
References
- 1. Bryostatin 1, a unique biologic response modifier: anti-leukemic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. 2043-Induction 7-3 (cytarabine and DAUNOrubicin) | eviQ [eviq.org.au]
- 4. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Bryostatin 16 Versus Synthetic Analogs: A Comparative Analysis of Potency and Mechanism
For Immediate Release
This guide provides a detailed comparison of the naturally occurring macrolide, Bryostatin 16, and its synthetic analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these potent Protein Kinase C (PKC) modulators. This document synthesizes available experimental data to offer a clear comparison of their biological activities, presents detailed experimental protocols for key assays, and visualizes the critical signaling pathways involved.
Data Presentation: Comparative Biological Activity
The development of synthetic analogs of bryostatins has been a key strategy to overcome the supply limitations of the natural product and to potentially improve its therapeutic index.[1] Below are tables summarizing the comparative biological activities of this compound and its synthetic counterparts, focusing on their Protein Kinase C (PKC) binding affinity and anticancer activity. Bryostatin 1 is often used as a benchmark in these studies due to its extensive characterization.
Table 1: Comparative PKC Binding Affinity of Bryostatin Analogs
| Compound | PKC Binding Affinity (Ki, nM) | Source |
| Bryostatin 1 | 1.35 | [2] |
| This compound | Not explicitly found in searches | |
| Analog 7c | 3.4 | [3] |
| Analog 8 | 8.3 | [3] |
| Analog 7b | 297 | [3] |
| C7-OAc analog 11 | 13 | |
| C7-OH analog 17 | 1000 | |
| B-ring analog | Single-digit nanomolar | [4] |
Table 2: Comparative Anticancer Activity (IC50) of Bryostatin Analogs
| Compound | Cell Line | IC50 (nM) | Source |
| Bryostatin 1 | K562 (Leukemia) | 4000 | |
| Analog 1 | K562 (Leukemia) | 32 | |
| 20-epi-Bryostatin 7 | DOHH2 (Lymphoma) | Nanomolar potency | [5][6] |
| 20-epi-Bryostatin 7 | Granta 519 (Lymphoma) | Nanomolar potency | [5][6] |
| 20-epi-Bryostatin 7 | Jurkat (T-lymphocyte cancer) | Nanomolar potency | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods used in the evaluation of bryostatin and its analogs.
Protein Kinase C (PKC) Competitive Binding Assay
This assay is used to determine the binding affinity of test compounds to PKC by measuring their ability to displace a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu).
Materials:
-
PKC enzyme preparation (isolated from rat brain or recombinant human PKC isozymes)
-
[³H]PDBu (radioligand)
-
Test compounds (this compound and synthetic analogs)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4) containing 100 mM KCl, 1 mM CaCl₂, 1 mM dithiothreitol, and 100 µg/mL phosphatidylserine.
-
Wash buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the PKC enzyme preparation, [³H]PDBu (final concentration typically 1-5 nM), and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of unlabeled PDBu.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for each compound by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, DOHH2, Granta 519, Jurkat)
-
Complete cell culture medium
-
Test compounds (this compound and synthetic analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway modulated by this compound and its analogs, as well as a typical experimental workflow for their evaluation.
Figure 1: Bryostatin-induced PKC signaling cascade leading to apoptosis and cell differentiation.
Figure 2: Workflow for the synthesis and biological evaluation of bryostatin analogs.
References
- 1. MTT Assay [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Bryostatin 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin 1 induces prolonged activation of extracellular regulated protein kinases in and apoptosis of LNCaP human prostate cancer cells overexpressing protein kinase calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alkyne coupling enabled by actinide–transition metal cooperativity - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Binding of [26-3H]bryostatin 1 and analogs to calcium-dependent and calcium-independent protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bryostatin 16 and Other PKC Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Bryostatin 16 and other prominent Protein Kinase C (PKC) modulators, including Prostratin and Ingenol B. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and selection of these compounds for research and therapeutic development.
This guide utilizes data for Bryostatin 1 as a close and extensively studied analog for this compound, given the limited availability of direct comparative studies on this compound itself. Bryostatins 1 and 16 are structurally analogous macrolides isolated from Bugula neritina, and their biological activities are often considered comparable.
Overview of PKC Modulators
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1] Modulators of PKC activity, therefore, have significant therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and viral infections like HIV.
-
This compound: A macrolide lactone that acts as a potent PKC modulator.[1] Its complex structure has made it a challenging synthetic target, though total synthesis has been achieved.[2][3][4] Like other bryostatins, it is recognized for its unique ability to induce a biphasic response on PKC, with initial activation followed by downregulation upon prolonged exposure.[5]
-
Prostratin: A non-tumor-promoting phorbol ester derived from the mamala tree (Homalanthus nutans). It is a well-characterized PKC activator that has garnered significant interest for its ability to reactivate latent HIV-1.[6][7]
-
Ingenol B: A diterpenoid ester isolated from the sap of Euphorbia peplus. It is another potent PKC activator being investigated for its anticancer and HIV latency-reversing activities.[8][9][10][11]
Quantitative Performance Comparison
The following tables summarize key quantitative data for Bryostatin 1 (as a proxy for this compound), Prostratin, and Ingenol B, focusing on their PKC binding affinity and their efficacy in a key therapeutic application: HIV-1 latency reversal.
Table 1: PKC Binding Affinity
| Compound | PKC Isoform(s) | Binding Affinity (Ki) | Reference(s) |
| Bryostatin 1 | Pan-PKC | 1.35 nM | [12] |
| PKCα | 1.35 nM | [13] | |
| PKCβ2 | 0.42 nM | [13] | |
| PKCδ | 0.26 nM | [13] | |
| PKCε | 0.24 nM | [13] | |
| Prostratin | Pan-PKC | 210 nM (in CEM cells) | [14] |
| Ingenol Dibenzoate | Not Specified | Not specified in Ki | [8] |
Table 2: HIV-1 Latency Reversal Efficacy
| Compound | Cell Model | Endpoint | EC50 | Reference(s) |
| Bryostatin 1 | J-Lat 9.2 cells | GFP Expression | ~10 nM | [15] |
| Prostratin | J-Lat 9.2 cells | GFP Expression | 7.1 µM | [16] |
| J-Lat 10.6 cells | GFP Expression | 0.41 µM | [6] | |
| Ingenol B | Primary CD4+ T cells | HIV-1 mRNA copies | ~3 nM | [11] |
| Ingenol Dibenzoate | Resting CD4+ T cells from aviremic patients | Viral Release | ~100 nM | [8][9] |
Table 3: Cytotoxicity
| Compound | Cell Line | Measurement | CC50 | Reference(s) |
| Prostratin | Various | Cell Viability | > 8 µM | [6] |
| PBMC | Cell Viability | > 50 µM | [6] | |
| Ingenol B | J-Lat A1 cells | Not specified | Relatively low toxicity | [11] |
Signaling Pathways and Experimental Workflows
PKC Signaling Pathway
PKC modulators like this compound, Prostratin, and Ingenol B primarily exert their effects by binding to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event triggers the translocation of PKC from the cytosol to the cell membrane, leading to its activation and the subsequent phosphorylation of a cascade of downstream target proteins. A key pathway activated by these modulators is the NF-κB signaling pathway, which is crucial for the reactivation of latent HIV-1.
Experimental Workflow: PKC Binding Assay
A common method to determine the binding affinity of a compound to PKC is a competitive radioligand binding assay. This involves incubating a source of PKC (e.g., purified enzyme or cell lysate) with a radiolabeled ligand (e.g., [3H]phorbol 12,13-dibutyrate, [3H]PDBu) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to PKC is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.
Experimental Workflow: HIV-1 Latency Reversal Assay
The efficacy of PKC modulators in reactivating latent HIV-1 is often assessed using latently infected cell lines, such as the J-Lat series, which contain a latent HIV-1 provirus with a green fluorescent protein (GFP) reporter gene. Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.
Detailed Experimental Protocols
Protein Kinase C (PKC) Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for PKC.
Materials:
-
Purified PKC isozyme or cell lysate containing PKC.
-
[3H]PDBu (tritiated phorbol 12,13-dibutyrate).
-
Test compound (e.g., this compound, Prostratin, Ingenol B).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, combine the PKC source, a fixed concentration of [3H]PDBu (typically at or below its Kd), and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess unlabeled PDBu).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the PKC-bound [3H]PDBu from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [3H]PDBu binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro HIV-1 Latency Reversal Assay
Objective: To determine the potency (EC50) of a test compound in reactivating latent HIV-1.
Materials:
-
Latently infected human T-cell line (e.g., J-Lat 10.6) containing a GFP reporter under the control of the HIV-1 LTR.
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Test compound (e.g., this compound, Prostratin, Ingenol B).
-
Positive control (e.g., TNF-α or PMA).
-
96-well culture plates.
-
Flow cytometer.
Procedure:
-
Seed the J-Lat cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well in complete culture medium.
-
Prepare serial dilutions of the test compound and the positive control in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
After incubation, harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the percentage of GFP-positive cells in each treatment group.
-
Plot the percentage of GFP-positive cells against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that induces 50% of the maximal GFP expression) from the dose-response curve.
Conclusion
This compound (represented by Bryostatin 1), Prostratin, and Ingenol B are all potent modulators of PKC with significant potential in various therapeutic areas, most notably in the "shock and kill" strategy for HIV-1 eradication.
-
Bryostatin 1 exhibits the highest binding affinity for PKC among the compared modulators, with Ki values in the low nanomolar range for several isoforms.[12][13] This high affinity translates to potent biological activity, as evidenced by its low nanomolar EC50 for HIV latency reversal.[15]
-
Prostratin has a lower binding affinity for PKC compared to Bryostatin 1 but is still an effective activator of the PKC pathway and a potent HIV latency-reversing agent.[6][14] Its non-tumor-promoting property is a significant advantage.
-
Ingenol B and its derivatives also demonstrate potent HIV latency reversal activity at nanomolar concentrations.[11]
The choice of a specific PKC modulator for research or clinical development will depend on the desired therapeutic window, the specific PKC isoforms to be targeted, and the intended biological outcome. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of these powerful pharmacological tools. Further head-to-head studies, particularly with this compound, are warranted to fully elucidate its comparative pharmacological profile.
References
- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound using a Pd-catalyzed diyne coupling as macrocyclization method and synthesis of C20-epi-bryostatin 7 as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4+ T Cells from Aviremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4(+) T Cells from Aviremic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo activation of latent HIV with a synthetic bryostatin analog effects both latent cell "kick" and "kill" in strategy for virus eradication | PLOS Pathogens [journals.plos.org]
- 16. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurogenic Effects of Bryostatin-16 in Primary Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurogenic effects of Bryostatin-16, a potent modulator of Protein Kinase C (PKC), with other neurogenic compounds in primary cortical neuron cultures. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its potential as a therapeutic agent for neurological disorders.
Bryostatin-16: A Profile of a Neurogenic Modulator
Bryostatin-16 belongs to a family of macrolide lactones isolated from the marine bryozoan Bugula neritina. It is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes, including neuronal growth, synaptic plasticity, and memory formation.[1][2] While much of the research has been conducted with the closely related analog Bryostatin-1, the findings are considered largely interchangeable due to their similar mechanism of action as PKC activators.
The neurogenic properties of Bryostatin-16 are primarily attributed to its ability to promote synaptogenesis, the formation of new synapses, a fundamental process for learning and memory.[3] However, its effects on neuronal morphology are nuanced, with evidence suggesting a role in both the formation of synaptic connections and the refinement of dendritic structures.
Comparative Analysis of Neurogenic Effects
To provide a clear comparison, the following tables summarize the quantitative effects of Bryostatin-16 (using Bryostatin-1 as a proxy) and two other well-known neurogenic compounds, Phorbol 12-myristate 13-acetate (PMA) and Forskolin, on primary cortical neurons.
Table 1: Effects on Synaptogenesis in Primary Cortical Neurons
| Compound | Concentration | Treatment Duration | Change in Synapse Density (%) | Key Findings & Citations |
| Bryostatin-1 | 10 nM | 6 hours | ~150% increase | Maximal effect observed at this concentration and time point. The effect is PKC-dependent.[3] |
| Phorbol 12-myristate 13-acetate (PMA) | 10 nM | 6 hours | ~140% increase | Effects are comparable to Bryostatin-1 and are also PKC-dependent.[3] |
| Forskolin | Data not available for direct comparison in primary cortical neurons | - | - | Forskolin is known to induce neurite outgrowth in various neuronal cell types through a cAMP-PKA pathway, but direct quantitative comparison with Bryostatin-1 on synaptogenesis in primary cortical neurons is not readily available in the literature.[4][5][6] |
Table 2: Effects on Dendritic Spine Density in Primary Cortical Neurons
| Compound | Concentration | Treatment Duration | Change in Dendritic Spine Density (%) | Key Findings & Citations |
| Bryostatin-1 | 10 nM | 6 hours | ~30% decrease | Bryostatin-1 paradoxically reduces overall dendritic spine density while increasing synapse formation, suggesting a role in synaptic maturation and pruning of immature spines.[3] |
| Phorbol 12-myristate 13-acetate (PMA) | Data not available for direct comparison in primary cortical neurons | - | - | While PMA is a potent PKC activator like Bryostatin-1, specific quantitative data on its effect on dendritic spine density in primary cortical neurons under similar conditions is not available for direct comparison. |
| Forskolin | Data not available for direct comparison in primary cortical neurons | - | - | The primary effect of Forskolin is on neurite elongation, and its specific impact on dendritic spine density in mature cortical neurons has not been quantitatively compared with Bryostatin-1.[4][5][6] |
Signaling Pathways and Mechanisms of Action
The neurogenic effects of Bryostatin-16 are predominantly mediated through the activation of specific isoforms of Protein Kinase C, particularly PKCα and PKCε.[1][2][7] Upon binding to the C1 domain of these kinases, Bryostatin-16 induces their translocation to the cell membrane and subsequent activation.
Activated PKCα and PKCε then phosphorylate a cascade of downstream effector proteins that regulate the actin cytoskeleton, a key component of dendritic spines and synaptic structures. Key substrates include:
-
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): Phosphorylation of MARCKS by PKC inhibits its ability to crosslink actin filaments, leading to a more dynamic actin cytoskeleton, which is essential for spine remodeling and synaptogenesis.[8][9][10]
-
Adducin: PKC-mediated phosphorylation of adducin inhibits its actin-capping activity, further promoting actin filament dynamics.[2][11]
-
LIM Kinase (LIMK): PKC can indirectly influence the activity of LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is a critical actin-depolymerizing factor, and its inactivation leads to the stabilization of actin filaments, a process important for the maturation of dendritic spines.[1][12][13][14]
This coordinated regulation of actin dynamics is believed to underlie the observed effects of Bryostatin-16: the promotion of new synapse formation and the simultaneous pruning of less stable, immature dendritic spines, ultimately leading to a more mature and efficient neuronal network.
Caption: Bryostatin-16 signaling pathway in primary cortical neurons.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the neurogenic effects of compounds like Bryostatin-16 in primary cortical neurons.
1. Primary Cortical Neuron Culture
-
Source: Cortices are dissected from embryonic day 18 (E18) rat or mouse pups.
-
Dissociation: The cortical tissue is enzymatically dissociated using trypsin or papain, followed by mechanical trituration to obtain a single-cell suspension.
-
Plating: Neurons are plated on culture dishes or coverslips pre-coated with an adhesion substrate, typically poly-D-lysine or poly-L-ornithine, and laminin.
-
Culture Medium: Cells are maintained in a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Half of the culture medium is replaced every 3-4 days. Experiments are typically performed on mature neurons, around 18-21 days in vitro (DIV).
Caption: General workflow for assessing neurogenic effects in primary cortical neurons.
2. Synaptogenesis Assay (Immunocytochemistry)
-
Treatment: Mature primary cortical neurons (DIV 18-21) are treated with the compound of interest (e.g., 10 nM Bryostatin-1) for a specified duration (e.g., 6 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution containing normal goat serum and bovine serum albumin.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against pre-synaptic (e.g., Synaptophysin or VGLUT1) and post-synaptic (e.g., PSD-95 or Homer1) markers.
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies corresponding to the primary antibodies are used for detection.
-
Imaging: Images are acquired using a high-resolution confocal microscope.
-
Analysis: Synapses are identified and quantified as co-localized pre- and post-synaptic puncta using image analysis software. Synapse density is typically expressed as the number of synapses per unit length of dendrite.[3]
3. Dendritic Spine Analysis
-
Transfection (Optional but recommended): To visualize dendritic spines clearly, neurons can be sparsely transfected with a plasmid expressing a fluorescent protein like GFP or mCherry to fill the entire neuron, including spines.
-
Treatment, Fixation, and Imaging: Similar to the synaptogenesis assay.
-
Analysis: High-magnification images of dendritic segments are acquired. Dendritic spines are classified based on their morphology (e.g., mushroom, thin, stubby) and their density (number of spines per unit length of dendrite) is quantified using specialized software.
Conclusion
Bryostatin-16, acting through PKC activation, demonstrates significant potential as a modulator of neuronal connectivity. Its ability to promote synaptogenesis in primary cortical neurons is comparable to other potent PKC activators like PMA. Notably, the concomitant reduction in immature dendritic spines suggests a sophisticated mechanism of action that favors the establishment of mature, stable synaptic connections. While direct comparative data with compounds acting through different pathways, such as Forskolin, is limited in this specific model system, the detailed understanding of Bryostatin-16's mechanism of action provides a strong rationale for its further investigation as a therapeutic candidate for neurological disorders characterized by synaptic dysfunction. The experimental protocols outlined in this guide provide a framework for researchers to further explore the neurogenic effects of Bryostatin-16 and other novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Adducin Is an In Vivo Substrate for Protein Kinase C: Phosphorylation in the MARCKS-related Domain Inhibits Activity in Promoting Spectrin–Actin Complexes and Occurs in Many Cells, Including Dendritic Spines of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), of PC12D pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKCε Inhibits Neuronal Dendritic Spine Development through Dual Phosphorylation of Ephexin5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Signaling in Dendritic Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role for the PKC target MARCKS in maintaining dendritic spine morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MARCKS is an actin filament crosslinking protein regulated by protein kinase C and calcium-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adducin is an in vivo substrate for protein kinase C: phosphorylation in the MARCKS-related domain inhibits activity in promoting spectrin-actin complexes and occurs in many cells, including dendritic spines of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LIM-Kinases in Synaptic Plasticity, Memory, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cofilin Signaling in the CNS Physiology and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myelin-Associated Inhibitors Regulate Cofilin Phosphorylation and Neuronal Inhibition through LIM Kinase and Slingshot Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of gene expression profiles induced by Bryostatin 16
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptional effects of Bryostatin 1, a potent modulator of Protein Kinase C (PKC).
This guide provides a comparative analysis of the gene expression profiles induced by Bryostatin 1, with a particular focus on its differential effects compared to the well-known PKC activator, phorbol 12-myristate 13-acetate (PMA). While the user's interest is in Bryostatin 16, comprehensive gene expression data for this specific analog is scarce in publicly available literature. Given their structural and functional similarities as potent PKC activators, this guide will focus on the more extensively studied Bryostatin 1 as a representative member of the bryostatin family. The data presented here is primarily derived from studies on human cancer cell lines, providing valuable insights into the molecular mechanisms underlying the distinct biological outcomes elicited by these compounds.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential transcriptional responses to Bryostatin 1 and PMA in two distinct human cancer cell lines: LNCaP (prostate cancer) and U937 (histiocytic lymphoma). The data is based on quantitative real-time PCR (qPCR) analysis and highlights the differences in the magnitude and duration of gene expression changes induced by these two PKC activators.[1][2]
Table 1: Fold Induction of Gene Expression in LNCaP Cells
| Gene | Treatment (100 nM) | 2 hours | 8 hours | 24 hours |
| FOS | PMA | 15.6 | 13.9 | 10.4 |
| Bryostatin 1 | 12.1 | 3.1 | 1.6 | |
| JUN | PMA | 5.8 | 6.1 | 5.2 |
| Bryostatin 1 | 4.9 | 2.1 | 1.3 | |
| EGR1 | PMA | 25.3 | 22.8 | 15.9 |
| Bryostatin 1 | 20.1 | 4.2 | 1.8 | |
| NAB2 | PMA | 8.2 | 10.3 | 8.7 |
| Bryostatin 1 | 6.9 | 2.5 | 1.4 | |
| ICAM1 | PMA | 3.7 | 4.5 | 3.9 |
| Bryostatin 1 | 3.1 | 1.8 | 1.2 | |
| CDKN1A | PMA | 4.1 | 5.2 | 4.3 |
| Bryostatin 1 | 3.5 | 1.9 | 1.1 |
Data adapted from Kedei et al., 2013.[1][2]
Table 2: Fold Induction of Gene Expression in U937 Cells
| Gene | Treatment (100 nM) | 2 hours | 8 hours | 24 hours |
| FOS | PMA | 22.4 | 18.7 | 12.1 |
| Bryostatin 1 | 18.9 | 5.3 | 2.1 | |
| JUN | PMA | 7.1 | 7.8 | 6.5 |
| Bryostatin 1 | 6.2 | 2.8 | 1.5 | |
| EGR1 | PMA | 31.5 | 28.1 | 19.3 |
| Bryostatin 1 | 25.8 | 6.7 | 2.4 | |
| ICAM1 | PMA | 5.2 | 6.1 | 5.4 |
| Bryostatin 1 | 4.3 | 2.1 | 1.3 | |
| CD69 | PMA | 12.8 | 15.3 | 11.2 |
| Bryostatin 1 | 10.1 | 3.9 | 1.7 | |
| IL8 | PMA | 9.7 | 11.2 | 8.9 |
| Bryostatin 1 | 7.9 | 3.1 | 1.4 |
Data adapted from Kedei et al., 2013.[1][2]
Experimental Protocols
The following is a detailed methodology for the quantitative gene expression analysis as described in the cited literature.[1][2]
1. Cell Culture and Treatment:
-
Cell Lines: LNCaP human prostate cancer cells and U937 human histiocytic lymphoma cells were used.
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were plated at an appropriate density and allowed to attach overnight. The medium was then replaced with fresh medium containing either Bryostatin 1 (100 nM), PMA (100 nM), or vehicle control (DMSO). Cells were harvested at the indicated time points (2, 8, and 24 hours) for RNA isolation.
2. RNA Isolation and cDNA Synthesis:
-
RNA Isolation: Total RNA was isolated from cultured cells using TRIzol reagent according to the manufacturer's protocol. The integrity and concentration of the RNA were assessed by spectrophotometry.
-
cDNA Synthesis: 1-2 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.
3. Quantitative Real-Time PCR (qPCR):
-
Reaction Setup: qPCR was performed using a 7900HT Fast Real-Time PCR System. Reactions were set up in a 384-well plate with each well containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green PCR master mix.
-
Primer Design: Primers were designed to be specific for the target genes and to produce amplicons of 100-200 base pairs.
-
Thermal Cycling: A standard thermal cycling protocol was used, typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative quantification of gene expression was determined using the comparative Ct (ΔΔCt) method. The expression of the target genes was normalized to the expression of a stable housekeeping gene (e.g., GAPDH). The fold change in gene expression was calculated as 2-ΔΔCt.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway activated by Bryostatin 1 and the experimental workflow for the gene expression analysis.
Caption: Bryostatin 1 signaling pathway.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Reactome | Activated conventional protein kinase C [plasma membrane] [reactome.org]
- 2. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of Bryostatin-16 with Paclitaxel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Bryostatin-16 with paclitaxel in cancer therapy. The information is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
The combination of Bryostatin-16, a potent protein kinase C (PKC) modulator, and paclitaxel, a microtubule-stabilizing agent, has shown promise in preclinical studies, suggesting a synergistic anti-cancer effect. This synergy is largely attributed to the sequence-dependent administration of the two drugs, with evidence pointing to enhanced apoptosis and cell cycle arrest when paclitaxel is administered prior to Bryostatin-16. While clinical trials have explored this combination, the results have been mixed, highlighting the need for further research to optimize dosing, scheduling, and patient selection.
Preclinical Evidence of Synergy
In vivo studies have provided compelling evidence for the synergistic interaction between Bryostatin-1 and paclitaxel. One key study demonstrated that the sequence of administration is critical to achieving a therapeutic benefit. When paclitaxel was administered before Bryostatin-1, a significant delay in tumor growth was observed compared to either drug alone or the reverse sequence.[1][2]
In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Doubling Time (Days) |
| Control | 3.0 ± 0.3 |
| Bryostatin-1 (80 µg/kg) | 4.2 ± 0.3 |
| Paclitaxel (12 mg/kg) | 23.4 ± 1.7 |
| Bryostatin-1 followed by Paclitaxel | 9.7 ± 1.1 |
| Paclitaxel followed by Bryostatin-1 | 29.6 ± 0.6 |
Table 1: In vivo data from a murine mammary tumor model demonstrating the sequence-dependent synergy of paclitaxel and Bryostatin-1. A longer tumor doubling time indicates greater anti-tumor activity. Data from Clinical Cancer Research, 2000.[1][2]
Mechanistic Insights into the Synergy
The synergistic effect of paclitaxel followed by Bryostatin-1 is believed to be mediated through the modulation of key signaling pathways. Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[3][4] Bryostatin-1, as a PKC activator, can potentiate this effect. One proposed mechanism involves the Bryostatin-1-mediated induction of Tumor Necrosis Factor-alpha (TNF-α).[4] Cells arrested in the G2/M phase by paclitaxel are more susceptible to TNF-α-induced apoptosis, thus amplifying the cytotoxic effect of the combination therapy.[4]
Experimental Protocols
To aid researchers in validating these synergistic effects, detailed protocols for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of each drug individually and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of Bryostatin-16, paclitaxel, and a combination of both at a fixed ratio for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with Bryostatin-16, paclitaxel, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Quantifying Synergy: The Combination Index
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated based on the dose-effect relationships of the individual drugs and their combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value can be calculated using software such as CompuSyn.
Clinical Perspective
Phase I and II clinical trials have evaluated the combination of Bryostatin-1 and paclitaxel in various cancers, including pancreatic, non-small cell lung, and gastric cancers.[5][6] While some responses were observed, the combination was often associated with significant toxicities, most notably myalgia (muscle pain).[6] These findings underscore the importance of optimizing the therapeutic window and managing side effects for this combination to be clinically viable.
Conclusion
The combination of Bryostatin-16 and paclitaxel demonstrates a clear, sequence-dependent synergistic anti-cancer effect in preclinical models. The underlying mechanism appears to involve the potentiation of paclitaxel-induced apoptosis through PKC activation and subsequent TNF-α induction. While clinical translation has been challenging due to toxicity, this combination remains a compelling area of investigation. Further research focusing on optimizing the dosing schedule, exploring novel drug delivery systems to improve the therapeutic index, and identifying predictive biomarkers could unlock the full potential of this synergistic pairing. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further validate and build upon these findings.
References
- 1. The in vivo effect of bryostatin-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bryostatin 1 enhances paclitaxel-induced mitochondrial dysfunction and apoptosis in human leukemia cells (U937) ectopically expressing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of tumor necrosis factor by bryostatin 1 is involved in synergistic interactions with paclitaxel in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Study of Paclitaxel plus the Protein Kinase C Inhibitor Bryostatin-1 in Advanced Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of bryostatin-1 and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-study comparison of Bryostatin 16 efficacy in different cancer types
A Comparative Analysis of Bryostatin Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative efficacy studies for Bryostatin 16 across multiple cancer types are limited in publicly available research. This guide provides a comparative analysis based on the available data for Bryostatin 1, a closely related and well-studied analogue, and preliminary data on a synthetic analogue derived from a this compound intermediate. The findings for Bryostatin 1 are presented as a surrogate to infer the potential activity of this compound, highlighting the shared mechanism of action centered on the modulation of Protein Kinase C (PKC).
Quantitative Efficacy of Bryostatin Analogues Across Cancer Cell Lines
The following table summarizes the available quantitative data on the in vitro anti-cancer activity of Bryostatin 1 and a this compound-derived analogue. This data provides a snapshot of their potential efficacy in different cancer contexts.
| Compound | Cancer Type | Cell Line | Concentration | Effect | Reference |
| Bryostatin 1 | Renal Adenocarcinoma | Renca (murine) | 100 ng/mL | 0% growth inhibition | [1] |
| Bryostatin 1 | Melanoma | B16 (murine) | 100 ng/mL | 40% growth inhibition | [1] |
| Bryostatin 1 | Reticulum Cell Sarcoma | M5076 (murine) | 100 ng/mL | 40% growth inhibition | [1] |
| Bryostatin 1 | B-cell Lymphoma | L10A (murine) | 100 ng/mL | 94% growth inhibition | [1] |
| 20-epi-Bryostatin 7 (from this compound intermediate) | Lymphoma | DOHH2 (human) | Not specified | Nanomolar anti-cancer activity | [2] |
| 20-epi-Bryostatin 7 (from this compound intermediate) | Lymphoma | Granta 519 (human) | Not specified | Nanomolar anti-cancer activity | [2] |
| 20-epi-Bryostatin 7 (from this compound intermediate) | T-lymphocyte Cancer | Jurkat (human) | Not specified | Nanomolar anti-cancer activity | [2] |
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for interpretation and future experimental design. Below are detailed protocols for key experiments cited in the literature for Bryostatin 1, which can serve as a foundation for studies involving this compound.
In Vitro Growth Inhibition Assay
This protocol outlines a typical procedure to assess the anti-proliferative effects of Bryostatin on cancer cell lines.
1. Cell Culture:
-
Murine cancer cell lines (Renca, B16, M5076, L10A) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[1]
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Bryostatin 1 is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in culture medium.
-
The cells are treated with various concentrations of Bryostatin 1 (e.g., up to 100 ng/mL).[1]
-
Control wells receive medium with the solvent at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48-72 hours) to allow for the compound's effect on cell proliferation.
4. Viability Assessment:
-
Cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
The percentage of growth inhibition is calculated relative to the solvent-treated control cells.
In Vivo Tumor Growth Inhibition in Murine Models
This protocol describes a general approach for evaluating the in vivo anti-tumor efficacy of Bryostatin.
1. Animal Models:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6) are used for syngeneic tumor models.
-
Tumor cells (e.g., L10A lymphoma cells) are injected subcutaneously or intraperitoneally to establish tumors.[1]
2. Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Bryostatin 1 is administered via a clinically relevant route, such as intraperitoneal (i.p.) injection.[1]
-
A typical dosing schedule might involve multiple injections (e.g., daily or on a specific schedule) at a defined dose (e.g., 1 µ g/injection/day ).[1]
-
The control group receives vehicle injections.
3. Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.[1]
Signaling Pathways and Mechanisms of Action
Bryostatins exert their biological effects primarily through the modulation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[3][4]
Bryostatin's Interaction with the PKC Signaling Pathway
The following diagram illustrates the general mechanism of PKC activation and how Bryostatin influences this pathway. Bryostatin acts as a potent agonist of PKC, binding to the C1 domain in a manner similar to the endogenous activator diacylglycerol (DAG).[5] This leads to the translocation of PKC to the cell membrane and its activation. However, prolonged exposure to Bryostatin can lead to the downregulation of certain PKC isozymes.
Caption: Bryostatin activates the PKC signaling pathway, influencing cancer cell fate.
General Experimental Workflow for Efficacy Testing
The diagram below outlines a typical workflow for assessing the anti-cancer efficacy of a compound like Bryostatin, from initial in vitro screening to more complex in vivo studies.
Caption: A standard workflow for preclinical evaluation of anti-cancer compounds.
References
- 1. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound using a Pd-catalyzed diyne coupling as macrocyclization method and synthesis of C20-epi-bryostatin 7 as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of the Immunomodulatory Effects of Bryostatin-1 and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Bryostatin-1, a macrolide natural product isolated from the marine bryozoan Bugula neritina, has garnered significant attention for its potent immunomodulatory and anti-cancer properties. Its primary mechanism of action involves the modulation of Protein Kinase C (PKC) isozymes, key regulators of cellular signaling pathways. However, the scarcity of the natural product and its complex structure have driven the development of synthetic analogs. This guide provides an objective comparison of the immunomodulatory effects of Bryostatin-1 versus its key analogs, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Data Presentation: Quantitative Comparison of Bryostatin-1 and Analogs
The following table summarizes the binding affinities (Ki) of Bryostatin-1 and several of its analogs for various PKC isoforms. Lower Ki values indicate higher binding affinity. It is important to note that the experimental conditions for these measurements can vary between studies, and thus, these values should be used for relative comparison.
| Compound | PKCα (nM) | PKCβ1 (nM) | PKCβ2 (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCη (nM) | Reference |
| Bryostatin-1 | 1.35[1] | - | 0.42[1] | - | 0.26[1] | 0.24[1] | - | [1] |
| Analog 1 | - | Attenuated translocation vs. Bryostatin-1[2] | - | - | Similar activation to Bryostatin-1[2] | - | - | [2] |
| Analog 2 (C7-OAc) | 13 | - | - | - | - | - | - | [2] |
| Analog 3 (C7-OH) | 1,000 | - | - | - | - | - | - | [2] |
| Analog 7c | 3.4 (for a mix of isozymes) | - | - | - | - | - | - | [3] |
| Analog 8 | 8.3 (for a mix of isozymes) | - | - | - | - | - | - | [3] |
| "Picolog" | Potent PKC activator, superior growth inhibition to Bryostatin-1 in lymphoma cells[4][5] | - | - | - | - | - | - | [4][5] |
| Merle 23 | PMA-like response in U937 cells, Bryostatin-like in LNCaP cells[6] | - | - | - | - | - | - | [6] |
| SUW014 (Prostratin analog) | Similar PKC binding affinities to Bryostatin-1[7] | - | - | - | - | - | - | [7] |
| Phorbol 12-Myristate 13-Acetate (PMA) | 0.09 | - | - | - | 0.4 | 0.05 | - | [8] |
Note: A dash (-) indicates that data was not found in the reviewed literature under the same comparative context.
Key Immunomodulatory Effects and Experimental Observations
Lymphocyte Activation and Proliferation:
Bryostatin-1 is a potent activator of T lymphocytes, inducing the expression of the IL-2 receptor (CD25) on both CD4+ and CD8+ T cells.[9][10] However, unlike phorbol esters such as PMA, Bryostatin-1 alone induces only a marginal proliferative response.[10] This proliferation is significantly enhanced with the addition of exogenous IL-2.[10] Interestingly, Bryostatin-1 can antagonize PMA-induced T cell proliferation.[10]
Studies on exhausted CD8+ T cells have shown that Bryostatin-1 can enhance their proliferation and functionality.[11] In vitro experiments demonstrated that Bryostatin-1 treatment increased the frequency of IFN-γ-producing exhausted T cells in a dose-dependent manner.[11]
The synthetic analog "picolog" has been shown to exhibit comparable or even superior growth inhibition of lymphoma cells in vitro compared to Bryostatin-1.[4] This suggests that analogs can be designed to retain or enhance specific biological activities.
Cytokine Production:
Bryostatin-1 is a potent inducer of pro-inflammatory cytokines in human monocytes, stimulating the production of IL-1β, TNF-α, IL-6, and IL-8.[12] This effect is mediated through PKC activation and can be blocked by PKC inhibitors.[12] In T cells, Bryostatin-1 has been shown to increase the production of TNF-α and IFN-γ.[11]
The immunomodulatory effects of Bryostatin-1 on cytokine production are complex and can be synergistic with other agents like IL-2.[12] The specific cytokine profile induced by Bryostatin-1 and its analogs can vary depending on the cell type and the specific analog used.
PKC Translocation and Downregulation:
Activation of PKC by Bryostatin-1 and its analogs leads to the translocation of the enzyme from the cytosol to cellular membranes.[13] Bryostatin-1 has been shown to induce rapid translocation of PKCβ1 and PKCδ.[2] However, synthetic analogs can exhibit differential effects on PKC isoform translocation. For example, "analog 1" shows a similar ability to activate PKCδ as Bryostatin-1, but its ability to translocate PKCβ1 is attenuated.[2]
Prolonged exposure to Bryostatin-1 can lead to the downregulation of certain PKC isoforms. Bryostatin-1 is more effective than PMA at downregulating PKCβII and PKCβI.[6] Again, analogs can differ in this regard. After a 24-hour incubation, a significant portion of endogenous PKCα remained with "analog 1" treatment, whereas it was mostly degraded with Bryostatin-1.[2]
Experimental Protocols
Detailed methodologies for key immunomodulatory assays are provided below. These are generalized protocols based on descriptions in the cited literature and may require optimization for specific experimental setups.
Lymphocyte Proliferation Assay
This assay measures the ability of Bryostatin-1 or its analogs to induce lymphocyte division.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Cell Staining (Optional): For flow cytometry-based analysis, label the cells with a proliferation dye such as CellTrace™ Far Red according to the manufacturer's instructions.[11] This allows for the tracking of cell divisions.
-
Cell Culture: Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Stimulation: Add Bryostatin-1, its analogs, or control compounds (e.g., PMA, PHA) at various concentrations. For some experiments, co-stimulation with anti-CD3/anti-CD28 antibodies or cytokines like IL-2 may be required.[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Measurement of Proliferation:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.[14]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a detergent solution and measure the absorbance at 570 nm.[15]
-
Flow Cytometry: If using a proliferation dye, harvest the cells, stain for cell surface markers (e.g., CD4, CD8), and analyze by flow cytometry. The dilution of the dye indicates cell division.[11]
-
Cytokine Release Assay
This assay quantifies the amount of cytokines secreted by immune cells upon stimulation.
-
Cell Preparation: Isolate and prepare immune cells (e.g., PBMCs, monocytes) as described for the proliferation assay.
-
Cell Culture: Plate the cells in a 24- or 96-well plate at an appropriate density.
-
Stimulation: Add Bryostatin-1, its analogs, or a positive control (e.g., LPS for monocytes) to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator.[16]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of specific cytokines in the supernatant using one of the following methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-2).
-
Multiplex Bead Array (e.g., Luminex): This allows for the simultaneous measurement of multiple cytokines in a small sample volume.
-
Flow Cytometry (Intracellular Cytokine Staining): This method measures cytokine production at the single-cell level.[17]
-
PKC Translocation Assay
This assay visualizes or quantifies the movement of PKC from the cytosol to the cell membrane upon activation.
-
Cell Culture: Culture adherent cells (e.g., NIH 3T3 fibroblasts, CHO-k1 cells) on glass coverslips or in imaging-compatible plates. Transfection with a GFP-tagged PKC isoform can facilitate visualization.[2]
-
Stimulation: Treat the cells with Bryostatin-1, its analogs, or a control compound for a specific time course (e.g., 5, 15, 30 minutes).
-
Cell Fractionation (for Western Blot):
-
Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Run the protein lysates from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with an antibody specific for the PKC isoform of interest.
-
Quantify the band intensity to determine the relative amount of PKC in each fraction.
-
-
Immunofluorescence Microscopy:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against the PKC isoform of interest, followed by a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence or confocal microscope to visualize the subcellular localization of PKC.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. “Picolog,” a Synthetically-Available Bryostatin Analog, Inhibits Growth of MYC-Induced Lymphoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin and its synthetic analog, picolog rescue dermal fibroblasts from prolonged stress and contribute to survival and rejuvenation of human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulation in patients receiving intravenous Bryostatin 1 in a phase I clinical study: comparison with effects of Bryostatin 1 on lymphocyte function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of human T lymphocytes by bryostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Bryostatin-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 [frontiersin.org]
- 12. The antineoplastic agent bryostatin-1 induces proinflammatory cytokine production in human monocytes: synergy with interleukin-2 and modulation of interleukin-2Rgamma chain expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. immunology.org [immunology.org]
- 15. Lab13 [science.umd.edu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bryostatin 16
For Immediate Implementation by Laboratory Personnel
Core Principles of Safe Disposal
The fundamental principle for managing Bryostatin 16 waste is to treat all materials that have come into contact with the compound as hazardous. This includes stock solutions, diluted samples, contaminated personal protective equipment (PPE), and labware. Proper segregation, containment, and labeling of this waste are paramount.
Quantitative Data for Decontamination
Effective decontamination of surfaces and equipment is a critical step in the disposal process. The following table summarizes recommended cleaning agents and conditions based on general protocols for cytotoxic compounds.
| Parameter | Recommendation | Citation |
| Primary Cleaning Agent | Detergent solution (e.g., Sodium Dodecyl Sulfate) | [1] |
| Secondary Decontamination Agent | 70% Isopropyl Alcohol (IPA) | [1][2] |
| Surface Wiping Technique | Overlapping, unidirectional strokes | [1] |
| Final Rinse | Sterile Water | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, solid-front gown.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A respirator may be necessary depending on the specific procedures and institutional risk assessment.
Waste Segregation at the Point of Generation
Proper segregation of waste is crucial for safe and compliant disposal.[3] Use designated, color-coded containers to avoid cross-contamination.
-
Bulk Chemical Waste (Black Containers): For concentrated solutions of this compound, unused stock, and heavily contaminated items.[4]
-
Trace Contaminated Waste (Yellow Containers): For items with minimal residual contamination, such as used PPE (gloves, gowns), empty vials, and absorbent pads from cleaning.[3]
-
Sharps Waste (Red Containers): For needles and syringes that are completely empty. If a sharp contains any residual this compound, it must be disposed of as bulk chemical waste.[4]
Decontamination of Laboratory Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Surface Decontamination [1][2]
-
Initial Cleaning: Liberally apply a detergent solution to the surface. Using a low-lint, absorbent wipe, clean the area with overlapping, unidirectional strokes.
-
First Rinse: With a new wipe saturated in sterile water, rinse the surface using the same unidirectional motion.
-
Final Decontamination: Apply 70% isopropyl alcohol to the surface and wipe with a new, clean wipe.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: All wipes and absorbent pads used in this process should be disposed of in the trace contaminated waste container.
Final Disposal Procedures
-
Container Sealing: Once waste containers are three-quarters full, they should be securely sealed to prevent any leakage.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."
-
Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) until collection.[3]
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration or other approved methods.[4] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[5]
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bryostatin 16
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of Bryostatin 16 in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum personal protective equipment required when handling any form of this compound, including for storage or in a sealed container, is a pair of suitable gloves.[1] However, for all other handling procedures, a comprehensive PPE ensemble is mandatory. This is in line with standard practices for handling cytotoxic compounds.[2][3][4]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Powder-free, disposable, compliant with ASTM D6978 (chemotherapy-tested).[2][3] Double gloving is required. | Prevents skin contact and absorption of the cytotoxic agent. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[2] Should fasten in the back. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[2][3] | Protects against splashes and aerosols. |
| Respiratory Protection | Fit-tested N95 or N100 respirator.[3] | Required when there is a risk of generating airborne particles or aerosols. |
| Head Covering | Disposable cap.[2] | Prevents contamination of hair. |
| Foot Covering | Disposable shoe covers.[2] | Prevents the spread of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a designated area, preferably within a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure.
1. Preparation and Handling:
-
Work Area Preparation: Before starting any procedure, ensure the work area is clean and decontaminated. All necessary supplies should be placed within the containment area.
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection. A visual guide for this process is provided below.
-
Handling the Compound: Exercise extreme caution to avoid generating aerosols or dust. If handling a solution, be mindful of potential splashes.
-
Post-Handling: After the procedure, wipe down all surfaces in the work area with an appropriate deactivating and cleaning agent.
2. Spill Management: In the event of a spill, immediate action is crucial to contain the contamination and prevent exposure.[4]
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill.
-
Clean the Area: Once the spill is absorbed, clean the area with a deactivating agent followed by a thorough cleaning with a detergent solution.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
